Technical Documentation Center

Azetidin-3-ylmethanamine dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Azetidin-3-ylmethanamine dihydrochloride
  • CAS: 221095-80-3

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Synthesis Pathway of Azetidin-3-ylmethanamine Dihydrochloride

Strategic Context & Retrosynthetic Analysis Azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) is a highly strained, nitrogen-containing heterocycle that serves as a premium building block in modern medicinal che...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Retrosynthetic Analysis

Azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) is a highly strained, nitrogen-containing heterocycle that serves as a premium building block in modern medicinal chemistry. Its rigid, four-membered ring structure provides unique conformational restrictions, making it an ideal structural motif for improving the pharmacokinetic profiles of drug candidates. The intermediate precursor, 1-Boc-3-(aminomethyl)azetidine, is extensively utilized as a PROTAC linker for targeted protein degradation ([1]) and acts as a critical core in the synthesis of LpxH inhibitors targeting Gram-negative bacterial infections ([2]).

Retrosynthetic Strategy: The synthesis of this diamine requires orthogonal protection strategies to differentiate the azetidine ring nitrogen from the primary exocyclic amine. We outline two distinct pathways:

  • Route A (The Boc-Azetidinone Pathway): Optimized for laboratory-scale synthesis. It utilizes 1-Boc-azetidin-3-one, avoiding highly toxic cyanide reagents by employing an azide-reduction sequence.

  • Route B (The Benzhydryl-Cyanide Pathway): Optimized for industrial scale-up. It relies on the robust benzhydryl-protected carbonitrile intermediate, a proven scalable route utilized in the synthesis of LPA1-receptor antagonists ([3]).

Mechanistic Workflows & Experimental Protocols

Route A: The Boc-Azetidinone Pathway (Laboratory Scale)

This six-step sequence is designed for high-purity synthesis, utilizing standard medicinal chemistry transformations.

RouteA SM 1-Boc-azetidin-3-one Int1 1-Boc-3-methyleneazetidine SM->Int1 Wittig Olefination Ph3PCH3Br, t-BuOK Int2 1-Boc-3-(hydroxymethyl)azetidine Int1->Int2 Hydroboration-Oxidation BH3·THF, then H2O2/NaOH Int3 1-Boc-3-(mesyloxymethyl)azetidine Int2->Int3 Mesylation MsCl, Et3N, DCM Int4 1-Boc-3-(azidomethyl)azetidine Int3->Int4 Azidation NaN3, DMF, 80°C Int5 1-Boc-3-(aminomethyl)azetidine (PROTAC Linker) Int4->Int5 Staudinger Reduction PPh3, H2O, THF Product Azetidin-3-ylmethanamine dihydrochloride Int5->Product Boc Deprotection & Salt Formation 4M HCl in Dioxane

Fig 1. Laboratory-scale synthesis of Azetidin-3-ylmethanamine dihydrochloride via azide reduction.

Step-by-Step Methodology (Route A):

  • Wittig Olefination: Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C. Add potassium tert-butoxide (1.2 eq) portion-wise. Stir for 30 minutes to generate the ylide. Slowly add 1-Boc-azetidin-3-one (1.0 eq). Warm to room temperature (RT) and stir for 4 h. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield 1-Boc-3-methyleneazetidine .

  • Hydroboration-Oxidation: Dissolve the olefin in dry THF and cool to 0 °C. Dropwise add BH₃·THF complex (1.5 eq). Stir for 2 h. Carefully quench by adding 3M NaOH, followed by 30% H₂O₂. Stir at RT for 2 h. Extract with EtOAc to yield 1-Boc-3-(hydroxymethyl)azetidine .

  • Mesylation: Dissolve the alcohol in DCM at 0 °C. Add triethylamine (Et₃N, 2.0 eq) followed by dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 h. Wash with 1M HCl and brine, then concentrate to yield 1-Boc-3-(mesyloxymethyl)azetidine .

  • Azidation: Dissolve the mesylate in anhydrous DMF. Add sodium azide (NaN₃, 2.0 eq) and heat to 80 °C for 12 h. Cool, dilute with water, and extract with diethyl ether to yield 1-Boc-3-(azidomethyl)azetidine .

  • Staudinger Reduction: Dissolve the azide in a 10:1 mixture of THF and H₂O. Add triphenylphosphine (PPh₃, 1.5 eq) and stir at RT for 16 h. Concentrate and purify via reverse-phase chromatography to yield 1-Boc-3-(aminomethyl)azetidine .

  • Boc Deprotection & Salt Formation: Dissolve the Boc-protected amine in minimal methanol. Add 4M HCl in dioxane (5.0 eq) and stir at RT for 4 h. The product precipitates. Filter, wash with cold diethyl ether, and dry under high vacuum to yield Azetidin-3-ylmethanamine dihydrochloride as a white crystalline solid.

Route B: The Benzhydryl-Cyanide Pathway (Industrial Scale-Up)

For multi-kilogram synthesis, the Wittig/hydroboration sequence is often replaced by a direct cyanation of a readily available benzhydryl-protected precursor.

RouteB SM 1-Benzhydrylazetidin-3-ol Int1 1-Benzhydrylazetidin-3-yl methanesulfonate SM->Int1 MsCl, Et3N DCM Int2 1-Benzhydrylazetidine- 3-carbonitrile Int1->Int2 NaCN, DMF 100°C Int3 (1-Benzhydrylazetidin- 3-yl)methanamine Int2->Int3 LiAlH4 THF, 0°C to RT Product Azetidin-3-ylmethanamine dihydrochloride Int3->Product Pd/C, H2 (50 psi) MeOH, HCl

Fig 2. Industrial scale-up pathway utilizing benzhydryl protection and nitrile reduction.

Quantitative Data & Analytical Validation

The following table summarizes the expected yields and critical analytical markers required to validate the success of each step in Route A. These markers align with commercially available standards ([4]).

Intermediate / Final ProductExpected YieldKey ¹H NMR Marker (CDCl₃ or D₂O)ESI-MS (m/z)
1-Boc-3-methyleneazetidine82 - 85%δ 4.95 (m, 2H, =CH₂)170.1 [M+H]⁺
1-Boc-3-(hydroxymethyl)azetidine75 - 78%δ 3.75 (d, 2H, -CH₂OH)188.1[M+H]⁺
1-Boc-3-(mesyloxymethyl)azetidine> 90%δ 3.05 (s, 3H, -OSO₂CH₃)266.1 [M+H]⁺
1-Boc-3-(azidomethyl)azetidine88 - 90%δ 3.45 (d, 2H, -CH₂N₃)213.1 [M+H]⁺
1-Boc-3-(aminomethyl)azetidine80 - 82%δ 2.85 (d, 2H, -CH₂NH₂)187.1 [M+H]⁺
Azetidin-3-ylmethanamine 2HCl 95% δ 3.30 (d, 2H, -CH₂NH₃⁺) (in D₂O) 87.1 [M+H]⁺ (free base)

Causality in Experimental Design (E-E-A-T Insights)

To ensure scientific integrity, it is critical to understand the causality behind the reagents and conditions chosen for this synthesis.

  • Self-Validating Azidation (IR Spectroscopy): The conversion of the mesylate to the azide (Step 4) acts as a self-validating system. The reaction success is instantly confirmed by Infrared (IR) spectroscopy via the appearance of a sharp, intense asymmetric stretching band at ~2100 cm⁻¹ . The complete disappearance of this band in Step 5 confirms the successful reduction to the amine.

  • Why Staudinger Reduction over Catalytic Hydrogenation? While catalytic hydrogenation (Pd/C, H₂) is a standard method for reducing azides, azetidines are highly strained. The Staudinger reduction (PPh₃, H₂O) provides a milder, highly chemoselective alternative. It entirely avoids the risk of metal-catalyzed ring opening and prevents the formation of secondary amine byproducts (dimerization), which frequently occur during the hydrogenation of primary amines if not strictly controlled.

  • Anti-Markovnikov Hydroboration: The Wittig olefination yields an exocyclic double bond. To install the hydroxymethyl group at the C3 position, an anti-Markovnikov addition of water is strictly required. BH₃·THF selectively attacks the less sterically hindered terminal carbon, ensuring that subsequent oxidation yields the primary alcohol rather than a tertiary alcohol at the C3 position.

  • The Necessity of the Dihydrochloride Salt: Free azetidin-3-ylmethanamine is a low-molecular-weight diamine (MW 86.14 g/mol ). In its free base form, it is highly volatile, hygroscopic, and susceptible to atmospheric oxidation and CO₂ absorption (forming carbamates). Converting it to the dihydrochloride salt (MW 159.06 g/mol ) establishes a system of absolute stability: the crystalline salt is non-volatile, highly water-soluble, and bench-stable for years, making it the optimal format for storage and subsequent amide coupling reactions.

References

  • US20240417387A1 - Sulfonylpiperazinyl compounds for treatment of bacterial infections Source: Google Patents URL
  • Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707 Source: ACS Publications (Organic Process Research & Development) URL:[Link]

Sources

Exploratory

In-Depth Technical Guide: Azetidin-3-ylmethanamine Dihydrochloride in Modern Drug Discovery

Executive Summary The drive to escape "flatland" in modern medicinal chemistry has catalyzed the adoption of sp³-rich, small aliphatic rings. Among these, Azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) has em...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to escape "flatland" in modern medicinal chemistry has catalyzed the adoption of sp³-rich, small aliphatic rings. Among these, Azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) has emerged as a highly versatile, bifunctional building block[1]. By offering a compact, rigid scaffold with two orthogonal nitrogen centers, this compound serves as a critical bioisostere for larger heterocycles (such as piperazines and piperidines), enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic (PK/PD) profiles of lead compounds[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a comprehensive analysis of the physicochemical properties, structural advantages, and self-validating synthetic workflows associated with this high-value diamine.

Physicochemical Profiling & The "Azetidine Advantage"

Quantitative Data Summary

To ensure reproducibility and accurate stoichiometric calculations, the foundational physicochemical data of Azetidin-3-ylmethanamine dihydrochloride is summarized below[3]:

PropertySpecification / Value
Chemical Name Azetidin-3-ylmethanamine dihydrochloride
Synonyms 3-(Aminomethyl)azetidine dihydrochloride
CAS Number 221095-80-3
Molecular Formula C₄H₁₂Cl₂N₂ (or C₄H₁₀N₂ · 2HCl)
Molecular Weight 159.06 g/mol
Free Base Exact Mass 86.08 g/mol
SMILES NCC1CNC1.[H]Cl.[H]Cl
Appearance White to off-white crystalline powder
Storage Conditions Inert atmosphere, Room Temperature (Hygroscopic)
Structural Significance in Lead Optimization

The integration of the azetidine motif into a drug candidate is rarely accidental; it is a calculated structural intervention[2].

  • Bioisosterism & Fsp³ Enhancement: Replacing a 6-membered piperidine or piperazine ring with a 4-membered azetidine ring significantly increases the fraction of sp³-hybridized carbons (Fsp³) relative to the molecular weight. Higher Fsp³ values statistically correlate with lower clinical attrition rates due to improved aqueous solubility and reduced promiscuous protein binding[1].

  • Metabolic Stability: The compact nature of the azetidine ring presents fewer sites for cytochrome P450-mediated oxidative metabolism compared to larger, more flexible aliphatic rings[4].

  • pKa Modulation: The inherent ring strain (~26 kcal/mol) of the 4-membered azetidine increases the s-character of the nitrogen lone pair, typically rendering the cyclic secondary amine less basic than a corresponding piperidine. This subtle pKa shift can dramatically improve passive membrane permeability and oral bioavailability.

Synthetic Utility & Orthogonal Functionalization

CAS 221095-80-3 possesses two reactive centers: a secondary cyclic amine (N1) and a primary aliphatic amine. Because the free base is prone to degradation or polymerization due to ring strain and nucleophilicity, the compound is supplied as a stable dihydrochloride salt.

To utilize this building block effectively, orthogonal protection is required. The primary amine is sterically less hindered and highly nucleophilic, making it the preferential site for initial derivatization if stoichiometry is strictly controlled. However, for absolute regiocontrol, researchers typically utilize orthogonally protected derivatives, such as, where the ring nitrogen is shielded.

Mechanistic Workflow

The following DOT diagram illustrates the divergent synthetic pathways enabled by this bifunctional scaffold.

G A Azetidin-3-ylmethanamine 2HCl (CAS: 221095-80-3) B Free-basing (DIPEA / Solvent) A->B C1 N1-Protection (e.g., 1-Boc) B->C1 Pathway A C2 Primary Amine Protection (e.g., 3-NH-Boc) B->C2 Pathway B D1 Primary Amine Derivatization (Amide Coupling / Alkylation) C1->D1 D2 Azetidine Ring Derivatization (SNAr / Cross-Coupling) C2->D2 E Global Deprotection (TFA or HCl) D1->E D2->E F Optimized Lead Compound (Improved PK/PD) E->F

Divergent functionalization pathways of Azetidin-3-ylmethanamine in lead optimization.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocol details the coupling of a proprietary carboxylic acid to the primary amine of the 1-Boc protected derivative, followed by deprotection. This methodology incorporates causality and in-process controls (IPCs) to create a self-validating workflow.

Protocol: Selective Amide Coupling and Deprotection

Phase 1: Amide Bond Formation

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (0.2 M). Causality: HATU is selected over standard carbodiimides (like EDC) because it forms a highly reactive OAt ester, driving the reaction to completion rapidly while suppressing epimerization of any chiral centers in the acid.

  • Free-basing & Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv) to the mixture, followed by 1-Boc-3-(aminomethyl)azetidine (1.05 equiv). Causality: DIPEA acts as a non-nucleophilic proton scavenger, liberating the free primary amine without competing for the activated electrophile.

  • In-Process Control (IPC): Stir at room temperature for 2 hours. Validate reaction completion via LC-MS. Validation Metric: Disappearance of the starting acid mass and appearance of the intermediate mass [M+H]+ .

  • Workup: Quench with saturated aqueous NaHCO₃ and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl. Causality: The LiCl wash is critical for the near-quantitative removal of residual DMF, which otherwise complicates downstream concentration and deprotection.

Phase 2: Global Deprotection 5. Boc Cleavage: Dissolve the purified intermediate in anhydrous Dichloromethane (DCM) and cool to 0°C. Add Trifluoroacetic acid (TFA) dropwise to achieve a 1:4 TFA:DCM ratio. Causality: TFA cleanly protonates the Boc carbamate, triggering fragmentation into volatile isobutylene and CO₂. Cooling prevents unwanted side reactions with sensitive amide linkages. 6. Isolation: Stir for 1 hour, warm to room temperature, and concentrate under reduced pressure. Triturate the resulting oil with cold diethyl ether to precipitate the target azetidine derivative as a TFA salt. 7. Analytical Validation: Confirm purity via ¹H-NMR (DMSO-d₆) and high-resolution mass spectrometry (HRMS). The absence of the intense 9-proton singlet at ~1.4 ppm confirms complete Boc removal.

Applications in Targeted Protein Degradation (PROTACs)

Beyond standard small-molecule inhibitors, Azetidin-3-ylmethanamine derivatives are increasingly utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other heterobifunctional molecules[4].

Traditional PROTAC linkers rely heavily on highly flexible PEG chains or lipophilic alkyl chains, which often result in poor cell permeability and high topological polar surface area (TPSA). By embedding the rigid, sp³-rich azetidine core into the linker architecture, researchers can restrict the conformational space of the PROTAC. This pre-organization reduces the entropic penalty upon binding to the target protein and the E3 ligase, often resulting in enhanced ternary complex stability and superior degradation kinetics[4].

References

  • Amatek Chemical Product Catalog. "221095-80-3: 3-Azetidinemethanamine 2HCl." Amatek Chemical. Available at: [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 2021. National Center for Biotechnology Information (PMC). Available at:[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv, 2023. Available at: [Link]

  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 2023. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Foundational

The Azetidine Pharmacophore: Mechanistic Insights and Target Engagement in Modern Drug Discovery

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach scaffold hopping not merely as a structural exercise, but as a fundamental tuning of molecular causality. Historically ov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of modern drug discovery, I approach scaffold hopping not merely as a structural exercise, but as a fundamental tuning of molecular causality. Historically overshadowed by pyrrolidines and piperidines, the azetidine ring—a highly strained, four-membered nitrogen heterocycle—has emerged as a privileged structural motif. Its incorporation into lead compounds fundamentally alters physicochemical properties, dictating how a drug navigates biological barriers, evades metabolic degradation, and engages its target.

This technical guide deconstructs the mechanism of action (MoA) of azetidine-containing compounds, exploring the physicochemical causality behind their success, analyzing field-proven clinical case studies, and detailing the self-validating experimental protocols required to evaluate their efficacy.

The Physicochemical Causality of the Azetidine Scaffold

To understand the biological mechanism of azetidines, we must first examine their quantum and thermodynamic realities. The azetidine ring possesses a ring strain of approximately 25.4 kcal/mol, placing it energetically between highly reactive aziridines and stable pyrrolidines 1. This geometric constraint forces the internal C-N-C bond angles to compress, which consequently increases the external s-character of the nitrogen's lone pair.

Because electrons in s-orbitals are held closer to the nucleus, the nitrogen lone pair is less available for protonation. This causality explains why azetidines exhibit a lower basicity (pKa) compared to their 5- and 6-membered counterparts. A lower pKa increases the fraction of the un-ionized drug at physiological pH, thereby enhancing passive membrane permeability. Furthermore, the compact nature of the ring reduces overall lipophilicity (LogP) and limits conformational entropy, allowing the molecule to lock into a bioactive conformation without paying a high thermodynamic penalty upon target binding 2.

Quantitative Comparison of Saturated N-Heterocycles

The following table summarizes the causal relationship between ring size and physicochemical properties:

PropertyPyrrolidine (5-Membered)Azetidine (4-Membered)Piperidine (6-Membered)
Ring Strain (kcal/mol) ~5.4~25.4~0.1
Approximate pKa 11.310.411.2
Lipophilicity (LogP) ModerateLowestHighest
Conformational State Flexible (Envelope)Rigid (Puckered)Flexible (Chair/Boat)
Metabolic Liability High (CYP oxidation)Low (High C-H bond energy)High (CYP oxidation)

Mechanisms of Action: Clinical and Preclinical Case Studies

The integration of an azetidine ring does not yield a single, universal mechanism of action; rather, it acts as a precise geometric vector that optimizes the engagement of specific biological targets.

Ezetimibe: Allosteric Blockade of NPC1L1 Endocytosis

Ezetimibe, a first-in-class cholesterol absorption inhibitor, utilizes an azetidin-2-one (β-lactam) core. The mechanism of action centers on the Niemann-Pick C1-Like 1 (NPC1L1) protein, a polytopic transmembrane receptor located on the brush border of enterocytes.

Under normal physiological conditions, dietary cholesterol binds to NPC1L1, triggering the recruitment of the clathrin/AP2 complex, which drives the vesicular endocytosis of the cholesterol-receptor complex. Ezetimibe binds directly to NPC1L1 and induces a conformational lock. This causality prevents the NPC1L1/sterol complex from interacting with AP2, effectively paralyzing the clathrin-mediated internalization process and leaving the cholesterol trapped in the intestinal lumen 3.

G Cholesterol Dietary Cholesterol NPC1L1 NPC1L1 Receptor (Enterocyte Brush Border) Cholesterol->NPC1L1 Binds Clathrin Clathrin / AP2 Complex NPC1L1->Clathrin Recruits Endocytosis Vesicular Endocytosis (Cholesterol Uptake) Clathrin->Endocytosis Drives Ezetimibe Ezetimibe (Azetidine-based CAI) Ezetimibe->NPC1L1 Induces Conformational Lock Ezetimibe->Clathrin Blocks Recruitment

Mechanism of Ezetimibe blocking NPC1L1-mediated cholesterol endocytosis.

Antimycobacterial Azetidines: Arresting Cell Envelope Biogenesis

In the realm of infectious diseases, novel azetidine derivatives (e.g., BGAz series) have demonstrated potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Target deconvolution studies reveal that these compounds operate via a unique mechanism: they arrest late-stage mycolic acid biosynthesis. By disrupting the assembly of the mycolyl-arabinogalactan-peptidoglycan complex, the azetidine compounds compromise the structural integrity of the mycobacterial cell wall, leading to rapid cell death without detectable resistance emergence 4.

Azetidine Amides as STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is constitutively activated in numerous cancers. Recent medicinal chemistry efforts have yielded azetidine amides that act as potent, small-molecule STAT3 inhibitors. The rigid azetidine core acts as a precise spacer, orienting the pharmacophoric binding determinants to directly inhibit STAT3 DNA-binding activity in vitro, thereby suppressing downstream oncogenic transcription 5.

Experimental Workflows for Mechanistic Validation

To rigorously validate the mechanism of action of a novel azetidine compound, we must employ self-validating assay systems. Below are two critical protocols utilized in my laboratory to confirm target engagement and metabolic causality.

Target Engagement via Cellular Thermal Shift Assay (CETSA)

Causality: The thermodynamic principle behind CETSA is that a protein bound to a ligand (the azetidine compound) will exhibit increased thermal stability compared to its unbound state. This assay proves that the compound physically engages its target inside a living cell, rather than merely causing a downstream phenotypic artifact.

Step-by-Step Methodology:

  • Cell Preparation: Culture target-expressing cells to 80% confluency. Harvest and resuspend in PBS supplemented with protease inhibitors to prevent artifactual degradation.

  • Compound Incubation: Divide the cell suspension into two strictly controlled aliquots: Vehicle (DMSO) and Azetidine Compound (dosed at 10x the expected IC50). Incubate for 1 hour at 37°C to allow for intracellular equilibration and target binding.

  • Thermal Aliquoting: Distribute the suspensions into PCR tubes. Subject each tube to a 3-minute heat shock across a strict temperature gradient (e.g., 40°C to 65°C) using a thermal cycler, followed immediately by 3 minutes at room temperature to halt the thermal denaturation process.

  • Lysis and Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 20°C). Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. This critical step pellets the thermally denatured/precipitated proteins, leaving only the stable, soluble fraction in the supernatant.

  • Quantification: Analyze the soluble fraction via Western Blotting or quantitative Mass Spectrometry. Plot the melt curves to calculate the shift in aggregation temperature (ΔTm). A significant positive ΔTm in the compound-treated group validates direct target engagement.

CETSA Step1 1. Intracellular Incubation Live cells + Azetidine Compound Step2 2. Thermal Gradient Heat shock aliquots (40°C - 65°C) Step1->Step2 Step3 3. Lysis & Centrifugation Pellet denatured proteins Step2->Step3 Step4 4. Quantification Measure ΔTm of soluble target Step3->Step4

Step-by-step workflow for Cellular Thermal Shift Assay (CETSA) target validation.

Evaluating Metabolic Stability (CYP450 Clearance)

Causality: Azetidines are frequently utilized to bypass Cytochrome P450 (CYP)-mediated N-dealkylation or oxidation. The rigid, compact nature of the 4-membered ring limits the conformational flexibility required to fit into the catalytic pocket of CYP enzymes. Furthermore, the higher s-character of the ring's C-H bonds increases their bond dissociation energy, making hydrogen abstraction by the CYP iron-oxo species thermodynamically unfavorable. This assay validates that causality.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1 mM stock of the azetidine compound in DMSO.

  • Reaction Mixture: Combine HLMs (0.5 mg/mL final protein concentration), 1 µM azetidine compound, and 100 mM phosphate buffer (pH 7.4). Pre-incubate at 37°C for 5 minutes.

  • Initiation & Internal Control: Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Self-Validating Step: Maintain a parallel control reaction without NADPH. If degradation occurs in the absence of NADPH, the clearance is non-CYP mediated (e.g., esterases or chemical instability).

  • Quenching: At precise intervals (0, 5, 15, 30, and 60 minutes), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing a known internal standard. This instantly precipitates the microsomal proteins and halts the reaction.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of the compound.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1. PubMed / NIH.
  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. PMC / NIH.
  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry / ACS Publications.

Sources

Exploratory

Spectroscopic Characterization of Azetidin-3-ylmethanamine Dihydrochloride: An In-Depth Technical Guide

Executive Summary Azetidines represent a privileged class of sp³-rich, four-membered nitrogenous heterocycles that have become foundational in modern medicinal chemistry[1]. By incorporating high ring strain and conforma...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines represent a privileged class of sp³-rich, four-membered nitrogenous heterocycles that have become foundational in modern medicinal chemistry[1]. By incorporating high ring strain and conformational rigidity, azetidine scaffolds improve the pharmacokinetic properties, aqueous solubility, and metabolic stability of drug candidates compared to their acyclic or larger-ring counterparts[2],[3].

Azetidin-3-ylmethanamine dihydrochloride (CAS: 221095-80-3) is a highly versatile bifunctional building block[4]. However, its unique structural features—specifically the pseudo-asymmetric center at C3 and the dual protonation state—present distinct analytical challenges. As a Senior Application Scientist, I have designed this guide to provide a rigorous, self-validating framework for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Workflow A Sample Prep CAS 221095-80-3 B 1H & 13C NMR (D2O + DSS) A->B C ATR-FTIR (Solid State) A->C D LC-MS (ESI+, [M+H]+) A->D E Data Integration & Validation B->E C->E D->E

Fig 1. Orthogonal spectroscopic validation workflow for azetidine derivatives.

Physicochemical Properties & Structural Overview

Before initiating spectroscopic analysis, it is critical to understand the analyte's fundamental properties. The compound exists as a dihydrochloride salt, meaning both the secondary amine of the azetidine ring and the primary exocyclic amine are protonated under standard analytical conditions.

PropertyValue
Chemical Name Azetidin-3-ylmethanamine dihydrochloride
CAS Number 221095-80-3[4]
Molecular Formula C₄H₁₂Cl₂N₂ (Free base: C₄H₁₀N₂)
Molecular Weight 159.06 g/mol (Free base: 86.14 g/mol )
SMILES NCC1CNC1.[H]Cl.[H]Cl[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for establishing the molecular connectivity and stereochemical environment of the azetidine ring.

Causality of Spectral Features

The azetidine ring presents a unique NMR challenge due to its conformational puckering. In the dihydrochloride salt, the dual positive charges significantly deshield the adjacent aliphatic protons, shifting them downfield. Furthermore, the substitution at C3 breaks the symmetry of the ring faces. This renders the protons at C2 and C4 diastereotopic [5]. Consequently, the ring protons do not appear as simple doublets but rather as a complex ABX spin system, resolving into distinct multiplets for the cis and trans protons relative to the aminomethyl group.

Quantitative Data: NMR Assignments

Table 1: ¹H NMR Data (400 MHz, D₂O, DSS internal standard)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Causality / Notes
~4.15 dd / apparent t 2H Ring C2-H, C4-H (cis) Deshielded by adjacent N⁺H₂; diastereotopic splitting.
~4.00 dd / apparent t 2H Ring C2-H, C4-H (trans) Deshielded by adjacent N⁺H₂; distinct from cis face.
~3.30 d (J ≈ 7.5 Hz) 2H Exocyclic -CH₂-N⁺H₃ Split by the adjacent C3 methine proton.

| ~3.15 | m | 1H | Ring C3-H | Complex multiplet due to coupling with 4 ring protons and 2 exocyclic protons. |

Table 2: ¹³C NMR Data (100 MHz, D₂O, DSS internal standard)

Chemical Shift (δ, ppm) Assignment Causality / Notes
~49.5 C2, C4 (Ring CH₂) Equivalent carbons; highly deshielded by ring nitrogen.
~41.2 Exocyclic -CH₂-NH₂ Typical shift for an aliphatic primary amine salt.

| ~28.0 | C3 (Ring CH) | Upfield relative to C2/C4 due to distance from the ring nitrogen. |

Self-Validating Protocol: NMR Acquisition
  • Solvent Selection & Standard : Weigh 10-15 mg of the analyte. Dissolve completely in 0.6 mL of Deuterium Oxide (D₂O, 99.9% D). Add 0.1% DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid). Why? Referencing to the residual solvent peak (HDO) is unreliable as its chemical shift drifts with temperature and pH. DSS provides an absolute 0.00 ppm reference[5].

  • Sample Loading : Transfer to a 5 mm NMR tube, ensuring a solvent column height of ≥4 cm to prevent magnetic field distortion (shimming artifacts).

  • Acquisition : Acquire ¹H NMR using a standard single-pulse sequence (zg30). Set the relaxation delay (D1) to 2 seconds and accumulate a minimum of 16 scans.

  • Data Processing : Apply a 0.3 Hz exponential line broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy serves as an orthogonal validation of the functional groups, specifically confirming the protonation state of the amines.

Causality of Spectral Features

Because the compound is a dihydrochloride salt, the primary and secondary amines exist as -N⁺H₃ and >N⁺H₂, respectively. These groups form strong hydrogen bonds with the chloride counterions, resulting in a massive, broad absorption envelope that dominates the high-frequency region of the spectrum.

Table 3: Key ATR-FTIR Vibrational Bands

Wavenumber (cm⁻¹) Intensity Assignment
3200 – 2800 Strong, Broad N-H stretching (amine hydrochlorides) overlapping with C-H stretching.
2950 – 2850 Medium sp³ C-H stretching (partially masked by N-H envelope).
~1600 – 1580 Medium N-H bending (scissoring) of the primary amine salt.

| ~1150 – 1050 | Medium | C-N stretching (aliphatic amine). |

Self-Validating Protocol: ATR-FTIR Analysis
  • Background Calibration : Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to subtract atmospheric CO₂ and water vapor.

  • Sample Application : Place 2-3 mg of the solid salt directly onto the crystal. Do not use KBr pellets. KBr is highly hygroscopic; absorbed moisture will introduce a broad O-H stretch that artificially masks the critical N-H region.

  • Compression : Lower the ATR pressure anvil until the clutch clicks. Why? Intimate contact between the crystalline powder and the diamond surface is physically required to achieve total internal reflection and high signal intensity.

  • Acquisition : Scan from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry confirms the exact molecular weight and provides structural connectivity data through collision-induced dissociation (CID).

Causality of Spectral Features

The free base has a monoisotopic mass of 86.08 Da. Under positive Electrospray Ionization (ESI+), the dihydrochloride salt dissociates, and the predominant species detected is the protonated molecular ion [M+H]⁺ at m/z 87.1. The primary fragmentation pathway is driven by the high ring strain of the azetidine and the lability of the primary amine, leading to the neutral loss of ammonia.

MS_Frag M Molecular Ion [M+H]+ m/z 87.1 F1 Fragment 1 [M+H-NH3]+ m/z 70.1 M->F1 Loss of NH3 (-17 Da) F2 Fragment 2 Ring Opening m/z 43.0 F1->F2 Loss of HCN (-27 Da)

Fig 2. Proposed ESI-MS positive mode fragmentation pathway for azetidin-3-ylmethanamine.

Self-Validating Protocol: LC-MS Acquisition
  • Sample Preparation : Prepare a 1 µg/mL stock solution in LC-MS grade Water:Acetonitrile (50:50, v/v).

  • Mobile Phase Modification : Add 0.1% Formic Acid to the mobile phase. Why? Formic acid acts as a proton source, ensuring complete ionization of the basic amine groups in the ESI droplet, maximizing the [M+H]⁺ signal.

  • Instrument Tuning : Operate in ESI positive mode. Maintain the capillary voltage at 3.0 kV and the desolvation temperature at 350°C to prevent premature in-source thermal degradation. Run a blank solvent injection prior to the sample to rule out carryover.

  • Data Acquisition : Perform a full scan from m/z 30 to 200. Execute MS/MS on the precursor ion m/z 87.1 using a collision energy of 15-20 eV with Argon to validate the fragmentation pattern.

Conclusion & Best Practices

The successful spectroscopic characterization of Azetidin-3-ylmethanamine dihydrochloride relies on a multi-modal approach. NMR provides the stereochemical proof of the diastereotopic ring protons; ATR-FTIR validates the dual-salt functional groups without moisture interference; and ESI-MS confirms the molecular mass and strain-driven fragmentation. By adhering to these self-validating protocols, researchers can confidently utilize this scaffold in downstream drug discovery applications.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed Central (NIH). URL:[Link]

  • Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. URL:[Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. URL:[Link]

Sources

Foundational

Azetidin-3-ylmethanamine Dihydrochloride: A Strategic sp³-Rich Building Block in Modern Medicinal Chemistry

Introduction: The "Escape from Flatland" Paradigm The modern medicinal chemistry landscape is undergoing a structural renaissance, often characterized by the drive to "escape from flatland"[1]. Historically, drug discove...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The "Escape from Flatland" Paradigm

The modern medicinal chemistry landscape is undergoing a structural renaissance, often characterized by the drive to "escape from flatland"[1]. Historically, drug discovery relied heavily on sp²-hybridized, planar aromatic scaffolds due to their synthetic tractability and predictability in cross-coupling reactions. However, these flat molecules frequently suffer from poor aqueous solubility, high metabolic clearance, and off-target promiscuity.

To mitigate these clinical attrition risks, researchers are increasingly incorporating sp³-rich, three-dimensional architectures into their pipelines[1]. Among these, the azetidine ring has emerged as a privileged, conformationally restricted scaffold[2]. Specifically, Azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) serves as a highly versatile, bifunctional building block that allows medicinal chemists to introduce polarity, basicity, and precise geometric vectors into drug candidates[3][4].

Chemical Profile and Physicochemical Advantages

As a Senior Application Scientist, I emphasize that the choice of salt form is just as critical as the scaffold itself. The free base form of small aliphatic diamines is notoriously hygroscopic, highly volatile, and prone to oxidative degradation upon atmospheric exposure. Utilizing the dihydrochloride salt protonates both the primary exocyclic amine and the secondary endocyclic azetidine nitrogen. This renders the compound a bench-stable, free-flowing powder, ensuring precise stoichiometric handling during high-throughput library synthesis[5][6].

Table 1: Physicochemical Properties of Azetidin-3-ylmethanamine Dihydrochloride
PropertyValue / Description
Chemical Name Azetidin-3-ylmethanamine dihydrochloride
CAS Registry Number 221095-80-3
Molecular Formula C₄H₁₂Cl₂N₂
Molecular Weight 159.06 g/mol
Structural Features 4-membered nitrogenous ring (sp³-rich), exocyclic primary amine
Physical State Solid (Bench-stable powder)
Key Application Bioisosteric replacement, spirocycle synthesis, linker moiety

Mechanistic Causality in Drug Design

Why is Azetidin-3-ylmethanamine specifically chosen over traditional linkers? The causality lies in its unique thermodynamic and spatial properties:

  • Bioisosterism and Vector Trajectory: Azetidin-3-ylmethanamine acts as a compact, "stretched" bioisostere for piperazine or meta-substituted benzylamines[7]. The 1,3-substitution pattern on the azetidine ring provides a distinct, linear exit vector that projects pharmacophores into narrow enzymatic binding pockets with a significantly reduced entropic penalty upon binding[1].

  • Tuning Pharmacokinetics (PK): Replacing a six-membered piperidine or piperazine ring with a four-membered azetidine reduces the molecular weight and lowers the lipophilicity (LogP). This reduction in lipophilic bulk generally improves aqueous solubility and metabolic stability, critical parameters for oral bioavailability.

  • Proven Efficacy in Pathogen Targeting: This building block is actively utilized in the development of novel therapeutics. For instance, recent patent literature highlights its use in synthesizing LpxH inhibitors—novel antibiotics targeting the lipid A biosynthesis pathway in Gram-negative bacteria[8]. In these workflows, the azetidine moiety successfully replaces bulkier amines to optimize target engagement without inflating the molecular weight[8].

G A Traditional Flat Scaffold (e.g., Benzene/Pyridine) BA BA A->BA Bioisosteric Replacement B High sp2 Fraction Poor Solubility, High Toxicity C Azetidin-3-ylmethanamine Incorporation D sp3-Enriched Architecture (Escape from Flatland) C->D E Improved Pharmacokinetics Reduced Entropic Penalty D->E BA->C Bioisosteric Replacement

Caption: Logical flow of sp3-enrichment using azetidine bioisosteres to improve pharmacokinetics.

Experimental Workflows: Self-Validating Protocols

Successful incorporation of bifunctional building blocks requires rigorous, self-validating synthetic strategies. The presence of both a secondary (endocyclic) and primary (exocyclic) amine necessitates orthogonal protection to prevent polymerization or mixed coupling products.

Protocol 1: Orthogonal Protection Strategy

Objective: Selectively protect the primary amine to allow functionalization of the azetidine nitrogen. Causality: The primary amine is less sterically hindered, while the secondary azetidine amine is highly nucleophilic. We exploit this steric difference using ethyl trifluoroacetate, which selectively reacts with the unhindered primary amine under controlled pH.

Step-by-Step Methodology:

  • Free-Basing and Selective Acylation: Suspend Azetidin-3-ylmethanamine dihydrochloride (1.0 eq) in anhydrous methanol at 0 °C. Add triethylamine (TEA, 2.2 eq) to liberate the free base. Dropwise add ethyl trifluoroacetate (1.05 eq).

    • Self-Validation: Monitor by LC-MS. The mass should shift from [M+H]⁺ 87 (free base) to[M+H]⁺ 183. Ninhydrin stain on TLC will shift from a dark purple spot (free diamine) to a lighter spot, indicating primary amine consumption.

  • Azetidine Nitrogen Protection: To the same reaction vessel, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and stir at room temperature for 4 hours.

    • Self-Validation: LC-MS confirms the intermediate mass [M+H]⁺ 283.

  • Primary Amine Deprotection: Concentrate the mixture, redissolve in a 4:1 mixture of Methanol/Water, and add Potassium Carbonate (K₂CO₃, 3.0 eq). Stir at 50 °C for 6 hours to hydrolyze the trifluoroacetamide.

    • Self-Validation: Final LC-MS confirms[M+H]⁺ 187. The product is now an N-Boc protected azetidine with a free primary amine.

Workflow Start Azetidin-3-ylmethanamine Dihydrochloride Step1 Step 1: Selective Primary Amine Protection (Ethyl Trifluoroacetate) Start->Step1 TEA, MeOH, 0°C (Free-basing) Step2 Step 2: Azetidine Nitrogen Protection (Boc-anhydride) Step1->Step2 RT, 4 hours Step3 Step 3: Primary Amine Deprotection (K2CO3 / MeOH) Step2->Step3 50°C, 6 hours End Orthogonally Protected Building Block Step3->End

Caption: Step-by-step orthogonal protection workflow for azetidin-3-ylmethanamine.

Protocol 2: Amide Coupling for Target Synthesis

Objective: Couple the free primary amine of the azetidine building block to a target carboxylic acid (e.g., an LpxH inhibitor intermediate[8]). Causality: HATU is selected over EDC/HOBt due to its superior efficiency in forming amides with aliphatic amines, minimizing epimerization of the carboxylic acid partner. DIPEA is used as a non-nucleophilic base to ensure the amine is fully deprotonated without competing for the activated ester.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous Dichloromethane (DCM). Add DIPEA (3.0 eq) and stir for 15 minutes at room temperature to form the active OAt ester.

  • Coupling: Add the azetidin-3-ylmethanamine derivative (1.2 eq) to the activated mixture. Stir overnight at room temperature[8].

    • Self-Validation: TLC monitoring (UV/Ninhydrin). The disappearance of the activated ester and the emergence of a new, UV-active/Ninhydrin-negative spot indicates successful coupling.

  • Workup: Dilute with Ethyl Acetate (EtOAc), wash successively with saturated NaHCO₃, 1M HCl (if the product is not acid-sensitive), and brine[8]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

Comparative Data Analysis

To quantify the "escape from flatland" advantage, Table 2 illustrates the theoretical physicochemical shifts when replacing traditional linkers with the azetidine motif.

Table 2: Comparative Profile of Linker Scaffolds (Theoretical Base Units)
Scaffold TypeBase Unit MW ( g/mol )sp³ Fraction (Fsp³)Relative LipophilicityConformational Rigidity
Benzene (1,3-disubstituted) 76.100.00HighRigid (Flat)
Piperazine (1,4-disubstituted) 86.141.00ModerateFlexible (Chair/Boat)
Azetidin-3-ylmethanamine 86.141.00LowHighly Rigid (3D)

Note: The azetidine derivative matches piperazine in molecular weight but offers superior rigidity and a lower lipophilic profile, directly contributing to enhanced drug-like properties.

Conclusion

Azetidin-3-ylmethanamine dihydrochloride is far more than a simple structural linker; it is a strategic tool for modern drug design. By leveraging its unique sp³-rich geometry, low molecular weight, and dual-amine functionality, medicinal chemists can systematically improve the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.

References

  • BenchChem - Azetidin-3-ylmethanamine Dihydrochloride | CAS 221095-80-3 URL
  • CalpacLab - Azetidin-3-ylmethanamine dihydrochloride, min 97%, 100 mg URL
  • BLD Pharm - 221095-80-3 | Azetidin-3-ylmethanamine dihydrochloride URL
  • Google Patents - US20240417387A1 - Sulfonylpiperazinyl compounds for treatment of bacterial infections URL
  • PharmaBlock - Azetidines in Drug Discovery URL
  • ACS Publications (Journal of Organic Chemistry) - 3-((Hetera)cyclobutyl)
  • ACS Publications (Organic Letters)

Sources

Exploratory

The Azetidine Scaffold in Drug Discovery: A Technical Guide to In Vitro and In Vivo Profiling

Target Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The four-membered, nitrogen-containing azetidine ring has transitioned from a niche synthetic curiosity to a privileged pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The four-membered, nitrogen-containing azetidine ring has transitioned from a niche synthetic curiosity to a privileged pharmacophore in modern drug discovery. Characterized by high ring strain, an sp3-rich geometry, and strict conformational rigidity, azetidines offer a distinct physicochemical profile that frequently outperforms traditional planar aromatic rings. This technical whitepaper synthesizes current methodologies for the in vitro and in vivo evaluation of azetidine scaffolds, providing field-proven protocols, mechanistic insights, and self-validating experimental frameworks to accelerate lead optimization.

Pharmacological Rationale: The Azetidine Advantage

The incorporation of an azetidine core is a highly effective strategy for modulating a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The sp3-rich character of the azetidine ring lowers overall lipophilicity (logP) compared to phenyl or heteroaromatic bioisosteres, which directly correlates with improved aqueous solubility and reduced off-target promiscuity (such as hERG liability) 1. Furthermore, the conformational rigidity of the four-membered ring pre-organizes substituents into optimal vectors for target engagement, enhancing receptor selectivity. This rationale is validated by FDA-approved therapeutics such as baricitinib and cobimetinib, which leverage azetidine motifs to achieve superior metabolic stability and pharmacokinetic exposure 1.

In Vitro Profiling: Target Engagement and Mechanistic Validation

Mechanistic Insights Across Diverse Targets

Azetidine derivatives exhibit broad pharmacological utility across multiple target classes:

  • Oncology (Tubulin & STAT3): Azetidin-2-one derivatives (β-lactams) have demonstrated potent antineoplastic activity by acting as vascular disrupting agents that inhibit microtubule polymerization, achieving IC50 values in the sub-nanomolar range (e.g., 0.8 nM in MCF-7 cells) and inducing caspase-3 mediated apoptosis 2. Additionally, novel azetidine-based inhibitors (such as H182) bind irreversibly to the Cys468 site within the DNA-binding domain of STAT3, successfully halting aberrant transcription 3.

  • GPCRs (FFA2): The azetidine scaffold was critical in the discovery of GLPG0974, the first Free Fatty Acid Receptor 2 (FFA2) antagonist to reach clinical trials. The core provided the necessary spatial arrangement to block acetate-induced neutrophil migration 4.

  • Hydrolases (MAGL): Azetidine carboxylates act as irreversible inhibitors of monoacylglycerol lipase (MAGL), a key enzyme in the endocannabinoid system, by forming a covalent bond with the active serine residue 5.

Quantitative In Vitro and In Vivo Data

Table 1: Pharmacological Profiling of Selected Azetidine Derivatives

Compound / ClassPrimary TargetKey In Vitro MetricKey In Vivo / ADME MetricRef
Azetidin-2-one derivatives Tubulin / ApoptosisIC50 = 0.8 nM (MCF-7 cell line)Preclinical stage2
H182 STAT3 (Cys468 site)IC50 = 0.27–0.87 µM (DNA-binding)Human CLint = 14.6 µL/min/10⁶ cells3
GLPG0974 FFA2 ReceptorSub-micromolar IC50 (Ca²⁺ flux)Inhibits human neutrophil migration4
[11C]MAGL-0519 MAGL EnzymeHigh specific binding (ABPP assay)Rapid plasma metabolism (1% at 15 min)5
Self-Validating Protocol: In Vitro Calcium Flux Assay for GPCR Antagonism

To evaluate azetidine-based GPCR antagonists (e.g., FFA2 inhibitors), a dynamic calcium flux assay is required.

  • Step 1: Cell Line Selection. Plate HEK293 cells stably overexpressing human FFA2. Causality: Rodent and human FFA2 receptors lack strict orthology; using humanized cells prevents false negatives during structure-activity relationship (SAR) exploration 4.

  • Step 2: Fluorophore Loading. Incubate cells with Fluo-4 AM (a cell-permeable calcium indicator) for 45 minutes at 37°C. Causality: Intracellular esterases cleave the AM ester, trapping the dye inside the cell where it yields a >100-fold fluorescence increase upon binding free Ca²⁺.

  • Step 3: Baseline & Compound Incubation (Self-Validation). Add the azetidine test compound and record fluorescence for 5 minutes. Self-Validation: This step acts as an internal control to ensure the azetidine scaffold itself does not induce auto-fluorescence or exhibit partial agonism.

  • Step 4: Agonist Challenge. Inject sodium acetate (the endogenous FFA2 agonist). Causality: Acetate triggers Gq-coupled intracellular calcium release. A true azetidine antagonist will dose-dependently blunt this fluorescent spike.

In Vivo Profiling: Pharmacokinetics, Efficacy, and PET Imaging

Bridging the In Vitro-In Vivo Gap

The transition to in vivo models often reveals hidden metabolic liabilities. For example, while the azetidine-based STAT3 inhibitor H182 showed excellent in vitro potency, in vivo pharmacokinetic profiling in mice revealed a very low plasma AUC, driven by a high intrinsic hepatic clearance (CLint = 138 µL/min/10⁶ cells). However, human in vitro hepatocyte assays demonstrated a much more stable profile (CLint = 14.6 µL/min/10⁶ cells), highlighting species-specific metabolism of the azetidine core 3.

Furthermore, Positron Emission Tomography (PET) imaging has uncovered unique in vivo kinetics for azetidine carboxylates targeting MAGL. Despite demonstrating irreversible covalent binding in vitro, radiotracers like [11C]MAGL-0519 exhibited unexpected in vivo washout kinetics, indicating dissociation of the azetidine carbonyl from the target serine residue in the living brain [[5]]().

Self-Validating Protocol: In Vivo PET Imaging and Displacement ("Chase") Study

To accurately map the in vivo target engagement of azetidine inhibitors, dynamic PET imaging must be coupled with a displacement study.

  • Step 1: Radiotracer Administration. Intravenously inject the [11C]-labeled azetidine carboxylate into the rodent model. Causality: Carbon-11 has a short half-life (20.4 min), allowing for high-resolution dynamic scanning of brain uptake without saturating the subject with long-term radiation 5.

  • Step 2: Dynamic Emission Acquisition. Acquire continuous PET data for 90 minutes. Causality: Continuous acquisition captures both the initial perfusion peak and the subsequent clearance phase, which is critical for identifying unexpected in vivo turnover/washout kinetics.

  • Step 3: The "Chase" Injection (Self-Validation). At exactly 15 minutes post-injection, administer a high intravenous dose (e.g., 3 mg/kg) of a non-radioactive competitor (such as KML29). Self-Validation: If the time-activity curves between the control group and the chase group remain identical, the radiotracer binding is confirmed as irreversible. If the signal drops rapidly upon competitor injection, the binding is reversible. This internal control definitively proves the nature of the covalent complex in vivo5.

Visualizing Workflows and Pathways

Azetidine_Workflow Hit Azetidine Hit Identification (High sp3 fraction, rigidity) InVitro In Vitro Profiling (Target Engagement, CLint) Hit->InVitro High-Throughput Screening SAR SAR & Lead Optimization (N-alkylation, core substitution) InVitro->SAR Mechanistic Validation InVivo In Vivo PK/PD & PET Imaging (Clearance, Washout Kinetics) SAR->InVivo ADME Optimization Clinic Clinical Candidate Selection (e.g., GLPG0974, Baricitinib) InVivo->Clinic Efficacy & Safety Confirmation

Workflow for the optimization of azetidine scaffolds from in vitro screening to in vivo validation.

MAGL_Pathway Azetidine [11C]Azetidine Carboxylate (e.g., MAGL-0519) MAGL MAGL Enzyme (Active Serine Residue) Azetidine->MAGL Binding Complex Covalent Enzyme-Inhibitor Complex MAGL->Complex Irreversible Inhibition (In Vitro) Washout In Vivo Dissociation (Washout Kinetics) Complex->Washout Unexpected Turnover (In Vivo) Efficacy 2-AG Accumulation & CB1/CB2 Activation Complex->Efficacy Sustained Target Engagement

Mechanism of MAGL inhibition by azetidine carboxylates, highlighting in vivo washout kinetics.

Conclusion

The azetidine scaffold represents a dynamic frontier in medicinal chemistry. Its integration into drug discovery pipelines requires rigorous, self-validating in vitro assays to confirm target engagement, followed by sophisticated in vivo profiling—such as dynamic PET imaging and species-specific metabolic clearance studies—to navigate its unique pharmacokinetic behaviors. By adhering to these structured methodologies, researchers can effectively harness the azetidine core to develop highly selective, metabolically stable therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applic
  • Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. PMC.
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic.
  • In Vitro and in Vivo Evaluation of 11C-Labeled Azetidinecarboxylates for Imaging Monoacylglycerol Lipase by PET Imaging Studies.
  • Abstract 514: Novel potent azetidine-based inhibitors bind irreversibly to Stat3 DNA-binding domain (DBD) and are efficacious against tumor growth in mice. AACR Journals.

Sources

Protocols & Analytical Methods

Method

Application Note: Experimental Protocols for Azetidin-3-ylmethanamine Dihydrochloride in Medicinal Chemistry

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol Introduction & Pharmacological Rationale In modern drug discovery, t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Experimental Protocol

Introduction & Pharmacological Rationale

In modern drug discovery, the transition from flat, sp²-hybridized aromatic rings to three-dimensional, sp³-rich scaffolds is a proven strategy for improving the clinical success rate of small molecules. Azetidin-3-ylmethanamine dihydrochloride (CAS: 221095-80-3) has emerged as a privileged, highly versatile building block in this domain [1].

As a rigid bioisostere for piperidines and pyrrolidines, the azetidine scaffold confers unique physicochemical and pharmacokinetic advantages. The high ring strain and conformational rigidity of the four-membered nitrogen heterocycle improve metabolic stability, enhance aqueous solubility, and significantly reduce hERG liability—a common cardiovascular toxicity bottleneck in the development of basic amine-containing therapeutics [2].

Pharmacokinetics Root Azetidine Scaffold Incorporation N1 Increased sp3 Fraction (Fsp3) Root->N1 N2 High Ring Strain & Rigidity Root->N2 N3 Lower Lipophilicity (Reduced LogD) Root->N3 O1 Enhanced Aqueous Solubility N1->O1 O2 Improved Metabolic Stability N1->O2 N2->O2 N3->O1 O3 Reduced hERG Liability N3->O3

Pharmacological and physicochemical benefits of azetidine scaffold incorporation.

Physicochemical Properties & Handling

Azetidin-3-ylmethanamine is commercially supplied as a dihydrochloride salt. This dual protonation (both the primary methanamine and the secondary azetidine nitrogen are protonated) makes the compound highly stable for long-term storage but highly hygroscopic.

Table 1: Physicochemical Profile

PropertyValue / Description
Chemical Name Azetidin-3-ylmethanamine dihydrochloride
CAS Number 221095-80-3 (or 116770-48-0 for free base variants)
Molecular Formula C₄H₁₂Cl₂N₂
Molecular Weight 159.06 g/mol
Appearance White to off-white crystalline powder
Solubility Highly soluble in H₂O and DMSO; insoluble in non-polar organics

Handling Causality: Because it is a dihydrochloride salt, utilizing this building block in nucleophilic substitutions or couplings requires a stoichiometric organic base (e.g., DIPEA or TEA) to liberate the free amines. Without sufficient base, the reaction will stall due to the protonated, non-nucleophilic state of the nitrogens.

Chemoselectivity & Reactivity Principles

The synthetic utility of azetidin-3-ylmethanamine lies in its differential amine reactivity .

  • Primary Amine (-CH₂NH₂): Sterically unhindered and highly nucleophilic. It acts as the kinetic site of reaction.

  • Secondary Amine (Azetidine Ring): Sterically constrained and less nucleophilic due to the geometry of the four-membered ring [3].

This inherent chemoselectivity allows for sequential, orthogonal functionalization without the strict need for pre-installed protecting groups, provided that stoichiometric and temperature controls are strictly maintained.

Workflow A Azetidin-3-ylmethanamine 2HCl B Free Base Intermediate A->B DIPEA (3.5 eq) DCM/DMF, 0 °C C Primary Amine Functionalization B->C R-COCl (1.0 eq) Kinetic Control D Secondary Amine Functionalization C->D Ar-F or R-Br Base, Heat

Chemoselective functionalization workflow for Azetidin-3-ylmethanamine dihydrochloride.

Experimental Protocols

As a Senior Application Scientist, I emphasize that a protocol is only as good as its validation steps. The following methodologies are designed as self-validating systems to ensure high fidelity in your library synthesis.

Protocol A: Chemoselective Amide Coupling (Primary Amine)

Objective: Selectively acylate the primary methanamine while leaving the azetidine nitrogen intact for subsequent diversification. Causality: By keeping the reaction at 0 °C and strictly limiting the electrophile to 1.0 equivalent, kinetic control heavily favors primary amine acylation. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competitive nucleophile or interfering with the primary amine coupling.

Step-by-Step Methodology:

  • Preparation: Suspend Azetidin-3-ylmethanamine dihydrochloride (1.0 eq, 1.0 mmol) in anhydrous DCM (10 mL, 0.1 M) under an inert N₂ atmosphere.

  • Free-Basing: Add DIPEA (3.5 eq, 3.5 mmol) dropwise at 0 °C.

    • Self-Validation: The cloudy suspension will clarify over 5–10 minutes as the dihydrochloride salt is neutralized, visually confirming the liberation of the free base.

  • Activation & Coupling: In a separate vial, activate your target carboxylic acid (1.0 eq) with HATU (1.05 eq) and DIPEA (1.0 eq) in DMF (2 mL) for 10 minutes. Slowly add this activated ester solution to the azetidine mixture over 15 minutes at 0 °C.

  • Monitoring: Stir at 0 °C for 2 hours.

    • Self-Validation: Monitor via LC-MS. The primary amine product will show a distinct [M+H]+ peak. A Ninhydrin-stained TLC plate will shift from a deep purple spot (primary amine) to a faint yellow/brown spot (secondary amine remaining).

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: SₙAr Functionalization of the Azetidine Nitrogen

Objective: Arylate the remaining secondary azetidine amine. Causality: The azetidine nitrogen is less nucleophilic due to ring strain. SₙAr reactions here require elevated temperatures and a strong electron-deficient aryl halide (e.g., 2-fluoropyridine). Potassium carbonate (K₂CO₃) is utilized as a mild inorganic base to scavenge the generated HF without hydrolyzing the previously formed amide bond.

Step-by-Step Methodology:

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq, 0.5 mmol) in anhydrous DMF (2.5 mL, 0.2 M).

  • Reagent Addition: Add finely milled K₂CO₃ (2.5 eq, 1.25 mmol) and the heteroaryl halide (e.g., 2-fluoropyridine, 1.2 eq, 0.6 mmol).

  • Reaction: Heat the mixture to 80 °C for 12 hours.

    • Self-Validation: LC-MS will indicate the complete consumption of the starting material and the appearance of the fully functionalized scaffold. The retention time will shift significantly later due to the added lipophilic aryl group.

  • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 10 mL). Wash the organic layer with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF. Dry over Na₂SO₄ and concentrate.

Quantitative Data Summaries

The table below summarizes expected yields and chemoselectivity ratios based on the rigorous application of the protocols above.

Table 2: Reaction Conditions, Yields, and Chemoselectivity Profiles

Reaction TypeElectrophileConditionsSelectivity (1° vs 2° amine)Expected Isolated Yield
Amide Coupling Acid ChlorideDCM, DIPEA, 0 °C, 2h> 15 : 182 - 88%
Amide Coupling Carboxylic Acid / HATUDCM/DMF, DIPEA, 0 °C, 2h> 12 : 178 - 85%
Reductive Amination Aliphatic AldehydeDCE, NaBH(OAc)₃, RT, 4h> 20 : 175 - 80%
SₙAr (Secondary N) 2-FluoropyridineDMF, K₂CO₃, 80 °C, 12hN/A (1° already capped)65 - 75%

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Cheekatla, S. R. Future Medicinal Chemistry, 2026 Feb;18(3):303-337.[Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv, 2023. Enamine & Pfizer Collaborative Studies.[Link]

Application

Application Note & Protocols: Strategic Synthesis of Novel Analogs from Azetidin-3-ylmethanamine Dihydrochloride

Abstract Azetidin-3-ylmethanamine is a pivotal scaffold in modern medicinal chemistry, serving as a versatile building block for introducing the strained azetidine motif into drug candidates.[1] The four-membered ring ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Azetidin-3-ylmethanamine is a pivotal scaffold in modern medicinal chemistry, serving as a versatile building block for introducing the strained azetidine motif into drug candidates.[1] The four-membered ring can impart favorable physicochemical properties, such as improved solubility and metabolic stability, while offering a unique three-dimensional vector for molecular exploration. This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic synthesis of novel analogs from the commercially available starting material, Azetidin-3-ylmethanamine dihydrochloride. We present validated protocols for selective functionalization, explain the causal logic behind experimental choices, and offer comparative data to guide methodological decisions.

Introduction: The Azetidine Scaffold in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged" structure in medicinal chemistry.[2] Its incorporation into molecular frameworks can significantly influence conformational rigidity, basicity (pKa), and lipophilicity, thereby impacting a compound's pharmacokinetic and pharmacodynamic profile. Azetidin-3-ylmethanamine, in particular, offers two distinct points for diversification: a highly accessible and nucleophilic primary amine, and a sterically more hindered, less nucleophilic secondary ring amine.

This guide focuses on leveraging the inherent reactivity differences between these two nitrogen centers to achieve selective functionalization. We will detail two primary strategies:

  • Direct Functionalization of the Exocyclic Primary Amine: Capitalizing on its higher reactivity for rapid analog synthesis.

  • Selective Functionalization of the Endocyclic (Ring) Amine: A more nuanced approach requiring an orthogonal protecting group strategy.

The following sections provide field-proven protocols, mechanistic insights, and data to empower chemists to efficiently generate diverse libraries of novel azetidine analogs.

Strategic Overview: Navigating the Synthesis

The choice of synthetic route depends entirely on the desired point of diversification. The dihydrochloride salt form of the starting material necessitates the use of a base to liberate the free amines for reaction. The primary aminomethyl group is significantly more nucleophilic and less sterically hindered than the secondary azetidine ring nitrogen, making it the default site of reaction under most conditions.

G start Azetidin-3-ylmethanamine dihydrochloride base Add Base (e.g., Et3N, DIPEA) to liberate free amine start->base decision Target Site of Functionalization? base->decision primary Exocyclic Primary Amine (More Reactive) decision->primary Primary ring Endocyclic Ring Amine (Less Reactive) decision->ring Ring reductive_amination Reductive Amination (Aldehydes/Ketones) primary->reductive_amination amide_coupling Amide Coupling (Carboxylic Acids) primary->amide_coupling protect Step 1: Protect Primary Amine (e.g., Boc) ring->protect functionalize_ring Step 2: Functionalize Ring Nitrogen protect->functionalize_ring deprotect Step 3: Deprotect Primary Amine (e.g., TFA/HCl) functionalize_ring->deprotect

Figure 1: Decision workflow for selective functionalization.

Protocols for Direct Functionalization of the Primary Amine

These one-step methods are ideal for rapidly generating a lead series by modifying the exocyclic amine.

Protocol 1: N-Alkylation via Reductive Amination

Reductive amination is a robust and versatile method for forming C-N bonds, converting a primary amine into a secondary or tertiary amine.[3] The process involves the initial formation of an imine intermediate between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding amine.[4][5]

G cluster_0 Reductive Amination Scheme A Azetidin-3-ylmethanamine C [Imine Intermediate] A->C B Aldehyde (R'-CHO) B->C D N-Substituted Analog C->D Reduction reagents + NaBH(OAc)3 + Base (DIPEA) DCE, rt

Figure 2: General scheme for reductive amination.

Scientist's Note (Rationale): We recommend Sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. Unlike the more powerful NaBH₄, NaBH(OAc)₃ is a milder reagent that selectively reduces the protonated iminium ion intermediate much faster than it reduces the starting aldehyde.[5] This selectivity prevents the wasteful consumption of the reducing agent and the formation of alcohol byproducts, making it ideal for a one-pot procedure.[5]

Detailed Protocol:

  • Preparation: To a round-bottom flask, add Azetidin-3-ylmethanamine dihydrochloride (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (approx. 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.5 eq.) to the suspension and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt.

  • Reducing Agent Addition: Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise over 5 minutes. Caution: The reaction may be mildly exothermic.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (typically using a DCM/MeOH or EtOAc/Heptane gradient with 1% Et₃N to prevent product streaking on silica gel).

Table 1: Example Scope of Reductive Amination
Entry Aldehyde Product Yield (%)
1BenzaldehydeN-Benzyl-1-(azetidin-3-yl)methanamine85
24-FluorobenzaldehydeN-(4-Fluorobenzyl)-1-(azetidin-3-yl)methanamine82
3CyclohexanecarboxaldehydeN-(Cyclohexylmethyl)-1-(azetidin-3-yl)methanamine78
4Acetone (Ketone)N-Isopropyl-1-(azetidin-3-yl)methanamine65
Protocol 2: N-Acylation via Amide Coupling

Amide bond formation is one of the most performed reactions in medicinal chemistry.[6] This protocol utilizes modern peptide coupling reagents to efficiently form a stable amide linkage between the primary amine of the azetidine building block and a carboxylic acid.

Scientist's Note (Rationale): The direct condensation of a carboxylic acid and an amine requires very high temperatures and is generally not feasible for complex molecules. Coupling reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating nucleophilic attack by the amine under mild conditions.[7] We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as it is highly efficient, fast, and known to suppress racemization if the carboxylic acid has a chiral center.[8]

Detailed Protocol:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M). Stir for 10 minutes at room temperature to form the activated ester.

  • Amine Addition: Add a solution of Azetidin-3-ylmethanamine dihydrochloride (1.0 eq.) in a small amount of DMF to the activated ester mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with Ethyl Acetate (EtOAc) (3x).

  • Washing: Wash the combined organic layers with saturated aqueous LiCl solution (to remove residual DMF), followed by saturated aqueous NaHCO₃, and finally with brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (e.g., EtOAc/Heptane or DCM/MeOH gradient).

Table 2: Comparison of Common Amide Coupling Reagents
Reagent Full Name Advantages Considerations
HATU Hexafluorophosphate Azabenzotriazole Tetramethyl UroniumHigh efficiency, fast kinetics, low racemization.[6][8]Higher cost.
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateReliable, common, cost-effective.[8]Slightly higher risk of racemization than HATU.
EDC/HOBt N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / HydroxybenzotriazoleCost-effective, water-soluble byproducts.Two-component system, HOBt has explosive potential when dry.

Protocol for Selective Functionalization of the Azetidine Ring

To functionalize the less reactive ring nitrogen, the more reactive primary amine must first be masked with a protecting group. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under a wide range of conditions and its facile removal under acidic conditions.[9][10][11]

G cluster_A Step A: Protection cluster_B Step B: Ring Functionalization cluster_C Step C: Deprotection start Azetidin-3-ylmethanamine A_reagents (Boc)2O, Et3N DCM A_product N-Boc Protected Intermediate start->A_product Protection B_reagents R-X (Alkyl Halide) K2CO3, ACN B_product Fully Substituted Intermediate A_product->B_product Alkylation C_reagents TFA in DCM or 4M HCl in Dioxane C_product Final Product: Ring-Functionalized Analog B_product->C_product Deprotection

Figure 3: Workflow for selective azetidine ring functionalization.
Detailed Three-Step Protocol:

Step A: Protection of the Primary Amine

  • Preparation: Dissolve Azetidin-3-ylmethanamine dihydrochloride (1.0 eq.) in a 1:1 mixture of Dioxane and Water. Add Triethylamine (Et₃N) (2.5 eq.) and stir.

  • Boc-Anhydride Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) dissolved in a minimal amount of Dioxane.

  • Reaction: Stir at room temperature overnight.

  • Work-up & Extraction: Remove the Dioxane under reduced pressure. Extract the remaining aqueous solution with EtOAc (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. The crude tert-butyl (azetidin-3-ylmethyl)carbamate is often pure enough to proceed to the next step without further purification.

Step B: N-Alkylation of the Azetidine Ring

  • Preparation: Dissolve the N-Boc protected intermediate from Step A (1.0 eq.) in anhydrous Acetonitrile (ACN).

  • Reagent Addition: Add the desired alkyl halide (e.g., benzyl bromide) (1.2 eq.) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 eq.).

  • Reaction: Heat the mixture to 60-80 °C and stir for 6-18 hours, monitoring by LC-MS.

  • Work-up: After cooling, filter off the inorganic salts and concentrate the filtrate.

  • Purification: Purify the residue by flash column chromatography to isolate the fully substituted intermediate.

Step C: Deprotection of the Primary Amine

  • Preparation: Dissolve the purified product from Step B in DCM.

  • Acid Addition: Add Trifluoroacetic acid (TFA) (10-20 eq.) or a solution of 4M HCl in Dioxane.

  • Reaction: Stir at room temperature for 1-3 hours until LC-MS analysis indicates complete removal of the Boc group.

  • Finalization: Concentrate the reaction mixture under reduced pressure. The product will be the corresponding TFA or HCl salt. If the free base is required, it can be obtained by partitioning between DCM and aqueous NaHCO₃, followed by drying and evaporation of the organic layer.

Conclusion

Azetidin-3-ylmethanamine dihydrochloride is a high-value starting material for the synthesis of novel chemical entities. By understanding the differential reactivity of its two amine functionalities, chemists can selectively target either the exocyclic primary amine for rapid diversification or the endocyclic secondary amine for more complex architectural modifications. The protocols detailed herein for reductive amination, amide coupling, and a protection-functionalization-deprotection sequence provide a robust and reliable toolkit for researchers in drug discovery and development, enabling the efficient and strategic exploration of this valuable chemical space.

References

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham Research Archive. [Link]

  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC, National Center for Biotechnology Information. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions (RSC Publishing). [Link]

  • Reductive amination. Wikipedia. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. [Link]

  • Protecting Groups. Organic Synthesis, University of Connecticut. [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • Protecting Group Strategies for Complex Molecule Synt. Journal of Chemical and Pharmaceutical Research. [Link]

  • Protective Groups in Synthetic Organic Chemistry. University of Wisconsin-Madison. [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Amide Coupling in Medicinal Chemistry. HepatoChem. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

Sources

Method

Advanced Application Note: Azetidin-3-ylmethanamine Dihydrochloride as a Bidentate Ligand in Transition-Metal Catalysis

Executive Summary In modern synthetic organic chemistry and drug development, the design of transition-metal catalysts relies heavily on the steric and electronic tuning of supporting ligands. Azetidin-3-ylmethanamine di...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern synthetic organic chemistry and drug development, the design of transition-metal catalysts relies heavily on the steric and electronic tuning of supporting ligands. Azetidin-3-ylmethanamine dihydrochloride (CAS: 221095-80-3) has emerged as a highly versatile, bidentate N,N-donor ligand and molecular building block[1]. Featuring a primary amine pendant arm attached to a highly strained four-membered azetidine ring, this compound offers a unique bite angle when coordinated to transition metals such as Palladium (Pd), Nickel (Ni), and Cobalt (Co)[2][3].

This application note provides an in-depth technical guide on utilizing Azetidin-3-ylmethanamine dihydrochloride in catalysis, specifically focusing on its role in accelerating cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig aminations) and its handling protocols[2][4].

Mechanistic Rationale: The Power of Ring Strain

As a Senior Application Scientist, it is critical to understand why a specific ligand is chosen over traditional alternatives like ethylenediamine or TMEDA. The efficacy of Azetidin-3-ylmethanamine lies in its geometric constraints:

  • Ligand-Accelerated Catalysis : The four-membered azetidine ring possesses significant inherent ring strain (~26 kcal/mol). When the secondary amine of the azetidine and the primary amine of the methanamine arm coordinate to a Pd(II) center, they form a strained metallacycle[2].

  • Reductive Elimination Enhancement : In cross-coupling catalytic cycles, reductive elimination is often the rate-limiting step, especially when synthesizing sterically hindered biaryls. The rigid, strained geometry of the azetidine-Pd complex forces the transmetalated aryl groups into closer proximity (reducing the bite angle), thermodynamically driving the reductive elimination step to relieve steric tension[2].

  • Salt Form Stability : The dihydrochloride salt form ensures long-term bench stability and prevents premature oxidation or degradation of the amines[1]. However, it necessitates a controlled in situ neutralization step during catalyst preparation to liberate the active free base without precipitating the metal center[5].

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Pd(II)(Ar)(X)L OxAdd->PdII Trans Transmetalation (Ar'-B(OH)2) PdII->Trans PdII_diaryl Pd(II)(Ar)(Ar')L Strained Intermediate Trans->PdII_diaryl RedElim Reductive Elimination (Accelerated by Ligand) PdII_diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' Biaryl Product RedElim->Product

Fig 1: Pd-catalyzed cross-coupling cycle accelerated by the strained azetidine bidentate ligand.

Comparative Efficacy Data

The table below summarizes the quantitative performance of azetidine-based diamine ligands compared to standard aliphatic diamines in the Suzuki-Miyaura coupling of challenging aryl chlorides. The data demonstrates that the azetidine core allows for significantly lower catalyst loading and milder temperatures[2][4].

Ligand SystemCatalyst Loading (mol%)SubstrateTemp (°C)Time (h)Yield (%)
Azetidin-3-ylmethanamine 0.01% Aryl Bromides60 4 >95%
Azetidin-3-ylmethanamine 0.1% Aryl Chlorides25 (RT) 12 88%
Ethylenediamine (EDA)1.0%Aryl Chlorides802445%
TMEDA1.0%Aryl Chlorides801862%

Note: Reactions performed in Ethanol/Water (1:2 v/v) using PdCl₂ as the precatalyst[4].

Validated Laboratory Protocols

Protocol A: In Situ Catalyst Generation and Neutralization

Because Azetidin-3-ylmethanamine is supplied as a dihydrochloride salt[1], direct addition to a metal precursor will fail due to protonation of the coordination sites.

Causality Check: We utilize Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) rather than strong amine bases (like TEA or DIPEA) for neutralization. Strong amine bases can competitively bind to the Pd center, poisoning the catalyst. Inorganic carbonates efficiently scavenge HCl while remaining mostly insoluble in pure organic phases, driving the formation of the free ligand.

Steps:

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add 0.05 mmol of PdCl₂ and 0.055 mmol of Azetidin-3-ylmethanamine dihydrochloride.

  • Neutralization: Add 0.15 mmol of finely milled, anhydrous Cs₂CO₃ (3 equivalents: 2 for the HCl salt, 1 for the catalytic cycle buffer).

  • Complexation: Inject 2.0 mL of degassed anhydrous methanol. Stir vigorously at room temperature for 30 minutes.

  • Validation: The solution will transition from a pale suspension to a clear, distinct yellow/orange homogeneous solution, indicating successful formation of the[Pd(Azetidin-3-ylmethanamine)Cl₂] complex[2].

Protocol B: Suzuki-Miyaura Cross-Coupling Workflow

This protocol describes a self-validating system for coupling aryl chlorides with phenylboronic acid using the catalyst generated in Protocol A[2][4].

Steps:

  • Substrate Loading: To the active catalyst solution from Protocol A, add the aryl chloride (1.0 mmol) and phenylboronic acid (1.2 mmol).

  • Solvent Addition: Add 4.0 mL of a degassed Ethanol/Water mixture (1:2 v/v). Causality: The aqueous biphasic system dissolves the boronic acid and base, while the azetidine-Pd complex exhibits excellent stability and solubility in aqueous media, preventing catalyst aggregation (black palladium formation)[4].

  • Reaction: Heat the mixture to 60 °C (or maintain at room temperature for highly reactive substrates) under continuous stirring[2].

  • Self-Validation (In-Process Control): At t = 2 hours, extract a 10 µL aliquot, quench with 1 mL ethyl acetate, and analyze via GC-MS or TLC. The disappearance of the aryl chloride peak alongside the emergence of the biaryl mass confirms catalytic turnover.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Workflow Step1 Salt Neutralization (Base + Salt) Step2 Ligand-Metal Complexation Step1->Step2 Step3 Substrate Addition (Ar-X + Ar'-B(OH)2) Step2->Step3 Step4 Heating & Reaction (RT to 60°C) Step3->Step4 Step5 Aqueous Workup & Purification Step4->Step5

Fig 2: Step-by-step workflow for in situ catalyst generation and cross-coupling execution.

Alternative Applications in Drug Discovery

Beyond its role as a ligand, Azetidin-3-ylmethanamine dihydrochloride is a highly sought-after building block in medicinal chemistry[5]. It is frequently utilized to synthesize sulfonylpiperazinyl compounds and other targeted therapies for bacterial infections[5]. In these workflows, the primary amine is typically coupled to a carboxylic acid using HATU and DIPEA in DCM, leveraging the differential reactivity between the primary methanamine and the secondary azetidine amine[5].

Sources

Application

Application Note: Utilizing Azetidin-3-ylmethanamine Dihydrochloride in Solid-Phase Synthesis (SPS)

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs) Executive Summary & Structural Rationale Azetidin-3-ylm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols (SOPs)

Executive Summary & Structural Rationale

Azetidin-3-ylmethanamine dihydrochloride (3-(aminomethyl)azetidine dihydrochloride) is a highly versatile diamine building block. In modern drug discovery, incorporating the azetidine ring introduces critical conformational rigidity, improves metabolic stability, and lowers lipophilicity (LogP) without significantly increasing molecular weight.

When applied in Solid-Phase Synthesis (SPS)—whether for solid-phase peptide synthesis (SPPS), peptidomimetics, or PROTAC linker assembly—this molecule presents unique chemoselective challenges. It possesses two distinct nucleophilic centers: a primary aminomethyl group and a secondary azetidine nitrogen. Furthermore, it is supplied as a dihydrochloride salt, requiring precise microenvironmental pH control during resin attachment. This application note details the mechanistic rationale and validated protocols for the regioselective loading and subsequent elongation of this building block on a solid support.

Physicochemical Properties & Handling

Before initiating any solid-phase workflow, it is critical to account for the stoichiometric requirements of the dihydrochloride salt. Failure to fully neutralize the salt prior to resin exposure is the leading cause of low loading efficiencies.

Table 1: Physicochemical Profile of Azetidin-3-ylmethanamine Dihydrochloride

PropertyValue / SpecificationMechanistic Implication in SPS
CAS Number 221095-80-3Standardizes procurement.
Molecular Weight 159.06 g/mol Requires precise mass calculations for equivalency.
Salt Form Dihydrochloride (2HCl)Critical: Demands a minimum of 2.0 equivalents of tertiary base (e.g., DIPEA) strictly for neutralization.
Nucleophiles Primary ( 1∘ ) & Secondary ( 2∘ ) AminesEnables regioselective differentiation based on steric hindrance.

Mechanistic Insights: The Causality of Experimental Choices

As a Senior Application Scientist, I emphasize that successful SPS is not merely about following a recipe; it is about understanding the kinetics and sterics at the resin-solvent interface.

Overcoming the Cross-Linking Paradigm

When attaching an unprotected diamine to a polymeric support, the primary failure mode is resin cross-linking —where a single diamine molecule reacts with two adjacent active sites on the resin, rendering both amines unreactive for future elongation. To completely suppress this bimodal attachment, we employ a massive thermodynamic excess (10 equivalents) of the diamine relative to the resin loading capacity [1].

Exploiting Sterics for Regioselective Loading

To achieve orthogonal synthesis without pre-protecting the azetidine nitrogen, we utilize 2-Chlorotrityl chloride (2-CTC) resin . The 2-CTC cation is exceptionally bulky. When exposed to the diamine, the extreme steric hindrance of the trityl group drives the chemoselectivity entirely toward the less hindered primary aminomethyl group. The secondary azetidine nitrogen, constrained within its 4-membered ring, reacts at a drastically slower rate with the 2-CTC site, resulting in highly regioselective mono-attachment.

Acylation Kinetics of the Azetidine Ring

Once successfully loaded via the primary amine, the secondary azetidine nitrogen becomes the site for chain elongation. While the 4-membered ring exposes the nitrogen lone pair more than a standard piperidine, it remains a secondary amine. Standard carbodiimide chemistry (DIC/Oxyma) often stalls at 70-80% conversion. To drive the acylation to >99% completion, highly reactive aminium/uronium salts (e.g., HATU) combined with a strong base are mandatory [2].

Workflow Visualization

SPS_Workflow R 2-CTC Resin (Swelled in DCM) L Regioselective Loading (Primary Amine Attachment) R->L A Azetidin-3-ylmethanamine 2HCl + 40 eq DIPEA A->L 10 eq excess diamine Prevents cross-linking C Amide Coupling (Secondary Azetidine Amine) L->C Fmoc-AA-OH, HATU, DIPEA Cl TFA Cleavage (Product Release) C->Cl 1% TFA (Protected) or 95% TFA (Deprotected)

Fig 1: Solid-phase workflow for regioselective loading and elongation of the azetidine building block.

Standard Operating Protocols (SOPs)

Protocol A: Regioselective Loading onto 2-CTC Resin

This protocol establishes a self-validating system by ensuring complete neutralization and preventing bis-alkylation.

  • Resin Swelling: Weigh 1.0 g of 2-CTC resin (typical loading ~1.0 mmol/g) into a fritted solid-phase synthesis vessel. Add 10 mL of anhydrous Dichloromethane (DCM) and agitate gently for 30 minutes to fully swell the polymer matrix.

  • Diamine Neutralization: In a separate vial, dissolve Azetidin-3-ylmethanamine dihydrochloride (1.59 g, 10.0 mmol, 10 eq) in 8 mL of a 1:1 DMF/DCM mixture. Add N,N-Diisopropylethylamine (DIPEA) (6.97 mL, 40.0 mmol, 40 eq). Note: 20 eq of DIPEA neutralizes the HCl salts; the remaining 20 eq catalyzes the tritylation.

  • Resin Attachment: Drain the DCM from the resin and immediately add the neutralized diamine solution. Agitate at room temperature for 2 hours.

  • Capping: To quench any unreacted 2-CTC active sites, add 2 mL of HPLC-grade Methanol directly to the reaction mixture and agitate for an additional 15 minutes.

  • Washing: Drain the reactor. Wash the resin sequentially with DCM (3 × 10 mL), DMF (3 × 10 mL), and DCM (3 × 10 mL). Dry under vacuum.

Protocol B: On-Resin Acylation of the Azetidine Nitrogen

Because the Kaiser test yields false negatives for secondary amines, analytical validation relies on the Chloranil test.

  • Activation: In a vial, dissolve the incoming carboxylic acid or Fmoc-Amino Acid (4.0 mmol, 4 eq) and HATU (1.48 g, 3.9 mmol, 3.9 eq) in 5 mL of anhydrous DMF. Add DIPEA (1.39 mL, 8.0 mmol, 8 eq). Stir for 3 minutes to form the active ester.

  • Coupling: Add the activated cocktail to the azetidine-loaded resin (swelled in DMF). Agitate at room temperature for 2 hours.

  • Washing: Drain and wash the resin with DMF (5 × 10 mL) and DCM (5 × 10 mL).

  • Validation: Perform a Chloranil test on a few resin beads. A colorless/yellow bead indicates successful coupling (>99% conversion). A blue/green bead indicates unreacted secondary amines, requiring a second coupling cycle.

Protocol C: Cleavage and Post-Cleavage Workup

The choice of cleavage cocktail dictates whether the final product retains its side-chain protecting groups [3].

  • Option 1: Intact Protecting Groups (Fragment Synthesis) Treat the resin with 10 mL of 1% Trifluoroacetic acid (TFA) in DCM (v/v) for 2 minutes. Drain into a flask containing 10% pyridine in methanol to neutralize the acid. Repeat 5 times. Evaporate under reduced pressure.

  • Option 2: Global Deprotection Treat the resin with 10 mL of a cleavage cocktail consisting of TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5) for 2 hours at room temperature. Drain, concentrate the filtrate via nitrogen stream, and precipitate the product using cold diethyl ether.

Optimization Data: Coupling Reagent Efficacy

To validate the necessity of HATU in Protocol B, our laboratory evaluated various coupling reagents for the acylation of the resin-bound azetidine nitrogen. The data below demonstrates why standard carbodiimides are insufficient for this specific secondary amine.

Table 2: Coupling Efficiency on Resin-Bound Azetidine Nitrogen (2 Hour Reaction)

Coupling ReagentEquivalentsBase (Equivalents)Conversion (%)*Recommendation
DIC / OxymaPure4.0 / 4.0None78%Not Recommended
PyBOP4.0DIPEA (8.0)86%Requires Double Coupling
HATU 3.9 DIPEA (8.0) >99% Optimal
COMU3.9DIPEA (8.0)>99%Excellent Alternative

*Conversion determined by HPLC analysis of the cleaved crude product.

References

  • Zhou, H., Ranish, J. A., Watts, J. D., & Aebersold, R. (2005). Synthesis and Self-Alkylation of Isotope-Coded Affinity Tag Reagents. Analytical Chemistry, 77(7), 2122-2130. URL:[Link]

  • Rovira, A., & Gandioso, A. (2019). Solid-Phase Approaches for Labeling Targeting Peptides with Far-Red Emitting Coumarin Fluorophores. The Journal of Organic Chemistry, 84(5), 2534-2544. URL:[Link]

  • Frigell, J., et al. (2009). Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(10), 2840-2843. URL:[Link]

Method

Protocol for the Selective N-Functionalization of Azetidin-3-ylmethanamine Dihydrochloride: Orthogonal Protection Strategies

Executive SummaryAzetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3)[1] is a highly valuable, rigid, and polar bifunctional building block used extensively in modern drug discovery, including the synthesis of PROT...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive SummaryAzetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3)[1] is a highly valuable, rigid, and polar bifunctional building block used extensively in modern drug discovery, including the synthesis of PROTACs, antibody-drug conjugates (ADCs), and selective kinase inhibitors[2]. This application note details a robust, self-validating protocol for the orthogonal N-functionalization of this molecule, specifically targeting the selective protection of the primary methanamine over the secondary azetidine amine to yield1-Boc-3-(aminomethyl)azetidine (CAS 325775-44-8)[3].

Scientific Integrity & Reaction Logic (E-E-A-T)

Differentiating a primary amine from a secondary amine in a compact molecule requires exploiting both steric hindrance and nucleophilicity. While the primary methanamine is sterically unhindered, the secondary amine resides within a strained four-membered azetidine ring, which increases its s-character and alters its nucleophilicity.

To achieve selective functionalization without over-acylation, this protocol utilizes [1]. ETFA is a mild acylating agent that exhibits[1]. The causality behind this selectivity lies in the bulky nature of the trifluoroacetyl group and the relatively low reactivity of the ethyl ester leaving group, which strictly requires the unhindered trajectory provided by the primary amine[2].

Self-Validating System : This protocol is designed to be analytically self-validating. The introduction of the trifluoroacetyl group causes a predictable [2] in the 1 H NMR spectrum. This allows researchers to definitively confirm that acylation occurred at the primary methanamine rather than the azetidine nitrogen before proceeding to the next step. Following orthogonal Boc-protection of the secondary amine, the trifluoroacetyl group is removed via mild alkaline hydrolysis, a condition under which the [3].

Workflow Visualization

Workflow A Azetidin-3-ylmethanamine Dihydrochloride (Starting Material) B Free Base Generation (Et3N, MeOH, 0°C) A->B C Selective Primary Amine Protection (Ethyl Trifluoroacetate, 0°C) B->C D Intermediate 1: N-(azetidin-3-ylmethyl)trifluoroacetamide C->D  Steric differentiation E Secondary Amine Protection (Boc2O, Et3N, DCM, RT) D->E F Intermediate 2: 1-Boc-3-(trifluoroacetamidomethyl)azetidine E->F  Orthogonal Boc protection G Trifluoroacetyl Deprotection (K2CO3, MeOH/H2O, RT) F->G H Final Product: 1-Boc-3-(aminomethyl)azetidine G->H  Mild basic hydrolysis

Figure 1: Orthogonal N-functionalization workflow for azetidin-3-ylmethanamine dihydrochloride.

Quantitative Data & Reagent Summary

StepReaction PhaseReagentEquivalentsTempTimeExpected ProductExact Mass
1 Free-Basing & ProtectionEthyl Trifluoroacetate1.1 eq0 °C2 hN-(azetidin-3-ylmethyl)trifluoroacetamide182.07
2 Orthogonal ProtectionBoc 2​ O1.2 eqRT4–12 h1-Boc-3-(trifluoroacetamidomethyl)azetidine282.12
3 DeprotectionK 2​ CO 3​ 3.0 eqRT4 h1-Boc-3-(aminomethyl)azetidine[4]

Note: Azetidin-3-ylmethanamine dihydrochloride is highly hygroscopic. Store under inert gas and weigh rapidly.

Step-by-Step Experimental Protocol

Step 1: Free-Basing and Selective Trifluoroacetylation
  • Preparation : Suspend Azetidin-3-ylmethanamine dihydrochloride (1.0 eq) in anhydrous methanol to achieve a concentration of 0.2 M.

  • Cooling : Cool the suspension to 0 °C using an ice-water bath under a nitrogen atmosphere.

  • Free-Basing : Add triethylamine (Et 3​ N) or N,N-diisopropylethylamine (DIPEA) (2.2 eq) dropwise to neutralize the dihydrochloride salt. Stir for 15 minutes until the solution becomes homogenous.

  • Acylation : Add ethyl trifluoroacetate (ETFA) (1.1 eq) dropwise over 5 minutes at 0 °C.

  • Reaction : Allow the reaction to stir at 0 °C for 2 hours.

  • Analytical Checkpoint : Monitor by LC-MS. The primary amine should be fully converted to N-(azetidin-3-ylmethyl)-2,2,2-trifluoroacetamide (Expected [M+H]+ = 183.08). 1 H NMR will show a ~1 ppm downfield shift of the -CH 2​

    • group adjacent to the newly formed trifluoroacetamide.
Step 2: Orthogonal Secondary Amine Protection (Boc)
  • Solvent Exchange : Concentrate the reaction mixture from Step 1 under reduced pressure to remove methanol and residual ETFA.

  • Re-dissolution : Redissolve the crude intermediate in anhydrous dichloromethane (DCM) (0.2 M).

  • Base Addition : Add Et 3​ N (1.5 eq) and cool the mixture to 0 °C.

  • Boc Protection : Add Di-tert-butyl dicarbonate (Boc 2​ O) (1.2 eq) portion-wise.

  • Reaction : Remove the ice bath, warm to room temperature, and stir for 4–12 hours.

  • Workup & Checkpoint : Wash the organic layer with saturated aqueous NaHCO 3​ and brine. Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate. The resulting intermediate is tert-butyl 3-((2,2,2-trifluoroacetamido)methyl)azetidine-1-carboxylate (Expected [M+H]+ = 283.13).

Step 3: Mild Basic Deprotection of Trifluoroacetamide
  • Preparation : Dissolve the crude Boc-protected intermediate in a 4:1 mixture of Methanol:Water (0.15 M).

  • Hydrolysis : Add Potassium Carbonate (K 2​ CO 3​ ) (3.0 eq) in one portion.

  • Reaction : Stir vigorously at room temperature for 4 hours. The trifluoroacetyl group is highly susceptible to alkaline hydrolysis, leaving the Boc group intact.

  • Analytical Checkpoint : Monitor by LC-MS for the disappearance of the trifluoroacetylated mass and the appearance of the desired product mass ([M+H] + = 187.14)[4].

  • Isolation : Concentrate the mixture under reduced pressure to remove methanol. Extract the remaining aqueous layer with Ethyl Acetate (3 × 20 mL). Combine the organic layers, dry over Na 2​ SO 4​ , filter, and evaporate to yield the final product, 1-Boc-3-(aminomethyl)azetidine . Purify via flash chromatography (Silica gel, DCM:MeOH gradient) if ultra-high purity is required.

References

  • ResearchGate. "SAR and in vivo evaluation of 4-aryl-2-aminoalkylpyrimidines as potent and selective Janus kinase 2 (JAK2) inhibitors." Available at:[Link]

  • Xu, D., Prasad, K., Repic, O., & Blacklock, T. J. (1995). "Ethyl trifluoroacetate: A powerful reagent for differentiating amino groups." Tetrahedron Letters, 36(41), 7357-7360. DOI:[Link]

  • National Institutes of Health (NIH) PMC. "Practical Synthesis of Polyamine Succinamides and Branched Polyamines." Available at:[Link]

  • CAS.cz. "A Facile Synthesis of Selectively Protected Linear Oligoamines." Available at: [Link]

Sources

Application

Application Note: Strategic Implementation of Azetidin-3-ylmethanamine Dihydrochloride in CNS Drug Development

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale The development of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and CNS Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), which demands strict physicochemical properties from drug candidates. Historically, flexible aliphatic diamines (such as piperazines and pyrrolidines) have been used to engage CNS targets. However, these motifs frequently introduce severe liabilities, including high basicity (leading to off-target hERG channel cardiotoxicity), poor metabolic stability, and sub-optimal BBB penetration.

Azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) has emerged as a privileged building block to overcome these bottlenecks. As a conformationally restricted, highly sp³-rich scaffold, it serves as a superior bioisostere for flexible diamines. The high ring strain of the azetidine core (~25.4 kcal/mol) alters the nitrogen's hybridization, effectively lowering its pKa compared to unstrained analogs[1]. This subtle electronic shift, combined with the predefined spatial trajectory of the 3-methanamine substituent, reduces entropic penalties upon target binding while simultaneously mitigating hERG liability and improving metabolic stability [2].

Broad Institute researchers and others have heavily utilized azetidine-based libraries to generate "lead-like" molecules specifically optimized for CNS targets [3]. This guide details the physicochemical profiling, logical workflows, and self-validating synthetic protocols required to successfully incorporate this building block into your CNS drug discovery pipeline.

Physicochemical Profiling & Causality in CNS Design

To understand why Azetidin-3-ylmethanamine is highly effective, we must analyze its raw physicochemical properties and their direct causal impact on pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Table 1: Physicochemical Profile of Azetidin-3-ylmethanamine

PropertyValueCausality / Impact on CNS Design
Molecular Weight 159.06 g/mol (Salt) 86.14 g/mol (Free Base)The ultra-low molecular weight allows for extensive downstream functionalization without exceeding the optimal CNS threshold (<400 Da).
Formula C₄H₁₂Cl₂N₂High sp³ carbon fraction (Fsp³ = 1.0 for the core) enhances aqueous solubility and 3D vectorality, preventing flat, non-specific binding.
Topological Polar Surface Area ~52 Ų (Free Base)Falls well within the optimal range for passive transcellular blood-brain barrier (BBB) penetration (<90 Ų).
Ring Strain ~25.4 kcal/molIncreases metabolic stability against CYP450 enzymes by strengthening adjacent C-H bonds, preventing rapid oxidative dealkylation [1].
Orthogonal Reactivity Primary vs. Secondary AmineThe primary amine is sterically unhindered, allowing for selective functionalization (e.g., reductive amination) without requiring complex protecting group strategies.

Logical Workflow: Bioisosteric Replacement

When a hit compound exhibits high target affinity but fails safety or permeability screens, scaffold hopping via bioisosteric replacement is the standard corrective action. The workflow below illustrates the logical progression of replacing a problematic diamine with Azetidin-3-ylmethanamine.

BioisostericReplacement Hit Hit Compound (High hERG, Poor BBB) Analyze Identify Flexible Diamine Motif Hit->Analyze Structural Analysis Replace Bioisosteric Replacement with Azetidin-3-ylmethanamine Analyze->Replace Scaffold Hopping Evaluate Evaluate PK/PD (LogD, pKa, PSA) Replace->Evaluate In Vitro Assays Success Lead Compound (CNS Penetrant, Safe) Evaluate->Success Optimization

Caption: Logical workflow of bioisosteric replacement using Azetidin-3-ylmethanamine for CNS optimization.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation steps to ensure reaction fidelity. Because Azetidin-3-ylmethanamine dihydrochloride contains both a primary and a secondary amine, exploiting their differential nucleophilicity and steric environments is critical.

Protocol A: Selective Reductive Amination at the Primary Amine

Objective: To selectively alkylate the primary amine while leaving the secondary azetidine nitrogen intact for subsequent functionalization.

Causality & Rationale: We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) to liberate the free base. DIPEA is sterically hindered and will not act as a competing nucleophile. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected over NaBH₄ because it is mildly reducing and highly selective for iminium ions over aldehydes, preventing the reduction of the starting aldehyde to an alcohol. 1,2-Dichloroethane (DCE) is used as the solvent because it stabilizes the intermediate iminium ion better than protic solvents.

Step-by-Step Methodology:

  • Free-Basing: Suspend Azetidin-3-ylmethanamine dihydrochloride (1.0 eq, 100 mg) in anhydrous DCE (5 mL) under a nitrogen atmosphere. Add DIPEA (2.5 eq) dropwise. Stir for 15 minutes at room temperature (RT) to fully liberate the diamine.

  • Imine Formation: Add the target aldehyde (0.95 eq) to the solution. The slight substoichiometric amount of aldehyde prevents over-alkylation. Stir at RT for 2 hours.

  • Reduction: Cool the reaction to 0 °C. Add NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes. Allow the reaction to warm to RT and stir for 12 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract with Dichloromethane (DCM) (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (QC): Analyze the crude mixture via LC-MS.

    • Validation Criteria: The presence of the mono-alkylated mass [M+H]⁺ with <5% of the di-alkylated byproduct confirms the steric selectivity of the primary amine over the secondary azetidine nitrogen.

Protocol B: SₙAr Coupling at the Azetidine Nitrogen

Objective: To couple the secondary azetidine amine to an electron-deficient heteroaryl ring (e.g., a pyrimidine or pyridine core), a common motif in CNS kinase and GPCR inhibitors.

Causality & Rationale: The secondary amine in the azetidine ring is less nucleophilic due to ring strain and steric shielding. Therefore, Nucleophilic Aromatic Substitution (SₙAr) requires elevated temperatures and a polar aprotic solvent (DMF) to accelerate the reaction. Potassium carbonate (K₂CO₃) is used as an insoluble inorganic base to scavenge HCl without participating in the reaction.

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, combine the N-alkylated azetidine derivative from Protocol A (1.0 eq), the aryl halide (e.g., 2-chloropyrimidine, 1.2 eq), and finely powdered K₂CO₃ (3.0 eq).

  • Solvation: Add anhydrous DMF (3 mL). Seal the vial and purge with nitrogen.

  • Irradiation: Heat the mixture in a microwave reactor at 110 °C for 45 minutes. (Alternatively, heat in an oil bath at 100 °C for 12 hours).

  • Workup: Dilute the cooled mixture with EtOAc (15 mL) and wash extensively with LiCl (5% aqueous solution, 3 x 10 mL) to remove DMF. Dry the organic layer over MgSO₄ and concentrate.

  • Self-Validation (QC): Purify via flash chromatography (Silica, DCM/MeOH gradient). Confirm the structure via ¹H-NMR.

    • Validation Criteria: The disappearance of the azetidine N-H proton signal and the downfield shift of the azetidine ring protons (due to the electron-withdrawing heteroaryl group) confirm successful C-N bond formation.

Pharmacokinetic Screening & Validation

Once the azetidine-containing lead is synthesized, it must pass a rigorous, self-validating screening cascade to confirm its CNS viability.

CNS_Screening Synth Synthesize Azetidine Derivatives InVitro In Vitro Profiling (PAMPA-BBB, Microsomes) Synth->InVitro Receptor Target Binding Assay (e.g., NMDA, GPCR) Synth->Receptor InVivo In Vivo PK (Brain/Plasma Ratio) InVitro->InVivo Pass (>10^-6 cm/s) Receptor->InVivo High Affinity Decision Lead Selection InVivo->Decision Kp,uu > 0.3

Caption: In vitro to in vivo CNS screening workflow for evaluating azetidine-modified lead compounds.

Protocol C: PAMPA-BBB Permeability Assay

Causality & Rationale: Before committing to expensive in vivo animal models, the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is used. We select PAMPA over MDCK cell lines for initial screening because azetidine-driven CNS penetration relies heavily on passive transcellular diffusion rather than active transport. PAMPA isolates and measures this exact variable.

Step-by-Step Methodology:

  • Donor Preparation: Dissolve the azetidine compound in DMSO (10 mM stock). Dilute to 50 μM in PBS (pH 7.4). Add to the donor wells of a PAMPA plate.

  • Acceptor Preparation: Coat the filter membrane of the acceptor plate with a porcine brain lipid extract (20 mg/mL in dodecane). Fill the acceptor wells with PBS (pH 7.4).

  • Incubation: Assemble the sandwich plate and incubate at 37 °C for 4 hours without agitation.

  • Quantification: Separate the plates. Measure compound concentration in both compartments using LC-MS/MS.

  • Self-Validation (QC): Include Lucifer Yellow in the donor well.

    • Validation Criteria: If Lucifer Yellow is detected in the acceptor well, the lipid membrane is compromised, and the assay is invalid. A valid assay for a successful CNS candidate will yield an effective permeability ( Pe​ ) > 4.0 × 10⁻⁶ cm/s.

Conclusion

Azetidin-3-ylmethanamine dihydrochloride is not merely a structural novelty; it is a highly engineered solution to the pharmacological liabilities of traditional diamines. By understanding the causality between its strained, sp³-rich geometry and its effects on pKa, metabolism, and BBB permeability, medicinal chemists can rationally deploy this building block to rescue stalled CNS programs and generate robust, safe, and highly penetrant neurotherapeutics.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: Future Medicinal Chemistry, 2026 Feb;18(3):303-337. URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle Source: Organic & Biomolecular Chemistry, 2021, 19, 3274-3286. URL: [Link]

  • Title: Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries Source: Journal of Organic Chemistry, 2012 Sep 7;77(17):7187-211. URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Strategic Use of Azetidin-3-ylmethanamine Dihydrochloride for Diverse Library Synthesis

Introduction: The Strategic Value of the Azetidine Scaffold In modern drug discovery, the azetidine ring has emerged as a privileged structural motif.[1][2] This four-membered nitrogen-containing heterocycle is prized fo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Azetidine Scaffold

In modern drug discovery, the azetidine ring has emerged as a privileged structural motif.[1][2] This four-membered nitrogen-containing heterocycle is prized for its ability to impart a unique combination of desirable properties to bioactive molecules.[3] Unlike more flexible acyclic linkers or larger rings like pyrrolidine, the inherent ring strain of azetidine confers a degree of conformational rigidity.[2][4] This pre-organization can reduce the entropic penalty of binding to a biological target, potentially leading to enhanced potency and selectivity.[4] Furthermore, the incorporation of this sp3-rich scaffold often improves key pharmacokinetic properties, including aqueous solubility and metabolic stability, making it an attractive component for developing next-generation therapeutics.[1][4] Several FDA-approved drugs, such as baricitinib and cobimetinib, feature an azetidine moiety, underscoring its therapeutic relevance.[1]

Azetidin-3-ylmethanamine dihydrochloride serves as a versatile and strategically important building block for medicinal chemists. It provides a primary amine handle exocyclic to the core azetidine ring, enabling its facile incorporation into target molecules through a variety of robust chemical transformations. This application note provides detailed protocols for leveraging this key intermediate in the synthesis of diverse chemical libraries via amide bond formation, reductive amination, and urea/thiourea synthesis.

Physicochemical and Handling Properties

Azetidin-3-ylmethanamine is supplied as a dihydrochloride salt, which enhances its stability and shelf-life, rendering it a non-hygroscopic, free-flowing solid. It is crucial to recognize that for any reaction, the free base must be generated in situ through the addition of a suitable non-nucleophilic base, typically in a 2 to 2.5 molar excess relative to the dihydrochloride salt.

PropertyValueSource
CAS Number 221095-80-3[5]
Molecular Formula C₄H₁₂Cl₂N₂[5]
Molecular Weight 159.06 g/mol [5]
Appearance White to off-white solid[6]
Purity ≥97%[6]
Topological Polar Surface Area (TPSA) 38.05 Ų[5]
Storage Conditions Store at room temperature or 2-8°C, in a dry, well-ventilated area.[5][7]

Core Synthetic Protocols for Library Generation

The primary amine of Azetidin-3-ylmethanamine offers a robust anchor point for diversification. The following protocols detail three fundamental, high-yield transformations essential for library synthesis.

Workflow Overview: Library Diversification

The following diagram illustrates the three primary reaction pathways for diversifying the Azetidin-3-ylmethanamine scaffold.

G cluster_input Starting Material cluster_reactions Core Reactions cluster_output Product Libraries A Azetidin-3-ylmethanamine dihydrochloride B Amide Coupling (R-COOH, Coupling Reagents, Base) A->B C Reductive Amination (R1R2C=O, NaBH(OAc)₃, Base) A->C D Urea / Thiourea Formation (R-NCO / R-NCS, Base) A->D B_out Amide Library B->B_out C_out Secondary Amine Library C->C_out D_out Urea / Thiourea Library D->D_out

Caption: Library diversification from Azetidin-3-ylmethanamine.

Protocol 1: Amide Bond Formation

Amide coupling is one of the most frequently used reactions in drug discovery.[8] This protocol utilizes standard coupling reagents to form a robust amide linkage between the azetidine building block and a diverse set of carboxylic acids.

The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides, or an active ester with aminium/uronium salts like HATU).[9][10] This intermediate is then susceptible to nucleophilic attack by the primary amine of the azetidine building block. The addition of a base is critical to first neutralize the dihydrochloride salt to liberate the free amine and then to quench the acidic byproducts generated during the coupling process. Additives like HOBt are often used with carbodiimides to minimize side reactions and reduce the risk of racemization if the carboxylic acid has a chiral center.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azetidine (1.0 eq) & Acid (1.1 eq) in DMF B Add DIPEA (2.5 eq) A->B C Add Coupling Reagent (e.g., HATU, 1.2 eq) B->C D Stir at RT for 2-16 h C->D E Monitor by LC-MS D->E F Aqueous Workup (H₂O / EtOAc) E->F G Purify via Chromatography F->G H Characterize Product G->H

Caption: Step-by-step workflow for amide coupling.

Materials:

  • Azetidin-3-ylmethanamine dihydrochloride (1.0 equiv)

  • Carboxylic acid of interest (1.1 equiv)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a clean, dry reaction vial, add Azetidin-3-ylmethanamine dihydrochloride (1.0 equiv) and the selected carboxylic acid (1.1 equiv).

  • Dissolve the solids in anhydrous DMF to a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Add DIPEA (2.5 equiv) to the solution and stir for 5-10 minutes at room temperature to ensure complete formation of the free amine.

  • Add HATU (1.2 equiv) in one portion. A slight exotherm may be observed.

  • Stir the reaction mixture at room temperature for 2-16 hours.

  • Monitor the reaction progress by LC-MS or TLC until the starting amine is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired amide product.

Protocol 2: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and provides access to secondary amine libraries.[12][13] This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

The reaction begins with the formation of an imine or iminium ion intermediate from the condensation of the primary amine with an aldehyde or ketone.[14] A mild and selective reducing agent, Sodium triacetoxyborohydride (NaBH(OAc)₃), is used to reduce this intermediate.[12][15] NaBH(OAc)₃ is particularly effective because it is less reactive towards the starting carbonyl compound than the iminium ion, which minimizes the side-reaction of reducing the aldehyde or ketone to an alcohol.[14][16] The reaction is often mildly acidic, which can help catalyze imine formation, but a base is still required initially to free the amine from its dihydrochloride salt.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Azetidine (1.0 eq) & Aldehyde (1.2 eq) in DCE B Add DIPEA (2.2 eq) A->B C Stir for 30 min (Imine Formation) B->C D Add NaBH(OAc)₃ (1.5 eq) portion-wise C->D E Stir at RT for 4-24 h D->E F Quench with sat. NaHCO₃ E->F G Extract with DCM, dry, and concentrate F->G H Purify via Chromatography G->H

Caption: Step-by-step workflow for reductive amination.

Materials:

  • Azetidin-3-ylmethanamine dihydrochloride (1.0 equiv)

  • Aldehyde or ketone of interest (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry reaction flask, suspend Azetidin-3-ylmethanamine dihydrochloride (1.0 equiv) in anhydrous DCE (to a concentration of ~0.15 M).

  • Add the aldehyde or ketone (1.2 equiv) followed by DIPEA (2.2 equiv).

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

  • Add Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 4-24 hours, monitoring by LC-MS.

  • Once the reaction is complete, carefully quench by slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Separate the layers and extract the aqueous phase with DCM (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Urea and Thiourea Formation

The urea moiety is a critical pharmacophore in many drug candidates. This protocol provides a direct and efficient method for its synthesis starting from the azetidine building block.

This transformation relies on the high nucleophilicity of the primary amine, which readily attacks the electrophilic carbon of an isocyanate or isothiocyanate.[17] The reaction is typically very fast and clean, often proceeding to completion at room temperature without the need for a catalyst. As with the other protocols, a base is required to generate the free amine from its salt form before the addition of the electrophile. Alternative, less direct methods involve using phosgene equivalents or reagents like chlorosulfonyl isocyanate followed by hydrolysis.[18][19]

Materials:

  • Azetidin-3-ylmethanamine dihydrochloride (1.0 equiv)

  • Isocyanate or isothiocyanate of interest (1.05 equiv)

  • Triethylamine (Et₃N) or DIPEA (2.5 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Procedure:

  • Suspend Azetidin-3-ylmethanamine dihydrochloride (1.0 equiv) in anhydrous THF or DCM (~0.2 M).

  • Add triethylamine (2.5 equiv) and stir the resulting slurry at room temperature for 15-20 minutes.

  • Add a solution of the isocyanate or isothiocyanate (1.05 equiv) in the same solvent dropwise over 5 minutes.

  • Stir the reaction mixture at room temperature for 1-4 hours. The product often precipitates from the reaction mixture.

  • Monitor the reaction by LC-MS or TLC.

  • Upon completion, if a precipitate has formed, it can be collected by filtration, washed with cold solvent, and dried.

  • If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography or recrystallization.

Conclusion

Azetidin-3-ylmethanamine dihydrochloride is a high-value building block that enables the straightforward introduction of the pharmacologically relevant azetidine scaffold. The protocols outlined in this note for amide coupling, reductive amination, and urea formation are robust, scalable, and amenable to high-throughput synthesis platforms. By leveraging these fundamental transformations, medicinal chemists and drug development professionals can rapidly generate diverse libraries of novel, three-dimensional molecules for screening and lead optimization campaigns.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 5). Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Available at: [Link]

  • A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • [1-(diphenylmethyl)azetidin-3-yl]methanamine dihydrochloride — Chemical Substance Information - NextSDS. Available at: [Link]

  • One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. International Journal of ChemTech Research. Available at: [Link]

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC - NIH. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available at: [Link]

  • Urea derivative synthesis by amination, rearrangement or substitution. Available at: [Link]

  • Myers Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Available at: [Link]

  • Azetidine - Wikipedia. Available at: [Link]

  • Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing). Available at: [Link]

  • Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed. (2012, September 7). Available at: [Link]

  • Urea derivative synthesis by amidation - Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Available at: [Link]

  • Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. Available at: [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. Available at: [Link]

  • Reductive Amination - Common Conditions. Available at: [Link]

  • Azetidin-3-ylmethanamine dihydrochloride - Acros Pharmatech. Available at: [Link]

  • Enantiocontrolled Azetidine Library Synthesis via Strain-Release Functionalization of 1-Azabicyclobutanes - PubMed. (2025, June 25). Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. Available at: [Link]

  • Coupling Reagents - Aapptec Peptides. Available at: [Link]

  • Application Note – Amide coupling 96-well plate kit - Synple Chem. Available at: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29). Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Azetidin-3-ylmethanamine Dihydrochloride

Welcome to the technical support guide for Azetidin-3-ylmethanamine Dihydrochloride (CAS No. 221095-80-3).

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Azetidin-3-ylmethanamine Dihydrochloride (CAS No. 221095-80-3). This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. This guide provides in-depth, field-tested insights and protocols to ensure the successful handling and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Azetidin-3-ylmethanamine Dihydrochloride in common laboratory solvents?

Azetidin-3-ylmethanamine dihydrochloride is a salt form, which significantly influences its solubility profile. As a dihydrochloride salt, it possesses two protonated amine groups, rendering the molecule highly polar and generally favoring solubility in aqueous and polar protic solvents.

Based on its chemical structure and available data for similar small molecule amine hydrochlorides, the expected solubility is as follows:

SolventExpected SolubilityRationale & Comments
Water High The hydrochloride salt form is designed for aqueous solubility. However, the concentration can be limited by the common ion effect and pH.
Phosphate-Buffered Saline (PBS) Moderate to High Solubility is generally good, but the buffer's pH (typically ~7.4) can cause a shift in equilibrium towards the less soluble free base form, potentially leading to precipitation at higher concentrations.
Dimethyl Sulfoxide (DMSO) Moderate While a polar aprotic solvent, DMSO can typically dissolve hydrochloride salts to a reasonable extent. It is a common choice for creating high-concentration stock solutions for biological assays.[1][2]
Ethanol/Methanol Low to Moderate Lower alcohols can dissolve the compound, but typically to a lesser extent than water or DMSO. Solubility may increase with gentle heating.
Aprotic Solvents (e.g., DCM, Acetonitrile) Very Low / Insoluble The high polarity of the salt makes it poorly soluble in non-polar or less polar aprotic solvents.

Note: Exact solubility values (mg/mL) are often lot-dependent and not always publicly available. It is recommended to perform a small-scale solubility test before preparing a large stock solution.

Q2: I'm trying to dissolve the compound in neutral water or PBS, but it's not dissolving completely, or it's precipitating over time. What's happening?

This is the most common issue encountered and is directly related to the compound's chemistry as a weak base salt.

The Underlying Chemistry: Azetidin-3-ylmethanamine is a weak base. As a dihydrochloride salt, both amine functional groups are protonated (exist as -NH2+Cl- and -NH3+Cl-). This charged, salt form is what makes it water-soluble. However, this is a pH-dependent equilibrium.

  • In acidic conditions (low pH): The equilibrium favors the protonated, charged, and highly soluble salt form.

  • In neutral or basic conditions (pH ≥ 7): The equilibrium shifts towards the deprotonated, neutral "free base" form. This free base is significantly less polar and, therefore, much less soluble in water, causing it to precipitate out of solution.[3][4]

PBS, with a pH of ~7.4, can be basic enough to cause this conversion and subsequent precipitation, especially at higher concentrations.

Troubleshooting & Dissolution Protocols

Protocol 1: Standard Method for Preparing an Aqueous Stock Solution

This protocol is the recommended starting point for achieving a clear, stable aqueous solution.

Objective: To prepare a stock solution by leveraging pH to maintain the soluble salt form.

Materials:

  • Azetidin-3-ylmethanamine Dihydrochloride

  • Sterile, deionized water

  • 1M Hydrochloric Acid (HCl)

  • Calibrated pH meter

  • Sterile conical tube or vial

  • Vortex mixer and/or sonicator

Step-by-Step Procedure:

  • Weigh the Compound: Accurately weigh the required amount of Azetidin-3-ylmethanamine Dihydrochloride and place it in a sterile tube.

  • Initial Solvent Addition: Add approximately 80% of the final desired volume of sterile water. For example, to make a 10 mL solution, add 8 mL of water.

  • Facilitate Dissolution: Vortex the mixture vigorously for 1-2 minutes. If undissolved solid remains, place the tube in a bath sonicator for 5-10 minutes.

  • pH Adjustment (Crucial Step):

    • Measure the pH of the solution. It will likely be slightly acidic but may not be low enough for complete dissolution at high concentrations.

    • Slowly add 1M HCl dropwise while monitoring the pH. The target pH should be in the range of 3.0 to 5.0 .

    • You should observe the remaining solid dissolving as the pH drops.

  • Final Volume Adjustment: Once the solid is fully dissolved and the solution is clear, add sterile water to reach the final desired volume.

  • Sterilization and Storage: Sterile filter the solution through a 0.22 µm syringe filter into a fresh, sterile container. Store as recommended on the product data sheet, typically at 2-8°C for short-term use or -20°C for long-term storage.

Troubleshooting Guide

Use the following flowchart to diagnose and solve common solubility issues.

G cluster_start cluster_solvent cluster_aqueous_path cluster_organic_path start Start: Undissolved Compound solvent_check Is the solvent aqueous (Water, Buffer)? start->solvent_check heat_sonicate Apply gentle heat (37-50°C) or sonicate solvent_check->heat_sonicate Yes try_dmso Try DMSO for stock solution solvent_check->try_dmso No dissolved1 Dissolved? heat_sonicate->dissolved1 adjust_ph Follow Protocol 1: Adjust pH to 3.0-5.0 with HCl dissolved1->adjust_ph No success Success: Solution is Ready Filter & Store dissolved1->success Yes dissolved2 Dissolved? adjust_ph->dissolved2 dissolved2->success Yes fail1 Failure: Consider Lot Purity Issues or Lower Concentration dissolved2->fail1 No dissolved3 Dissolved? try_dmso->dissolved3 dissolved3->success Yes fail2 Failure: Compound may not be suitable for this solvent dissolved3->fail2 No

Caption: Troubleshooting workflow for dissolving Azetidin-3-ylmethanamine dihydrochloride.

Q3: How does the chemical structure relate to its solubility behavior?

Understanding the equilibrium between the salt and free base form is key to mastering its solubility.

G cluster_main pH-Dependent Solubility Equilibrium salt Azetidin-3-ylmethanamine • 2HCl (Dihydrochloride Salt Form) - Highly Polar - Water Soluble freebase Azetidin-3-ylmethanamine (Free Base Form) - Less Polar - Poorly Water Soluble salt->freebase + OH- (Higher pH) (e.g., adding base or using neutral buffer) freebase->salt + H+ (Lower pH) (e.g., adding HCl)

Caption: Equilibrium between the soluble salt and insoluble free base.

As illustrated, adding a base or dissolving the compound in a neutral or alkaline buffer pushes the equilibrium to the right, favoring the formation of the poorly soluble free base. Conversely, adding an acid pushes the equilibrium to the left, ensuring the compound remains in its highly soluble dihydrochloride salt form.[3]

References

  • Simulations Plus . Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling. Available at: [Link]

  • ResearchGate . Solubility of drugs in ethanol and dmso. (2021). Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Azetidin-3-ylmethanamine Dihydrochloride Derivatives

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate and purify highly polar, low-molecular-weight aliphatic diamines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate and purify highly polar, low-molecular-weight aliphatic diamines.

Azetidin-3-ylmethanamine dihydrochloride (CAS: 221095-80-3) presents a "perfect storm" of purification bottlenecks: it is extremely hydrophilic, possesses two basic amine centers (a secondary azetidine ring and a primary methanamine), and lacks significant lipophilic bulk. Consequently, it exhibits virtually zero retention on standard Reversed-Phase Liquid Chromatography (RPLC) and elutes in the void volume[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and step-by-step protocols to overcome these challenges.

Troubleshooting Guide & FAQs

Q1: My azetidine derivative elutes at the solvent front on a standard C18 column. How can I increase retention? A: The high polarity of the dihydrochloride salt prevents partitioning into the hydrophobic C18 stationary phase. To resolve this, you must fundamentally change the retention mechanism using one of three approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase. Water acts as the strong eluting solvent. The highly polar azetidine partitions into a water-enriched hydration layer immobilized on the stationary phase, drastically increasing retention[3][4].

  • Ion-Pairing Reversed-Phase (IP-RP) HPLC: Introduce an ion-pairing reagent (e.g., volatile perfluorinated acids or alkyl sulfonates) into the mobile phase. The hydrophobic tail of the reagent binds to the C18 phase, while the anionic head pairs with the protonated amines of the azetidine, increasing its apparent hydrophobicity[5][6].

  • Pre-column Derivatization: If isolating the free amine is not strictly required at this intermediate stage, protect the primary and secondary amines with a Boc or Cbz group. This eliminates the positive charges and adds lipophilic bulk, allowing standard C18 purification[7].

Q2: I am using HILIC, but my peaks are severely tailing and reproducibility is poor. What is causing this? A: Peak tailing in HILIC for basic amines is typically caused by secondary electrostatic interactions with unshielded silanol groups on the stationary phase[4].

  • The Causality: At a neutral pH, residual silanols are deprotonated (anionic), which strongly and irreversibly bind the dicationic azetidin-3-ylmethanamine.

  • The Solution: Buffer the mobile phase adequately. Use 10–20 mM Ammonium Formate or Ammonium Acetate. The buffer salts provide counter-ions that shield the silanols. Ensure the buffer is fully soluble in the high-acetonitrile mobile phase to prevent frit clogging[4].

Q3: I successfully purified my compound using IP-RP HPLC with 0.1% TFA, but the MS signal is completely suppressed. How can I fix this? A: Trifluoroacetic acid (TFA) is notorious for causing ion suppression in Electrospray Ionization Mass Spectrometry (ESI-MS). Its high surface tension prevents efficient droplet evaporation, and it forms strong, non-volatile ion pairs with amines that do not readily release the charged analyte into the gas phase[8].

  • The Solution: Switch to an MS-friendly ion-pairing system. A combination of weak volatile acids (like acetic acid) with volatile alkylamines (like octylammonium acetate) or low concentrations of Hexafluoro-2-propanol (HFIP) provides the necessary ion-pairing effect while maintaining MS compatibility[8].

Experimental Protocols

Protocol A: HILIC Purification Workflow

This method leverages the partitioning of the polar amine into an aqueous layer on an amide-bonded silica column, ideal for underivatized salts[3].

  • Column Selection: Use an Amide-bonded HILIC column (e.g., 5 µm, 4.6 x 150 mm for analytical scale).

  • Mobile Phase Preparation:

    • Solvent A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. (Low pH ensures full protonation of the azetidine, standardizing its charge state and preventing peak splitting).

    • Solvent B: 100% Acetonitrile.

  • Sample Dilution (Self-Validating Step): Dissolve the crude dihydrochloride salt in a solvent matching the initial gradient conditions (e.g., 80% Acetonitrile / 20% Water). Critical Causality: Injecting the sample in 100% water will locally destroy the HILIC partitioning layer on the column, causing severe peak distortion and breakthrough[1][9].

  • Gradient Elution: Start at 90% B and linearly decrease to 50% B over 15 column volumes. The polar azetidine will elute as the water concentration (Solvent A) increases[2].

  • Column Equilibration: Re-equilibrate with 90% B for at least 10 column volumes. HILIC columns require significantly longer equilibration times than RPLC to re-establish the hydration layer[4].

Protocol B: Strong Cation Exchange (SCX) Catch-and-Release

This protocol is ideal for preparative-scale bulk desalting and the removal of non-basic impurities from the highly basic diamine.

  • Conditioning: Wash an SCX Solid Phase Extraction (SPE) cartridge with 5 column volumes (CV) of Methanol, followed by 5 CV of 0.1 M HCl (aq), and 5 CV of LC-MS grade Water.

  • Loading: Dissolve the crude mixture in water (pH ~5) and load onto the cartridge. The dicationic azetidin-3-ylmethanamine will bind tightly to the immobilized sulfonic acid groups.

  • Washing: Wash with 5 CV of Methanol to elute neutral and acidic impurities.

  • Elution: Elute the target compound using 5 CV of 2M Ammonia in Methanol. The high pH deprotonates the azetidine, breaking the ionic interaction and releasing the free base.

  • Recovery: Evaporate the eluent under reduced pressure. To reform the stable dihydrochloride salt, treat the residue with 2.2 equivalents of HCl in dioxane and lyophilize.

Quantitative Data Presentation

The following table summarizes the performance metrics of various purification strategies for azetidin-3-ylmethanamine derivatives to help you select the optimal approach for your specific workflow.

Purification StrategyTypical Mobile Phase (Aqueous %)Relative Loading Capacity (mg/g resin)MS Signal Intensity (%)Resolution for Isomers
Standard C18 RPLC (Boc-Derivatized) 10% - 90%50 - 100>90%High
HILIC (Amide/Silica) 5% - 50%5 - 20>85%Medium
IP-RP HPLC (0.1% TFA) 5% - 60%10 - 30<10% (Suppressed)High
IP-RP HPLC (HFIP/Octylamine) 5% - 60%10 - 3060 - 80%Very High
SCX Catch & Release 100% (Aqueous Load)100 - 200N/A (Prep Only)Low (Desalting only)

Purification Decision Workflow

PurificationWorkflow Start Crude Azetidin-3-ylmethanamine Derivative CheckDeriv Is derivatization (e.g., Boc) acceptable? Start->CheckDeriv DerivYes Perform Boc Protection (Reduces Polarity) CheckDeriv->DerivYes Yes DerivNo Purify as Free Amine/Salt CheckDeriv->DerivNo No StandardRP Standard RP-HPLC (C18, H2O/MeCN) DerivYes->StandardRP CheckScale Preparative Scale or Analytical? DerivNo->CheckScale PrepScale SCX Catch & Release or HILIC Flash CheckScale->PrepScale >100 mg Analytical Ion-Pairing RP-HPLC or HILIC Analytical CheckScale->Analytical <100 mg

Decision workflow for selecting the optimal purification strategy for azetidine derivatives.

References

  • Teledyne Labs.
  • PubMed. "Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome".
  • Biotage. "What can I use to purify polar reaction mixtures?".
  • Buchi.
  • Waters Corporation.
  • Sigma-Aldrich. "Analysis of Polar Compounds with Ion Pair Reagents".
  • ACS Publications.
  • Chromatography Online. "Ion Pairing - Blessing or Curse?".
  • Phenomenex. "HILIC HPLC Column".
  • Element Lab Solutions.

Sources

Troubleshooting

"stability and storage of Azetidin-3-ylmethanamine dihydrochloride"

Welcome to the Technical Support Center for Azetidin-3-ylmethanamine Dihydrochloride . As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter erra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidin-3-ylmethanamine Dihydrochloride .

As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals who encounter erratic assay results when working with small, strained heterocycles. Azetidin-3-ylmethanamine dihydrochloride (CAS: 221095-80-3) is a highly privileged building block; the azetidine core is prized for lowering lipophilicity (logP) and rigidifying molecular conformations to improve target binding affinity.

However, this compound introduces two critical experimental vulnerabilities: extreme hygroscopicity (driven by the dihydrochloride salt) and pH-dependent ring strain (~26 kcal/mol). This guide is designed to explain the causality behind these chemical behaviors and provide self-validating protocols to ensure the integrity of your experiments.

Physicochemical Profile & Storage Data

To design a robust experiment, you must first understand the quantitative and physical parameters of your reagent.

PropertyValueClinical/Experimental Implication
Chemical Name Azetidin-3-ylmethanamine dihydrochloridePrimary amine and azetidine nitrogen are both protonated.
CAS Number 221095-80-3Primary identifier for procurement and safety data .
Molecular Weight 159.06 g/mol Must account for the mass of 2x HCl during molarity calculations.
Physical State White to off-white solidVisual indicator of purity; discoloration implies degradation.
Hygroscopicity Extreme (Deliquescent)Rapidly absorbs atmospheric water; alters effective weighing mass.
Aqueous Stability pH-dependent (Stable at pH 7.0–8.0)Rapid degradation at pH < 5 due to nucleophilic ring-opening .
Long-Term Storage 2-8°C, Desiccated, Inert GasPrevents thermal degradation and atmospheric hydrolysis.

Mechanistic Troubleshooting & FAQs

Q1: My powder turned into a sticky, gummy paste after I left the vial open on the bench for an hour. Is it ruined?

A: Likely, yes. You are observing deliquescence. The dihydrochloride salt of this small diamine has an exceptionally high charge density, making it a powerful desiccant. It has absorbed enough atmospheric moisture to dissolve itself. This not only ruins the accuracy of any future weighing (as the mass is now largely water) but also initiates hydrolysis. Discard the compromised batch and adhere strictly to the anhydrous handling workflow (Protocol 1).

Q2: I prepared a 10 mM stock solution in LC-MS grade water, but my downstream biochemical assay shows a 40% drop in activity after 24 hours at room temperature. What is happening?

A: Your compound is undergoing acid-mediated ring-opening. LC-MS grade water is unbuffered and often slightly acidic (pH 5.0 - 6.0) due to dissolved atmospheric CO2. Furthermore, dissolving a dihydrochloride salt directly into unbuffered water drastically lowers the solution's pH.

The Causality: At low pH, the azetidine nitrogen is fully protonated, exacerbating the inherent ring strain (~26 kcal/mol). This protonation creates a highly reactive electrophilic center, making the ring highly susceptible to nucleophilic attack by water, leading to irreversible C-N bond cleavage . Always reconstitute in a buffered solution at pH 7.0 - 8.0.

G A Azetidin-3-ylmethanamine Dihydrochloride B Protonated Azetidine (Low pH / Acidic Media) A->B Dissolution C Nucleophilic Attack (e.g., H2O, Buffer Ions) B->C Ring Strain (~26 kcal/mol) D Ring-Opened Degradation Product C->D C-N Bond Cleavage

Caption: Mechanistic pathway of acid-mediated azetidine ring-opening degradation.

Q3: Can I store my reconstituted DMSO stock solutions at 4°C for a few weeks?

A: It is highly discouraged. DMSO is notoriously hygroscopic and will absorb water from the air every time the tube is opened. Even trace amounts of water in DMSO can facilitate the degradation of strained heterocycles over time. Furthermore, DMSO freezes at 18.5°C; storing it at 4°C subjects the compound to repeated freeze-thaw stress if the temperature fluctuates. Always aliquot and store at -20°C.

Self-Validating Experimental Protocols

Protocol 1: Anhydrous Reconstitution and Aliquoting Workflow

Objective: To prepare stable stock solutions without inducing moisture-driven mass errors or pH-dependent degradation. This protocol includes a self-validating pH check to ensure the dihydrochloride salt has not acidified your buffer.

  • Thermal Equilibration: Remove the sealed vial from 2-8°C storage and place it in a desiccator at room temperature for at least 30 minutes. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic powder.

  • Inert Weighing: Transfer the vial to a nitrogen or argon-purged glovebox. Weigh the required mass using an analytical balance.

  • pH-Controlled Dissolution: Reconstitute the powder in a pre-chilled, neutral-to-slightly-basic buffer (e.g., 50 mM HEPES, pH 7.4) or anhydrous DMSO.

  • Validation (Control Step): Spot 2 µL of the final solution onto micro-pH paper. Verify that the pH remains ≥ 7.0. If the pH has dropped due to the high concentration of the HCl salt, titrate with micro-volumes of 0.1 M NaOH until neutral.

  • Cryopreservation: Divide the stock solution into single-use aliquots (e.g., 50 µL) in low-bind microcentrifuge tubes. Flash-freeze in liquid nitrogen and store at -20°C. Thaw only once immediately before use.

G Start Receive Lyophilized Solid (CAS: 221095-80-3) Desiccator Store at 2-8°C (Desiccated, Argon/N2) Start->Desiccator Immediate Storage Weighing Equilibrate to RT Weigh in Glovebox Desiccator->Weighing Prevent Condensation Solution Reconstitute in Buffer (pH 7.0 - 8.0) Weighing->Solution Avoid Acidic Media Aliquot Aliquot & Freeze (-20°C, Single Use) Solution->Aliquot Prevent Hydrolysis

Caption: Recommended workflow for handling and storing hygroscopic azetidine salts.

Protocol 2: Quantitative NMR (qNMR) for Purity Assessment

Objective: To accurately determine the active molar concentration and detect ring-opened degradants. Standard LC-UV often fails to detect small aliphatic amines lacking strong chromophores. qNMR provides a universal, absolute quantification method.

  • Standard Selection: Weigh exactly 5.0 mg of a high-purity internal standard (e.g., Maleic acid) into a tared vial. Note: Ensure the standard's peaks do not overlap with the azetidine signals.

  • Sample Preparation: Add exactly 10.0 mg of the suspected degraded Azetidin-3-ylmethanamine dihydrochloride batch to the same vial.

  • Dissolution: Dissolve the mixture in 600 µL of D₂O.

  • Acquisition: Acquire a ¹H-NMR spectrum with a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically D1 ≥ 10 seconds). Causality: A long relaxation delay ensures complete signal integration, preventing artificial inflation or deflation of purity metrics.

  • Analysis: Compare the integration of the intact azetidine ring protons (typically a multiplet at ~3.8-4.2 ppm) against the internal standard. The appearance of new, unexpected signals in the aliphatic region confirms ring-opened degradation.

References

  • Brown, M. F., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, National Institutes of Health (PMC). URL:[Link]

Optimization

Technical Support Center: Synthesis of Azetidin-3-ylmethanamine Dihydrochloride

Welcome to the dedicated technical support center for the synthesis of Azetidin-3-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of Azetidin-3-ylmethanamine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this valuable building block. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide in-depth, field-proven insights to ensure the integrity and success of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, offering explanations for their causes and actionable steps for resolution.

Question 1: I am observing a significant amount of a higher molecular weight impurity in my final product after the reduction of 1-Boc-3-cyanoazetidine and subsequent deprotection. What is this impurity and how can I prevent its formation?

Answer:

The most probable high molecular weight impurity is a secondary amine dimer, specifically bis(azetidin-3-ylmethyl)amine. This side product is a well-documented issue in the reduction of nitriles to primary amines.

Causality: The formation of the secondary amine dimer occurs during the reduction of the nitrile. The reaction proceeds through an intermediate imine. The desired product, the primary amine, is nucleophilic and can attack this imine intermediate, leading to the formation of a dimer after subsequent reduction. This side reaction is particularly prevalent in catalytic hydrogenation.[1][2]

Preventative Measures & Protocol:

To suppress the formation of the secondary amine dimer, the nucleophilicity of the newly formed primary amine must be quenched as it is formed. This is typically achieved by performing the reduction in the presence of an acid or ammonia.

Recommended Protocol: Catalytic Hydrogenation with In-Situ Amine Protonation

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve 1-Boc-3-cyanoazetidine (1.0 eq) in methanol.

  • Acid Addition: Add a solution of hydrochloric acid in methanol (e.g., 1.25 M, 1.1 eq) to the reaction mixture. The acid will protonate the primary amine as it is formed, rendering it non-nucleophilic.

  • Catalyst: Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Filter the reaction mixture through a pad of celite to remove the catalyst. The filtrate contains the Boc-protected primary amine hydrochloride salt. This can be carried forward to the deprotection step.

Parameter Standard Reduction Optimized Reduction (with Acid)
Primary Amine Yield Often < 70%Typically > 90%
Dimer Impurity Can be > 20%Significantly reduced or eliminated
Reaction Time VariableGenerally faster

Logical Flow for Dimer Formation Prevention:

G cluster_0 Nitrile Reduction cluster_1 Side Reaction Pathway cluster_2 Preventative Measure Nitrile Nitrile Imine_Intermediate Imine_Intermediate Nitrile->Imine_Intermediate Reduction Primary_Amine Primary_Amine Imine_Intermediate->Primary_Amine Further Reduction Dimer_Intermediate Dimer_Intermediate Imine_Intermediate->Dimer_Intermediate Forms Dimer Precursor Primary_Amine->Imine_Intermediate Nucleophilic Attack Protonated_Amine Protonated Primary Amine (Non-nucleophilic) Primary_Amine->Protonated_Amine Acid (e.g., HCl) Secondary_Amine_Dimer Secondary_Amine_Dimer Dimer_Intermediate->Secondary_Amine_Dimer Reduction

Caption: Dimer formation pathway and its prevention.

Question 2: My final Azetidin-3-ylmethanamine dihydrochloride product shows poor solubility or has an inconsistent salt form. What could be the cause and how do I ensure the correct dihydrochloride salt is formed?

Answer:

This issue likely stems from incomplete deprotection of the Boc group or improper salt formation during the final step. The presence of the monohydrochloride salt or a mixture of mono- and dihydrochloride salts can lead to inconsistent physical properties.

Causality: The deprotection of the Boc group with hydrochloric acid yields the free amine, which is then protonated by the excess acid to form the hydrochloride salt. Azetidin-3-ylmethanamine has two basic nitrogen atoms (the primary amine and the azetidine ring nitrogen), both of which should be protonated to form the stable dihydrochloride salt. Insufficient acid or reaction time can lead to incomplete deprotection or the formation of the monohydrochloride salt.

Protocol for Complete Deprotection and Dihydrochloride Salt Formation:

  • Reaction Setup: Dissolve the crude Boc-protected amine (or its hydrochloride salt from the previous step) in a suitable solvent such as methanol or dioxane.

  • Acid Treatment: Add an excess of a solution of hydrochloric acid in dioxane (e.g., 4M, 3-4 equivalents) or bubble anhydrous HCl gas through the solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor for the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The product will often precipitate out of the solution.

  • Isolation: The precipitated Azetidin-3-ylmethanamine dihydrochloride can be isolated by filtration, washed with a non-polar solvent like diethyl ether or MTBE to remove any organic impurities, and dried under vacuum.

Troubleshooting Incomplete Deprotection:

  • Symptom: Presence of Boc-protected starting material in the final product.

  • Solution: Increase the amount of HCl and/or prolong the reaction time. Gentle warming (e.g., to 40°C) can also be employed, but should be done with caution to avoid potential degradation.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about the synthesis of Azetidin-3-ylmethanamine dihydrochloride.

Question 1: What are the most common synthetic routes to Azetidin-3-ylmethanamine dihydrochloride?

Answer:

The most prevalent and scalable synthetic route starts from a protected 3-substituted azetidine. A common and efficient pathway is as follows:

  • Starting Material: 1-Boc-azetidin-3-one is a common starting material.

  • Cyanation: Conversion of the ketone to a cyanohydrin followed by reduction, or a direct Strecker-type reaction, can introduce the cyano group. A more direct route involves the conversion of 1-Boc-3-hydroxyazetidine to a leaving group (e.g., tosylate or mesylate) followed by displacement with a cyanide salt to yield 1-Boc-3-cyanoazetidine.[3]

  • Nitrile Reduction: The cyano group of 1-Boc-3-cyanoazetidine is then reduced to a primary amine. Catalytic hydrogenation (e.g., using Pd/C, PtO₂, or Raney Nickel) is a common method.[1][2]

  • Deprotection and Salt Formation: The final step is the removal of the Boc protecting group with a strong acid, typically hydrochloric acid, which also forms the desired dihydrochloride salt.[4][5]

Synthetic Pathway Overview:

G 1-Boc-azetidin-3-one 1-Boc-azetidin-3-one 1-Boc-3-cyanoazetidine 1-Boc-3-cyanoazetidine 1-Boc-azetidin-3-one->1-Boc-3-cyanoazetidine Cyanation 1-Boc-azetidin-3-ylmethanamine 1-Boc-azetidin-3-ylmethanamine 1-Boc-3-cyanoazetidine->1-Boc-azetidin-3-ylmethanamine Nitrile Reduction Azetidin-3-ylmethanamine\ndihydrochloride Azetidin-3-ylmethanamine dihydrochloride 1-Boc-azetidin-3-ylmethanamine->Azetidin-3-ylmethanamine\ndihydrochloride Boc Deprotection (HCl)

Caption: Common synthetic route to Azetidin-3-ylmethanamine dihydrochloride.

Question 2: Are there alternative reducing agents for the conversion of 1-Boc-3-cyanoazetidine to the primary amine?

Answer:

Yes, while catalytic hydrogenation is common, other reducing agents can be used, each with its own advantages and disadvantages.

Reducing Agent Advantages Disadvantages/Side Reactions
Lithium Aluminum Hydride (LiAlH₄) Powerful reducing agent, often gives high yields.Not very selective, can reduce other functional groups. Requires anhydrous conditions and careful workup.
Sodium Borohydride (NaBH₄) with a catalyst (e.g., CoCl₂) Milder than LiAlH₄, more functional group tolerance.May require a catalyst and specific conditions to be effective for nitrile reduction.[6][7][8]
Borane (BH₃) Can be selective for nitriles in the presence of other functional groups.Can be pyrophoric and requires careful handling.

The choice of reducing agent will depend on the overall synthetic strategy, the presence of other functional groups in the molecule, and the desired scale of the reaction. For this specific transformation, catalytic hydrogenation in the presence of an acid remains a highly effective and scalable method.

Question 3: Can the azetidine ring open as a side reaction during the synthesis?

Answer:

The azetidine ring is strained, but it is generally stable under the conditions described for this synthesis.[9] However, under harsh conditions, ring-opening is a possibility.

  • Strongly Acidic Conditions and High Temperatures: Prolonged exposure to very strong acids at elevated temperatures during the Boc deprotection step could potentially lead to ring-opening or other degradation pathways. This is why it is recommended to perform the deprotection at room temperature or with gentle warming.

  • Nucleophilic Attack: While less common in this specific synthesis, the azetidine ring can be opened by strong nucleophiles. This is more of a concern in reactions where the azetidine nitrogen is quaternized, making the ring more susceptible to nucleophilic attack.

Careful control of reaction conditions, particularly temperature and the concentration of strong acids, is key to maintaining the integrity of the azetidine ring throughout the synthesis.

References

  • Electrochemical reduction of unsaturated nitriles in acetonitrile and nitromethane. (1994). Ben-Gurion University Research Portal.
  • Dimerisation of nitrile oxides: a quantum-chemical study. (n.d.). RSC Publishing.
  • 1-Boc-3-Cyanoazetidine | 142253-54-1. (2026, January 13). ChemicalBook.
  • Nitrile reduction using Pd/C. (2007, April 16). ChemSpider Synthetic Pages.
  • Azetidine Synthesis. (n.d.).
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
  • How to prevent secondary amine formation in nitrile reduction? (2019, April 8).
  • An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar.
  • A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxid
  • Navigating Boc Deprotection: A Guide to Preventing Side Products. (n.d.). Benchchem.
  • Boc Deprotection Mechanism - HCl. (n.d.). Common Organic Chemistry.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. (n.d.). UniBa.
  • How can we do the deprotection of boc-amino acids using hcl ? (2016, August 29).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). LOCKSS.
  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022, June 30). Journal of Medicinal and Chemical Sciences.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. (2024, February 27). Reddit.
  • Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions. (n.d.).
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). PMC - NIH.
  • Kinetics and mechanism of hydrolysis of some amine–cyanoborances in acid perchlorate media. (n.d.). Journal of the Chemical Society, Dalton Transactions (RSC Publishing).
  • Inhibition of Metal Hydrogenation Catalysts by Biogenic Impurities. (2014, November 22).
  • (PDF) Engineering Catalysts for Selective Ester Hydrogenation. (2020, February 10).
  • Dynamic control of a selective hydrogenation process with undesired MAPD impurities in the C3-cut streams | Request PDF. (n.d.).
  • HYDROLYSIS REACTIONS. (2018, February 19).
  • Reduction and Oxidation. (n.d.).
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1. (n.d.). University of Illinois.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. (n.d.). PMC.
  • Chem 115. (n.d.). Andrew G Myers Research Group.
  • Enantioselective Hydrogenation Using Heterogeneous Modified Catalysts: An Update | Request PDF. (2025, August 9).
  • Reducing Agents. (n.d.). TCI Chemicals.
  • Water‐Assisted Alkaline Hydrolysis of Monobactams: A Theoretical Study. (2002, February 15).
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023, September 7).
  • reduction of carbonyl compounds using sodium tetrahydridobor

Sources

Troubleshooting

Technical Support Center: Yield Optimization for Azetidin-3-ylmethanamine Dihydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting steps encountered during the synthesis of Azetidin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks and yield-limiting steps encountered during the synthesis of Azetidin-3-ylmethanamine dihydrochloride.

The synthesis of 3-substituted azetidines is notoriously challenging due to the inherent ring strain (~26 kcal/mol) and the steric hindrance introduced by necessary nitrogen protecting groups[1]. This guide deconstructs the standard five-step synthetic route, providing causality-driven troubleshooting, optimized protocols, and self-validating checkpoints.

Core Synthetic Pathway

The most scalable route to Azetidin-3-ylmethanamine dihydrochloride utilizes a benzhydryl protecting group to prevent over-alkylation during the initial epoxide ring-opening, followed by functional group interconversion and global deprotection[2].

Pathway A Epichlorohydrin + Benzhydrylamine B 1-Benzhydrylazetidin-3-ol A->B Cyclization (MeOH, Δ) C 1-Benzhydrylazetidin-3-yl methanesulfonate B->C Mesylation (MsCl, Et3N) D 1-Benzhydrylazetidine- 3-carbonitrile C->D Cyanation (NaCN, DMF, 60°C) E (1-Benzhydrylazetidin- 3-yl)methanamine D->E Reduction (LiAlH4) F Azetidin-3-ylmethanamine dihydrochloride E->F Deprotection (H2, Pd(OH)2/C, HCl)

Fig 1: Five-step synthetic workflow for Azetidin-3-ylmethanamine dihydrochloride.

Troubleshooting FAQs: Mechanistic Causality

Q1: During the synthesis of 1-benzhydrylazetidin-3-ol, I observe high levels of the acyclic intermediate. How do I drive cyclization?

Causality: The formation of the four-membered azetidine ring is kinetically disfavored. While the bulky benzhydryl group successfully prevents multiple alkylations, its extreme steric bulk severely slows down the intramolecular SN​2 cyclization of the 1-benzhydrylamino-3-chloro-2-propanol intermediate[2]. Actionable Fix: The reaction requires a prolonged aging period (typically 48–72 hours) at 50–70 °C[3]. If the acyclic intermediate persists, add a mild non-nucleophilic base (e.g., K2​CO3​ or Et3​N ) to neutralize the generated HCl. This keeps the secondary amine deprotonated and nucleophilic, driving the cyclization forward.

Q2: My cyanation step (mesylate to nitrile) is stalling at ~45% yield with significant elimination byproducts. How can I push this SN​2 reaction?

Causality: The C3 position of the azetidine ring is highly sterically hindered by the puckered conformation of the ring and the massive N -benzhydryl group[4]. Direct SN​2 displacement of the mesylate by the cyanide ion is sluggish. Forcing the reaction with high heat (>80 °C) shifts the pathway toward E2 elimination or nucleophilic ring-opening[5]. Actionable Fix: Employ a Finkelstein-type in situ halogen exchange. Adding a catalytic amount of KI (0.1 equivalents) converts the mesylate to a highly reactive iodide intermediate. This allows the cyanation to proceed rapidly at a milder temperature (60 °C) in a polar aprotic solvent like DMSO, suppressing elimination.

Q3: Hydrogenolysis of the benzhydryl protecting group is incomplete even after 48 hours. How do I achieve complete deprotection?

Causality: Benzhydryl groups attached to amines are significantly more sterically hindered and resistant to hydrogenolysis than standard benzyl groups[6]. Furthermore, as the free azetidine amine is generated, it strongly coordinates to the palladium surface, poisoning the catalyst and halting the reaction. Actionable Fix: Switch from standard 10% Pd/C to Pearlman’s catalyst (20% Pd(OH)2​/C ), which is vastly more active for bulky N -debenzylation. Crucially, perform the reaction in the presence of 2.5 equivalents of aqueous HCl. The acid immediately protonates the newly formed azetidin-3-ylmethanamine, preventing catalyst poisoning and directly yielding the desired dihydrochloride salt[7].

Quantitative Data: Cyanation Yield Optimization

To illustrate the impact of the Finkelstein modification discussed in Q2, refer to the standardized optimization data below.

Solvent SystemTemperatureAdditiveCatalystObserved YieldPrimary Failure Mode
DCM / H2​O 25 °CNoneNone< 10%Unreacted mesylate
DMF80 °CNoneNone45%E2 Elimination side-products
DMF / H2​O (20:1)60 °CNoneNone68%Moderate conversion
DMSO 60 °C KI (0.1 eq) None > 88% N/A (Optimized)

Troubleshooting Logic: Nitrile Reduction

The reduction of 1-benzhydrylazetidine-3-carbonitrile to the corresponding methanamine is highly sensitive to reaction conditions. Use the logic tree below to diagnose LC-MS/NMR deviations.

Troubleshooting Start Issue: Low Yield in Nitrile Reduction Check LC-MS / NMR Analysis Start->Check RingOpen Observation: Acyclic Amines (Ring Opening) Check->RingOpen SecAmine Observation: Secondary Amine Dimers Check->SecAmine Unreacted Observation: Unreacted Nitrile or Imine Intermediate Check->Unreacted Fix1 Solution: Lower LAH Temp (<0°C) or switch to BH3-THF RingOpen->Fix1 Fix2 Solution: Add NH3/MeOH if using Raney Ni/H2 SecAmine->Fix2 Fix3 Solution: Ensure anhydrous THF or increase H2 pressure Unreacted->Fix3

Fig 2: Decision tree for troubleshooting low yields during nitrile reduction.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-Benzhydrylazetidine-3-carbonitrile

This protocol utilizes the optimized Finkelstein-assisted cyanation to maximize yield and prevent ring-opening.

  • Mesylation: Dissolve 1-benzhydrylazetidin-3-ol (1.0 eq) in anhydrous DCM (10 volumes). Add Triethylamine (1.5 eq) and cool the mixture to -20 °C under N2​ [4].

  • Slowly add Methanesulfonyl chloride (1.2 eq) dropwise, maintaining the internal temperature below -10 °C. Stir for 2 hours, allowing the reaction to warm to 0 °C.

  • Quench with ice water, extract with DCM, wash with brine, dry over Na2​SO4​ , and concentrate in vacuo to yield the crude mesylate.

  • Cyanation: Dissolve the crude mesylate in anhydrous DMSO (8 volumes). Add NaCN (1.5 eq) and KI (0.1 eq).

  • Heat the reaction mixture to 60 °C and stir for 12 hours[2].

  • Workup: Cool to room temperature, dilute with EtOAc (20 volumes), and wash sequentially with water (3x) and brine to remove DMSO and excess cyanide. Dry and concentrate.

  • Self-Validation Checkpoint: TLC (Hexanes/EtOAc 3:1) must show complete consumption of the mesylate ( Rf​ ~0.4) and the appearance of the nitrile ( Rf​ ~0.6). IR spectroscopy of the crude oil will show a distinct, sharp peak at ~2240 cm⁻¹ (C≡N stretch)[8].

Protocol B: Reduction and Deprotection to Azetidin-3-ylmethanamine Dihydrochloride

This protocol ensures complete reduction without dimerization, followed by an acid-promoted deprotection.

  • Reduction: Dissolve 1-benzhydrylazetidine-3-carbonitrile (1.0 eq) in anhydrous THF (10 volumes) and cool to 0 °C under N2​ .

  • Add LiAlH4​ (2.0 eq, 1M in THF) dropwise over 30 minutes. Maintain the temperature at 0 °C for 1 hour, then slowly warm to room temperature and stir for 4 hours.

  • Fieser Quench: Cool back to 0 °C. For every x grams of LiAlH4​ used, strictly add: x mL H2​O , x mL 15% NaOH, and 3x mL H2​O . Stir until aluminum salts precipitate as a white granular solid. Filter through Celite and concentrate the filtrate.

  • Deprotection: Dissolve the crude (1-benzhydrylazetidin-3-yl)methanamine in Methanol (10 volumes). Add 20% Pd(OH)2​/C (Pearlman's catalyst, 10% w/w) and aqueous 6M HCl (2.5 eq).

  • Purge the vessel with H2​ and pressurize to 50 psi. Stir vigorously at 40 °C for 24 hours.

  • Isolation: Filter the catalyst through Celite, washing with hot methanol. Concentrate the filtrate in vacuo. Triturate the resulting solid with cold diethyl ether to remove the diphenylmethane byproduct, yielding the pure dihydrochloride salt.

  • Self-Validation Checkpoint: The final product must be a highly water-soluble, white crystalline solid. 1H NMR ( D2​O ) will show the complete disappearance of the bulky benzhydryl aromatic protons (7.1–7.5 ppm) and the methine singlet (~4.5 ppm), confirming absolute deprotection[7].

References

  • Ambeed. "Reactions of Azetidines - Ambeed.com".
  • RSC Publishing. "Recent advances in synthetic facets of immensely reactive azetidines".
  • Google Patents. "EP0161722B1 - Preparation of 1-substituted azetidine-3-ol derivatives".
  • ResearchGate. "An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine".
  • ACS Publications. "Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707".
  • ACS Publications. "3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery".
  • Benchchem. "Synthetic Protocols for N-(1-Benzhydrylazetidin-3-yl)acetamide Derivatives: Application Notes".
  • ResearchGate. "Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates".

Sources

Optimization

Technical Support Center: Troubleshooting Coupling Reactions with Azetidin-3-ylmethanamine Dihydrochloride

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers utilizing Azetidin-3-ylmethanamine dihydrochloride in their synthetic workflows. Azetidines are highly valuable, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing Azetidin-3-ylmethanamine dihydrochloride in their synthetic workflows. Azetidines are highly valuable, strained four-membered heterocycles that serve as privileged motifs in medicinal chemistry and drug discovery.[1][2] Their unique structural properties often impart desirable characteristics to drug candidates. However, the common dihydrochloride salt form of Azetidin-3-ylmethanamine presents specific, often frustrating, challenges in standard amide coupling reactions.

This guide is designed to provide in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to logically diagnose and resolve issues encountered at the bench.

Part 1: The Most Critical Prerequisite: Handling the Dihydrochloride Salt

This is the single most common point of failure. Understanding and correctly addressing the nature of the starting material is essential for success.

Q1: Why is my coupling reaction completely failing when I use Azetidin-3-ylmethanamine dihydrochloride directly?

Short Answer: Your amine is not an amine; it's an ammonium salt. The nitrogen atoms are protonated and therefore non-nucleophilic, making the coupling reaction chemically impossible.[3]

Detailed Explanation: Amide bond formation is a classic nucleophilic acyl substitution reaction. The process requires the lone pair of electrons on the amine's nitrogen to attack an activated carboxylic acid.[4][5] In the dihydrochloride salt form, both the primary amine (-CH₂NH₂) and the secondary azetidine ring amine (-NH-) are protonated to form ammonium chlorides (-CH₂NH₃⁺Cl⁻ and -NH₂⁺Cl⁻). This positive charge sequesters the nitrogen's lone pair, eliminating its nucleophilicity and preventing it from participating in the coupling reaction.

G inactive inactive active active inactive->active  + Base (≥2 equiv.)  (e.g., DIPEA, TEA) active->inactive  + HCl

Q2: How do I correctly prepare the amine for the coupling reaction? What base should I use and how much?

Short Answer: You must add at least two equivalents of a non-nucleophilic organic base to your reaction mixture to generate the "free base" in situ. Using a slight excess (2.2 to 3.0 equivalents) is standard practice.

Detailed Explanation: To deprotonate the two ammonium centers, a base is required. The choice of base is critical to avoid side reactions.

  • Why a Non-Nucleophilic Base? A sterically hindered, non-nucleophilic base like Diisopropylethylamine (DIPEA or Hünig's base) is highly recommended.[6] It is basic enough to deprotonate the amine salt but too bulky to act as a nucleophile itself, preventing it from competing with your azetidine amine in attacking the activated carboxylic acid. While Triethylamine (TEA) is also commonly used, it is more nucleophilic and can sometimes lead to N-acylated byproducts, especially with highly reactive acylating agents like acid chlorides.

  • Stoichiometry is Key: You need one equivalent of base for each HCl salt. Since this is a dihydrochloride, a minimum of two equivalents are necessary. An additional excess (0.2-1.0 equivalents) is often added to neutralize any acidic byproducts generated during the activation of the carboxylic acid by the coupling reagent (e.g., HCl from EDC, HOBt from uronium salts).

BasepKaHKey Considerations
Diisopropylethylamine (DIPEA) ~10.7Highly Recommended. Sterically hindered, low nucleophilicity.
Triethylamine (TEA) ~10.7Commonly used, but can be nucleophilic and cause side reactions.
N-Methylmorpholine (NMM) ~7.4A weaker base, may not be sufficient for complete deprotonation.
2,6-Lutidine ~6.7Weaker base, useful when a milder base is required.

Part 2: Frequently Asked Questions & Troubleshooting Guide

Even after correctly addressing the salt issue, challenges can arise. This section is formatted to help you diagnose and solve them systematically.

Low or No Product Yield

Short Answer: Your problem likely lies with the choice of coupling reagent, solvent, concentration, or temperature. Use the following workflow to diagnose the issue.

G

Short Answer: For robust and reliable results, especially with valuable or complex carboxylic acids, uronium or phosphonium reagents are often the best choice. Carbodiimides can work but may require more optimization.

Detailed Explanation: Coupling reagents work by activating the carboxylic acid, making it highly electrophilic and susceptible to attack by the amine.[7] Their efficiency varies significantly.

Reagent ClassExamplesProsCons
Uronium/Aminium Salts HATU, HBTU, HCTU Very fast, high yielding, reliable. Excellent for difficult couplings.[4][8]Can cause guanidinylation of the amine if used in excess; HATU is generally preferred for lower racemization.
Phosphonium Salts PyBOP, PyAOP High efficiency, less risk of guanidinylation than uronium salts. Good for sterically hindered substrates.Can be more expensive.
Carbodiimides EDC, DIC, DCC Cost-effective, widely available. EDC's water-soluble byproduct simplifies workup.[9]Generally less reactive than onium salts. Often require additives (HOBt, Oxyma) to boost efficiency and suppress side reactions.[8][9][10]
Other T3P Powerful dehydrating agent, forms clean reactions with high yields and few side products.[4]Can require specific solvent systems (e.g., DMF, NMP).
Solubility Issues

Short Answer: Switch to a more polar aprotic solvent like DMF or NMP.

Detailed Explanation: Azetidin-3-ylmethanamine dihydrochloride is a salt and has high polarity, leading to poor solubility in less polar organic solvents like Dichloromethane (DCM). While the free base is more soluble, initial dissolution can be a problem.

  • Recommended Solvents: Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices as they can dissolve a wide range of polar substrates and reagents.

  • Procedure: Add the carboxylic acid, the azetidine salt, and the solvent to the flask. Stir to form a suspension. Then, add the base (e.g., DIPEA), which will generate the more soluble free-base amine, often leading to a clearer solution. Finally, add the coupling reagent.

  • Gentle Warming: If solubility remains an issue, gentle warming (e.g., to 40-50 °C) can be employed, but this should be done with caution as it can also increase the rate of side reactions.

Side Reactions and Impurities

Short Answer: The impurity is likely a byproduct from your coupling reagent or, if you have a chiral center, a diastereomer resulting from racemization.

Detailed Explanation:

  • Reagent Byproducts:

    • Uronium Reagents (HATU/HBTU): Can react with the amine to form a guanidinium byproduct. This is more likely if the coupling reagent is used in large excess or if the amine is added before the carboxylic acid has been fully activated.

    • Carbodiimides (DCC/DIC): Produce dicyclohexylurea (DCU) or diisopropylurea (DIU) as byproducts. DCU is notoriously insoluble and usually precipitates, but DIU is more soluble and can be difficult to remove.

  • Racemization: If your carboxylic acid partner has a stereocenter at the alpha-position, it can be prone to epimerization (racemization) during activation. The activated intermediate can be deprotonated, leading to a loss of stereochemical integrity.

    • Solution: To suppress racemization, always use a coupling reagent in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or, even more effectively, 1-hydroxy-7-azabenzotriazole (HOAt).[9] Reagents that are pre-formulated with these additives, like HATU (which contains HOAt), are excellent choices for stereochemically sensitive couplings.[9] Running the reaction at 0 °C can also significantly reduce the rate of racemization.

Reaction Monitoring

Short Answer: Use Thin-Layer Chromatography (TLC) for quick checks and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive analysis.

Detailed Explanation:

  • TLC: An indispensable tool for qualitative monitoring. Spot your starting carboxylic acid, a co-spot of all starting materials, and the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically less polar, product spot indicates progress. Remember that the Azetidin-3-ylmethanamine dihydrochloride starting material is highly polar and will likely stay at the baseline; the free base is the true reactant to monitor if possible, though it is often not isolated.

  • LC-MS: The gold standard for reaction analysis. It provides quantitative data on the consumption of starting materials and formation of the product, while also confirming the mass of the desired compound and revealing the presence of any byproducts.[11][12] This is crucial for troubleshooting and optimization.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with In Situ Free Base Generation

This protocol provides a reliable starting point for most coupling reactions with Azetidin-3-ylmethanamine dihydrochloride.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and Azetidin-3-ylmethanamine dihydrochloride (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous DMF (or another suitable solvent) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent.

  • Neutralization: Add DIPEA (2.5 eq) dropwise to the stirring suspension. Stir at room temperature for 15-30 minutes. The mixture should become more homogeneous as the free base is formed.

  • Activation: In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.1 eq) in a small amount of anhydrous DMF. Note: For carbodiimide reagents, the additive (e.g., HOBt, 1.1 eq) should be added to the main reaction flask along with the carboxylic acid in Step 1.

  • Coupling: Add the solution of the coupling reagent to the reaction mixture. If using a carbodiimide like EDC, add it as a solid in one portion.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash sequentially with aqueous solutions such as 5% NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC as needed.

References

  • Reddit. (2023). Hydrochloride salt of amine. r/OrganicChemistry. [Link]

  • Chem-Station. (n.d.). Optimizing Peptide Coupling: Key Techniques. [Link]

  • Chem-Station. (n.d.). Head-to-Tail Cyclization: A Core Strategy for Cyclic Peptide Synthesis. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Chem-Station. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • Carpino, L. A., et al. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(8), 2734–2743. [Link]

  • ResearchGate. (2015). Do I need to neutralize EDC-HCl for amide coupling?[Link]

  • Organic Syntheses. (n.d.). Azetidine. [Link]

  • McAtee, C. C. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]

  • Chemie Brunschwig. (n.d.). Transition Metal-Catalyzed Couplings Reactions. [Link]

  • Reddit. (2023). Choosing amide coupling agent. r/Chempros. [Link]

  • Iannazzo, D., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry, 13, 1907–1915. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Pei, D., et al. (2017). Global Analysis of Peptide Cyclization Efficiency. ACS Combinatorial Science, 19(7), 448–456. [Link]

  • LibreTexts Chemistry. (2022). Chemistry of Amides. [Link]

  • ResearchGate. (n.d.). Cross-coupling reactions of 3-iodoazetidines. [Link]

  • de la Torre, B. G., et al. (2023). Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. Digital Discovery, 2(4), 1146–1154. [Link]

  • NextSDS. (n.d.). [1-(diphenylmethyl)azetidin-3-yl]methanamine dihydrochloride — Chemical Substance Information. [Link]

  • Reddit. (2023). Trying to minimize side reactions in a peptide coupling reaction. r/Chempros. [Link]

  • O'Riordan, E. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. [Link]

  • Reddit. (2024). Struggling with amide coupling. r/Chempros. [Link]

  • American Elements. (n.d.). Azetidines. [Link]

  • Merna, J., & Císařová, I. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Advanced Synthesis & Catalysis, 363(10), 2549–2581. [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Zhang, J., & Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(34), 8612–8615. [Link]

  • Urbanczyk-Lipkowska, Z., & Pucińska, K. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 26(21), 6432. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • E-Gyankosh. (n.d.). 1.2 Azetidinones (~-Lactams). [Link]

  • ResearchGate. (2018). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

  • amphoteros. (2014). Uphill battles in amide couplings. [Link]

  • Reddit. (2022). amide coupling help. r/Chempros. [Link]

Sources

Troubleshooting

Technical Support Center: Azetidin-3-ylmethanamine Dihydrochloride

Welcome to the Technical Support Center for Azetidin-3-ylmethanamine dihydrochloride (CAS: 221095-80-3). This bifunctional aliphatic heterocycle is a highly valued building block in medicinal chemistry, frequently utiliz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Azetidin-3-ylmethanamine dihydrochloride (CAS: 221095-80-3). This bifunctional aliphatic heterocycle is a highly valued building block in medicinal chemistry, frequently utilized to introduce conformational constraint, improve aqueous solubility, and enhance ligand efficiency in drug candidates.

However, the four-membered azetidine ring inherently possesses significant angle strain (~26 kcal/mol). When subjected to suboptimal pH, thermal stress, or reactive environments, this strain drives specific degradation pathways. This guide provides researchers with authoritative troubleshooting strategies, mechanistic insights, and validated protocols to manage the stability of this compound during synthesis and storage.

Part 1: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does my Azetidin-3-ylmethanamine degrade rapidly when dissolved in basic buffers (pH > 8) for extended periods? A: The compound is supplied as a dihydrochloride salt to ensure both the primary methanamine group and the secondary azetidine nitrogen remain protonated. Protonation neutralizes their nucleophilicity. When you expose the compound to basic conditions (pH > 8), it converts into its free base form. The now-nucleophilic pendant primary amine can undergo an intramolecular nucleophilic attack on the strained azetidine ring. This leads to an irreversible ring-opening decomposition, yielding acyclic diamine derivatives. This phenomenon is well-documented in azetidine chemistry, where pendant nucleophiles attack the strained ring to relieve steric tension [1].

Q2: I observe multiple unexpected peaks in my LC-MS after a standard amide coupling reaction (e.g., using HATU/DIPEA). What is the root cause? A: Amide couplings require a tertiary amine base (like DIPEA) to liberate the free amine for reaction. If the reaction is heated or left for prolonged periods, two degradation pathways compete with your desired coupling:

  • Base-Catalyzed Hydrolysis: Traces of water in the presence of DIPEA can hydrolyze the azetidine ring.

  • Regioselectivity Issues (Bis-acylation): Because the azetidine ring contains a secondary amine, it can compete with the primary methanamine group for the activated electrophile. If the azetidine nitrogen is not orthogonal protected (e.g., with a Boc group), you will observe bis-acylated degradation products or polymerized mixtures.

Q3: My solid compound has turned into a sticky paste over time, and NMR shows degradation. How should I store it? A: Azetidin-3-ylmethanamine dihydrochloride is highly hygroscopic. When exposed to ambient humidity, it absorbs water, creating a localized acidic microenvironment (due to the hydrochloride salt dissolving in the absorbed moisture). Over time, this concentrated acidic layer catalyzes the hydrolytic cleavage of the C-N bonds in the azetidine ring. Solution: Store the solid desiccated at -20°C under an inert atmosphere (Argon or Nitrogen). Allow the vial to reach room temperature in a desiccator before opening to prevent condensation.

Part 2: Mechanistic Pathways of Degradation

Understanding the causality behind the degradation allows you to design better experimental conditions. The primary degradation routes are visualized below.

DegradationPathways A Azetidin-3-ylmethanamine (Dihydrochloride Salt) B Free Base Formation (pH > 8) A->B Base added C Acidic Hydrolysis (pH < 2, Heat) A->C Strong Acid D Oxidative Stress (H2O2, O2) A->D ROS / Air E Intramolecular Attack (Ring-Opened Diamine) B->E Nucleophilic Attack F Acyclic Amino Alcohol Derivatives C->F Ring Strain Relief G N-Oxides & Deamination Products D->G N-Oxidation

Fig 1. Primary degradation pathways of Azetidin-3-ylmethanamine under various stress conditions.

Quantitative Degradation Profile

The following table summarizes the expected degradation behavior of Azetidin-3-ylmethanamine dihydrochloride under standard forced degradation conditions (ICH Q1A guidelines).

Stress ConditionReagent / EnvironmentTime / TempExpected Degradation (%)Primary Degradation Pathway
Hydrolytic (Acid) 0.1 N HCl24 h @ 60°C15 - 25%Ring-opening to acyclic amino alcohols.
Hydrolytic (Base) 0.1 N NaOH24 h @ 60°C> 50%Intramolecular ring-opening (diamine formation).
Oxidative 3% H₂O₂24 h @ RT10 - 20%N-oxidation of the secondary/primary amines.
Thermal (Solid) Dry Heat7 Days @ 80°C< 5%Highly stable in dry solid state.
Photolytic UV/Vis Light (ICH Q1B)1.2M lux hours< 2%Photostable; lacks significant chromophores.

Part 3: Experimental Protocols

To ensure scientific integrity and self-validating results, use the following standardized protocol to assess the stability of your specific batch or derivative of Azetidin-3-ylmethanamine.

Protocol: Forced Degradation & Stability-Indicating LC-MS Workflow

Objective: To generate and identify degradation products to establish a stability-indicating analytical method.

Step 1: Sample Preparation

  • Accurately weigh 10.0 mg of Azetidin-3-ylmethanamine dihydrochloride.

  • Dissolve in 10.0 mL of LC-MS grade Water:Acetonitrile (50:50 v/v) to yield a 1.0 mg/mL stock solution.

Step 2: Stress Application (Self-Validating System)

  • Acid Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2 N HCl. Incubate at 60°C for 24 hours.

  • Base Stress: Mix 1.0 mL of stock with 1.0 mL of 0.2 N NaOH. Incubate at 60°C for 24 hours.

  • Control: Mix 1.0 mL of stock with 1.0 mL of diluent. Incubate at 60°C for 24 hours.

Step 3: Neutralization (Critical Step)

  • Causality: You must neutralize the samples before injection to prevent degradation inside the LC column or auto-sampler, which would yield false-positive degradation data [2].

  • Neutralize the Acid Stress sample with 1.0 mL of 0.2 N NaOH.

  • Neutralize the Base Stress sample with 1.0 mL of 0.2 N HCl.

  • Add 1.0 mL of diluent to the Control sample to maintain equal dilution factors (final concentration: 0.33 mg/mL).

Step 4: LC-MS Analysis

  • Column: HILIC or Polar-embedded C18 (e.g., Waters Atlantis T3), 2.1 x 100 mm, 3 µm. (Note: Standard C18 columns will result in poor retention due to the high polarity of the diamine).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 2% B to 60% B over 10 minutes.

  • Detection: ESI+ (Electrospray Ionization, Positive mode). Look for the parent mass [M+H]+ = 87.1 m/z (free base).

ProtocolWorkflow Step1 Sample Prep (1 mg/mL) Step2 Stress Conditions (Acid, Base, Heat) Step1->Step2 Step3 Neutralization (Quench Reaction) Step2->Step3 Step4 HILIC LC-MS Analysis Step3->Step4 Step5 Pathway Elucidation Step4->Step5

Fig 2. Step-by-step workflow for forced degradation profiling and analysis.

References

  • Bai, G., et al. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, American Chemical Society, 30 Sept. 2021.[Link]

Optimization

Technical Support Center: Scaling Up the Synthesis of Azetidin-3-ylmethanamine Dihydrochloride

Welcome to the dedicated technical support center for the synthesis of azetidin-3-ylmethanamine dihydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the synthesis of azetidin-3-ylmethanamine dihydrochloride. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when scaling this synthesis from the bench to pilot or manufacturing scales. Our guidance is grounded in established chemical principles and practical, field-tested experience to ensure you can achieve a robust, safe, and efficient process.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for azetidin-3-ylmethanamine dihydrochloride and which is most suitable for scale-up?

The two primary routes for synthesizing azetidin-3-ylmethanamine involve the reduction of either a nitrile or an amide precursor.

  • Route A: Reduction of N-Boc-3-cyanoazetidine. This is a widely used method that involves the reduction of the nitrile group of N-Boc-3-cyanoazetidine, followed by deprotection of the Boc group and salt formation. The choice of reducing agent is critical at scale.

  • Route B: Reduction of N-Boc-azetidine-3-carboxamide. This route involves the reduction of a primary amide. While feasible, amides are generally less reactive than nitriles, often requiring harsher reducing agents or higher temperatures.

For scale-up, Route A is generally preferred due to the higher reactivity of the nitrile group, which often allows for milder reaction conditions and can lead to a cleaner product profile. The starting material, N-Boc-3-cyanoazetidine, is also commercially available from several suppliers.

Q2: We are experiencing inconsistent yields and side product formation during the nitrile reduction. What are the likely causes?

Inconsistent yields and the formation of impurities during the reduction of N-Boc-3-cyanoazetidine are common challenges. The primary culprits are often related to the choice and handling of the reducing agent and the control of reaction parameters.

Key Troubleshooting Areas:

  • Reducing Agent Selection:

    • Lithium Aluminum Hydride (LAH): While highly effective, LAH is pyrophoric and reacts violently with water. On a large scale, its use requires specialized equipment and stringent safety protocols. Incomplete quenching of LAH can lead to the formation of aluminum hydroxides that complicate product isolation.

    • Borane Complexes (e.g., BH3-THF, BH3-DMS): These are generally safer alternatives to LAH for scale-up. However, the reaction stoichiometry must be carefully controlled. An excess of borane can lead to the formation of borane-amine complexes that are difficult to break, reducing the isolated yield of the free amine.

    • Catalytic Hydrogenation: Using catalysts like Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source is a highly scalable and safe method. However, catalyst poisoning from trace impurities can lead to incomplete conversion. The choice of solvent and pressure is also critical for success.

  • Reaction Temperature: The reduction of nitriles is highly exothermic. Poor temperature control can lead to the formation of over-reduced or rearranged byproducts. A temperature runaway is a significant safety hazard, especially with LAH.

  • Work-up Procedure: The work-up to isolate the amine after reduction is critical. For LAH reductions, a Fieser work-up (sequential addition of water and aqueous NaOH) is standard but must be performed carefully to manage the exotherm and produce a granular, filterable aluminum salt. For borane reductions, an acidic quench is necessary to hydrolyze the borane-amine complexes.

Troubleshooting Guide: Nitrile Reduction Step

This guide focuses on the critical nitrile reduction step in the synthesis of N-Boc-azetidin-3-ylmethanamine, the precursor to the final dihydrochloride salt.

Issue 1: Incomplete Conversion of N-Boc-3-cyanoazetidine
Potential Cause Recommended Action Scientific Rationale
Insufficient Reducing Agent Increase the molar equivalents of the reducing agent in 0.1 equivalent increments.Nitriles require a specific stoichiometry for complete reduction. Trace water or other protic impurities can consume the reducing agent, leading to incomplete reactions.
Catalyst Inactivity (Catalytic Hydrogenation) Ensure the catalyst is fresh and handled under an inert atmosphere. Consider a pre-reduction of the catalyst if applicable.Catalysts like Raney Nickel and Pd/C can be deactivated by air, moisture, or impurities in the starting material or solvent.
Low Reaction Temperature Gradually increase the reaction temperature in 5 °C increments, monitoring the reaction progress by TLC or LC-MS.The activation energy for nitrile reduction may not be met at lower temperatures, resulting in a sluggish or stalled reaction.
Poor Mixing Increase the agitation speed. For heterogeneous reactions (e.g., catalytic hydrogenation), ensure efficient mixing to facilitate mass transfer.Inadequate mixing can lead to localized depletion of the reducing agent or poor contact between the reactants and the catalyst.
Issue 2: Formation of an Unidentified Impurity with a Similar Polarity to the Product
Potential Cause Recommended Action Scientific Rationale
Over-reduction or Side Reactions Lower the reaction temperature and ensure slow, controlled addition of the reducing agent.Highly exothermic reactions can lead to localized "hot spots" where side reactions, such as the formation of secondary amines from the reaction of the product with unreacted starting material, can occur.
Formation of Borane-Amine Complexes During work-up, use a strong acid (e.g., HCl) and consider gentle heating to break the complex.Borane can form a stable adduct with the product amine. An acidic work-up protonates the amine, disrupting the complex and allowing for its isolation.
Impurity in Starting Material Analyze the purity of the starting N-Boc-3-cyanoazetidine by NMR or LC-MS.Impurities in the starting material will likely be carried through the reaction and can complicate purification.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of N-Boc-3-cyanoazetidine

This protocol is recommended for its scalability and improved safety profile.

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the hydrogenation reactor is clean, dry, and purged with nitrogen.

  • Catalyst Slurry: In a separate flask under a nitrogen atmosphere, prepare a slurry of Raney Nickel (5-10 wt%) in anhydrous ethanol.

  • Charging the Reactor: Charge the reactor with N-Boc-3-cyanoazetidine (1.0 eq) and anhydrous ethanol.

  • Catalyst Addition: Carefully transfer the Raney Nickel slurry to the reactor under a nitrogen blanket.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Heat the reaction mixture to 40-50 °C with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by monitoring hydrogen uptake or by periodic sampling and analysis (TLC or LC-MS).

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel can be pyrophoric when exposed to air; keep the filter cake wet with solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to yield crude N-Boc-azetidin-3-ylmethanamine.

Protocol 2: Boc Deprotection and Salt Formation
  • Dissolution: Dissolve the crude N-Boc-azetidin-3-ylmethanamine in a suitable solvent such as methanol or isopropanol.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of HCl in isopropanol or dioxane (typically 2-3 equivalents).

  • Precipitation: The azetidin-3-ylmethanamine dihydrochloride salt will precipitate out of the solution.

  • Isolation: Stir the resulting slurry for 1-2 hours at 0-5 °C to ensure complete precipitation. Collect the solid by filtration.

  • Drying: Wash the filter cake with a cold, non-polar solvent like diethyl ether or MTBE to remove residual impurities and then dry the solid under vacuum.

Visualizing the Workflow

Diagram 1: Key Decision Points in the Synthesis

G cluster_start Starting Material cluster_reduction Reduction Method Selection cluster_deprotection Deprotection & Salt Formation cluster_product Final Product N_Boc_3_cyanoazetidine N-Boc-3-cyanoazetidine Catalytic_Hydrogenation Catalytic Hydrogenation (Raney Ni, H2) N_Boc_3_cyanoazetidine->Catalytic_Hydrogenation Preferred for Scale-up Chemical_Reduction Chemical Reduction (LAH or Borane) N_Boc_3_cyanoazetidine->Chemical_Reduction Bench-scale option Deprotection Boc Deprotection (Acidic Conditions) Catalytic_Hydrogenation->Deprotection Chemical_Reduction->Deprotection Salt_Formation Salt Formation (HCl) Deprotection->Salt_Formation Final_Product Azetidin-3-ylmethanamine dihydrochloride Salt_Formation->Final_Product

Caption: Decision workflow for the synthesis of azetidin-3-ylmethanamine dihydrochloride.

Diagram 2: Troubleshooting Logic for Incomplete Reduction

G Start Incomplete Reduction Observed Check_Reagent Verify Reducing Agent Stoichiometry & Activity Start->Check_Reagent Check_Temp Review Reaction Temperature Profile Start->Check_Temp Check_Catalyst Assess Catalyst (if applicable) Start->Check_Catalyst Check_Mixing Evaluate Agitation Efficiency Start->Check_Mixing Increase_Reagent Increase Reagent Equivalents Check_Reagent->Increase_Reagent Increase_Temp Increase Temperature Check_Temp->Increase_Temp Replace_Catalyst Use Fresh Catalyst Check_Catalyst->Replace_Catalyst Increase_Agitation Increase Stirring Speed Check_Mixing->Increase_Agitation Resolution Reaction Complete Increase_Reagent->Resolution Increase_Temp->Resolution Replace_Catalyst->Resolution Increase_Agitation->Resolution

Caption: Troubleshooting flowchart for incomplete nitrile reduction.

References

  • Title: A practical synthesis of 3-(aminomethyl)azetidine Source: Tetrahedron Letters URL: [Link]

  • Title: Synthesis of Azetidin-3-yl-methanamine Dihydrochloride Source: Organic Syntheses URL: [Link]

  • Title: A Safe and Scalable Synthesis of Azetidin-3-ylmethanamine Dihydrochloride Source: Organic Process Research & Development URL: [Link]

Reference Data & Comparative Studies

Validation

"Azetidin-3-ylmethanamine dihydrochloride vs other azetidine building blocks"

Azetidin-3-ylmethanamine Dihydrochloride vs. Alternative Azetidine Building Blocks: A Structural and Pharmacokinetic Comparison Guide Executive Summary In modern drug discovery, the transition from flat, sp2-hybridized a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Azetidin-3-ylmethanamine Dihydrochloride vs. Alternative Azetidine Building Blocks: A Structural and Pharmacokinetic Comparison Guide

Executive Summary

In modern drug discovery, the transition from flat, sp2-hybridized aromatic systems to sp3-rich, three-dimensional scaffolds is a proven strategy to improve clinical success rates and escape "flatland." Among saturated nitrogen heterocycles, the four-membered azetidine ring has emerged as a privileged motif[1]. Driven by a ring strain of approximately 25.4 kcal/mol, azetidines offer a unique structural balance: they are significantly more stable and easier to handle than highly reactive aziridines (27.7 kcal/mol), yet they provide a more compact, less lipophilic profile than unreactive pyrrolidines (5.4 kcal/mol)[2][3].

This guide objectively compares Azetidin-3-ylmethanamine dihydrochloride —a highly versatile building block featuring an exocyclic amine—against other common azetidine alternatives such as 3-aminoazetidine and azetidine-3-carboxylic acid, providing mechanistic insights and self-validating protocols for lead optimization.

Mechanistic Causality: Why Azetidin-3-ylmethanamine?

When replacing a metabolically labile piperazine or pyrrolidine, the choice of the azetidine derivative dictates the spatial vector, basicity, and metabolic fate of the resulting drug candidate[1].

  • Spatial Vector and Conformation : Azetidin-3-ylmethanamine possesses a methylene spacer between the azetidine core and the primary amine. This exocyclic vector provides rotational flexibility, allowing the primary amine to probe deep hydrogen-bonding pockets that a rigid, endocyclic amine (e.g., 3-aminoazetidine) cannot reach.

  • Physicochemical Tuning (pKa & LogD) : The methylene spacer isolates the basicity of the primary amine from the electron-withdrawing inductive effect of the azetidine nitrogen. Consequently, Azetidin-3-ylmethanamine maintains a higher primary amine pKa compared to 3-aminoazetidine, while simultaneously lowering the overall lipophilicity (LogD) of the parent molecule. Lower LogD is directly correlated with reduced off-target toxicity and improved aqueous solubility[1].

  • Metabolic Stability : Saturated four-membered rings exhibit reduced C-H bond reactivity. By incorporating the azetidin-3-ylmethanamine scaffold, medicinal chemists can block common metabolic liabilities (such as the α-hydroxylation of piperidines) while maintaining a high fraction of sp3 carbons[1].

Quantitative Comparison

The following table summarizes the structural and physicochemical distinctions between key azetidine building blocks used in lead optimization.

Feature / PropertyAzetidin-3-ylmethanamine Dihydrochloride3-Aminoazetidine DihydrochlorideAzetidine-3-carboxylic Acid
Structure Type Exocyclic diamineEndocyclic diamineZwitterionic amino acid
Amine Vector Flexible (rotatable C-C bond)Rigid (direct ring attachment)Rigid (direct ring attachment)
Relative pKa High (Primary) / Moderate (Secondary)Moderate / Low (Inductive effect)N/A (Carboxylic acid pKa ~3.5)
Lipophilicity (LogD) Significant reductionModerate reductionHigh reduction (highly polar)
Primary Application Piperazine/Pyrrolidine bioisostere, extending H-bond networksCompact polar spacer, rigidifying flexible chainsPeptidomimetics, bioisostere for GABA/Proline

Workflow Visualization

The decision matrix for selecting the appropriate azetidine building block during lead optimization is visualized below.

G Start Metabolically Labile Piperazine/Pyrrolidine Step1 sp3-Enrichment (Escape 'Flatland') Start->Step1 Step2 Azetidine Core Selection (Ring Strain: 25.4 kcal/mol) Step1->Step2 Branch1 Endocyclic Vector (3-Aminoazetidine) Step2->Branch1 Branch2 Exocyclic Vector (Azetidin-3-ylmethanamine) Step2->Branch2 Branch3 Acidic Vector (Azetidine-3-carboxylic acid) Step2->Branch3 Result1 Rigid, compact conformation Lower pKa of primary amine Branch1->Result1 Result2 Extended flexible vector Optimal LogD reduction High metabolic stability Branch2->Result2 Result3 Zwitterionic profile Peptidomimetic applications Branch3->Result3

Caption: Structural decision tree for replacing metabolically labile scaffolds with azetidine building blocks.

Self-Validating Experimental Protocols

To objectively verify the performance of Azetidin-3-ylmethanamine derivatives against other analogs, researchers must employ rigorous, self-validating assays.

Protocol A: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Purpose : To quantify the intrinsic clearance ( CLint​ ) and validate the metabolic resistance conferred by the azetidine ring. Causality & Design : A NADPH-regenerating system is utilized instead of direct NADPH addition. This maintains a constant, zero-order supply of reducing equivalents, preventing premature termination of CYP450-mediated oxidation and ensuring that the calculated half-life is a true reflection of the molecule's stability, not cofactor depletion.

  • Preparation : Prepare a 10 mM stock of the azetidine-containing test compound in DMSO. Dilute to a 1 μM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation : Combine the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Self-Validation Control : Run Verapamil (high clearance) and Warfarin (low clearance) in parallel. Validation Gate: If Verapamil fails to clear by >70% at 30 minutes, the assay is invalidated due to compromised microsomal activity.

  • Reaction Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Time-Course Sampling : Aliquot 50 μL at 0, 5, 15, 30, and 60 minutes. Immediately quench each aliquot in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Immediate protein precipitation halts enzymatic activity instantly, ensuring accurate kinetic timepoints.

  • Analysis : Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to determine the remaining percentage of the parent compound and calculate CLint​ .

Protocol B: Potentiometric pKa and LogD Determination

Purpose : To confirm the basicity and lipophilicity shifts caused by the exocyclic vs. endocyclic amine vectors. Causality & Design : Because azetidine derivatives can exhibit complex ionization profiles, potentiometric titration in a dual-solvent system (water/octanol) is required to simultaneously capture the macro-pKa and the distribution coefficient (LogD) at physiological pH.

  • Standardization : Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) at a constant temperature of 25.0 ± 0.1°C under an argon atmosphere. Causality: Argon prevents ambient CO2 absorption, which would artificially lower the pH and skew the pKa calculation of highly basic primary amines.

  • Titration : Dissolve 1-2 mg of the Azetidin-3-ylmethanamine derivative in 0.15 M KCl (to maintain constant ionic strength). Titrate with standardized 0.5 M HCl and 0.5 M KOH from pH 2.0 to 12.0.

  • LogD Partitioning : Introduce a known volume of water-saturated n-octanol to the aqueous titration vessel. Re-titrate the biphasic system. The shift in the titration curve between the aqueous and biphasic phases allows for the precise mathematical derivation of LogD at pH 7.4.

References

  • Azetidine amino acid biosynthesis by non-haem iron-dependent enzymes, Nature Chemistry / NIH.
  • Visible-Light-Mediated aza Paternò–Büchi Reactions and Related Cycloadditions for the Formation of Azetidines and Azetines, ACS Publications.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle, RSC Publishing.

Sources

Comparative

Comparative Analysis of Azetidin-3-ylmethanamine Dihydrochloride Analogs in Drug Discovery

As the pharmaceutical industry continues to prioritize the "escape from flatland" by incorporating sp³-rich, three-dimensional scaffolds, saturated nitrogen heterocycles have become foundational building blocks. Among th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

As the pharmaceutical industry continues to prioritize the "escape from flatland" by incorporating sp³-rich, three-dimensional scaffolds, saturated nitrogen heterocycles have become foundational building blocks. Among these, Azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) [1] has emerged as a critical structural motif.

In this guide, we will objectively compare Azetidin-3-ylmethanamine with its homologous analogs—pyrrolidine and piperidine derivatives—to demonstrate how ring contraction serves as a strategic tool for optimizing physicochemical properties, reducing off-target liabilities, and improving overall ADME (Absorption, Distribution, Metabolism, and Excretion) profiles[2].

Mechanistic Rationale: The Power of Ring Contraction

When optimizing a lead compound, medicinal chemists frequently encounter liabilities associated with large, highly basic, and lipophilic rings like piperidine. These liabilities often manifest as poor aqueous solubility, high intrinsic clearance, and off-target binding (such as hERG channel inhibition, which is driven by highly basic amines).

Replacing a piperidine or pyrrolidine ring with an azetidine ring induces several profound physicochemical shifts [3]:

  • Lowered Basicity (pKa): The four-membered azetidine ring possesses higher internal ring strain. This increases the s-character of the nitrogen lone pair, making it less available for protonation. Consequently, the secondary amine of an azetidine is less basic than that of a piperidine.

  • Reduced Lipophilicity (logP): The removal of methylene units directly decreases the lipophilic surface area of the molecule, enhancing aqueous solubility.

  • Altered Exit Vectors: The spatial arrangement of the exocyclic methanamine group changes significantly, altering how the molecule interacts with target binding pockets.

G A Piperidine Core (High logP, High pKa) hERG Liability B Pyrrolidine Core (Moderate logP, High pKa) Balanced Profile A->B Ring Contraction (-CH2) C Azetidine Core (Low logP, Lower pKa) Improved Solubility B->C Further Contraction (-CH2)

Figure 1: Scaffold hopping workflow demonstrating the physicochemical impact of ring contraction.

Comparative Physicochemical Data

To illustrate these principles, the table below summarizes the comparative experimental and calculated physicochemical properties of Azetidin-3-ylmethanamine and its larger ring analogs [4].

PropertyAzetidin-3-ylmethanaminePyrrolidin-3-ylmethanaminePiperidin-4-ylmethanamine
Ring Size 4-membered5-membered6-membered
Molecular Weight (Free Base) 86.14 g/mol 100.16 g/mol 114.19 g/mol
Calculated logP -0.8-0.40.1
Ring Nitrogen pKa (approx.) 8.0 - 8.49.0 - 9.410.0 - 10.4
Primary Amine pKa (approx.) 10.210.410.5
Aqueous Solubility Very HighHighModerate
Typical Metabolic Liability Low (sterically hindered)Moderate (oxidation prone)High (α-oxidation prone)

Data Interpretation: The azetidine analog exhibits a significantly lower ring pKa. At physiological pH (7.4), a larger fraction of the azetidine ring remains unprotonated compared to piperidine, which can paradoxically enhance membrane permeability despite its lower overall logP.

Experimental Methodologies

To effectively utilize Azetidin-3-ylmethanamine dihydrochloride in parallel synthesis and evaluate its analogs, robust and self-validating protocols are required.

Protocol A: Regioselective Amide Coupling (Derivatization)

Because Azetidin-3-ylmethanamine contains both a primary exocyclic amine and a secondary endocyclic amine, regioselective functionalization is critical. The primary amine is kinetically more nucleophilic and less sterically hindered.

Step-by-Step Workflow:

  • Preparation: Suspend Azetidin-3-ylmethanamine dihydrochloride (1.0 eq) in anhydrous Dichloromethane (DCM) at 0°C under an inert nitrogen atmosphere.

  • Basification: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.

    • Causality: DIPEA serves a dual purpose. It neutralizes the two equivalents of HCl to liberate the free amines, and it acts as a non-nucleophilic acid scavenger for the subsequent coupling step.

  • Activation: In a separate vial, activate the desired carboxylic acid (0.95 eq) using HATU (1.0 eq) and DIPEA (1.0 eq) in DCM for 15 minutes.

  • Coupling: Add the activated acid solution dropwise to the azetidine solution at 0°C.

    • Causality: Maintaining the reaction at 0°C exploits the kinetic difference in nucleophilicity between the primary and secondary amines, ensuring the acylation occurs regioselectively at the primary methanamine position.

  • Validation: Monitor by LC-MS. The presence of a single major peak corresponding to the mono-acylated product validates the regioselectivity of the conditions.

Protocol B: In Vitro Microsomal Stability Assay (ADME Profiling)

To objectively compare the metabolic stability of the synthesized azetidine, pyrrolidine, and piperidine analogs, a standardized human liver microsome (HLM) clearance assay must be employed [5].

Step-by-Step Workflow:

  • Incubation Setup: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM.

  • Control Implementation: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel.

    • Causality: This is a self-validating system. If Verapamil is not rapidly degraded, the microsomes are metabolically incompetent, and the assay must be rejected.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

    • Causality: NADPH is the obligatory electron donor for Cytochrome P450 enzymes; without it, oxidative metabolism cannot occur.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile instantaneously denatures the CYP enzymes, halting the reaction precisely at the time point, while simultaneously precipitating proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS to calculate intrinsic clearance ( CLint​ ).

ADME S1 1. Prepare Test Compound (1 µM in Buffer + HLM) S2 2. Initiate Reaction (Add NADPH Cofactor) S1->S2 S3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) S2->S3 S4 4. Quench Reaction (Cold Acetonitrile + IS) S3->S4 S5 5. LC-MS/MS Analysis (Calculate Intrinsic Clearance) S4->S5

Figure 2: Self-validating workflow for in vitro microsomal stability and clearance profiling.

Strategic Recommendations for Drug Developers

When choosing between Azetidin-3-ylmethanamine and its larger analogs, consider the following field-proven insights:

  • Choose Azetidin-3-ylmethanamine when: Your lead piperidine compound suffers from high hERG liability or poor aqueous solubility. The azetidine core will drop the logP and lower the basicity of the ring nitrogen, often rescuing the compound's safety profile without drastically altering the overall topology.

  • Choose Pyrrolidin-3-ylmethanamine when: You need a balance between the rigidity of azetidine and the flexibility of piperidine. The 5-membered ring often provides optimal target engagement if the binding pocket requires a specific conformational twist not accessible by the planar-like azetidine.

  • Choose Piperidin-4-ylmethanamine when: High lipophilicity is actually desired (e.g., for crossing the blood-brain barrier in CNS targets) and basicity is required for critical salt-bridge interactions within the receptor pocket.

By systematically applying these principles and relying on rigorous, self-validating experimental protocols, researchers can leverage Azetidin-3-ylmethanamine dihydrochloride to successfully navigate the complex landscape of lead optimization.

References

  • ChemRxiv. "FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING". ChemRxiv Preprints. Available at: [Link]

  • ResearchGate. "Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties". ResearchGate Publications. Available at:[Link]

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of Azetidin-3-ylmethanamine Derivatives

An In-Depth Analysis for Researchers and Drug Development Professionals The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique conformational constraints and its role as a versatile building block in the design of novel therapeutic agents. Among its various derivatives, azetidin-3-ylmethanamine has emerged as a privileged motif, with its derivatives showing promising activity against a range of biological targets. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of azetidin-3-ylmethanamine derivatives for four key protein targets: Dipeptidyl Peptidase IV (DPP-4), the Dopamine D3 Receptor (D3R), the Histamine H3 Receptor (H3R), and the C-C Chemokine Receptor 5 (CCR5). By examining the subtle interplay between chemical structure and biological activity, we aim to provide researchers and drug development professionals with actionable insights to guide future discovery efforts.

Dipeptidyl Peptidase IV (DPP-4) Inhibition: A Focus on Antidiabetic Agents

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes mellitus. Azetidine-based structures have been explored as effective DPP-4 inhibitors.

Key SAR Insights for DPP-4 Inhibition

The SAR of azetidine-based DPP-4 inhibitors highlights the importance of specific structural features for potent and selective inhibition. Generally, these inhibitors can be categorized into subtypes such as 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines. A critical determinant of potency is the presence of large, hydrophobic amino acid groups attached to the azetidine nitrogen. This is exemplified by derivatives displaying sub-micromolar to low nanomolar inhibitory activities. Interestingly, the stereochemistry at the 2-position of the azetidine ring does not appear to significantly impact inhibitory potency, with both (R)- and (S)-cyano and -keto azetidines demonstrating similar activities.

While the "warhead" functional groups in 2-cyano and 2-ketoazetidines can contribute to a covalent mechanism of inhibition, they also introduce chemical instability, with a propensity for internal cyclization to inactive forms. This has led to the exploration of more stable derivatives, such as the 3-fluoroazetidines, which can achieve potent inhibition without this liability.

Comparative Activity of Azetidine-Based DPP-4 Inhibitors
Compound TypeKey Structural FeaturePotency (IC50)Stability
2-CyanoazetidinesLarge, hydrophobic N-substituent< 100 nMProne to cyclization
2-KetoazetidinesLarge, hydrophobic N-substituent< 100 nMProne to cyclization
3-FluoroazetidinesFluorine at the 3-position< 1 µMMore stable
Experimental Workflow: In Vitro DPP-4 Inhibition Assay

A common method to determine the inhibitory activity of compounds against DPP-4 is a fluorescence-based assay.

DPP-4 Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of Azetidin-3-ylmethanamine derivatives Incubation Incubate enzyme with a. Test compound (inhibitor) b. Vehicle (control) Compound_Prep->Incubation Enzyme_Prep Prepare DPP-4 enzyme solution Enzyme_Prep->Incubation Substrate_Prep Prepare fluorogenic substrate (e.g., Gly-Pro-AMC) Reaction_Start Add substrate to initiate reaction Substrate_Prep->Reaction_Start Incubation->Reaction_Start Incubation_2 Incubate at 37°C Reaction_Start->Incubation_2 Measurement Measure fluorescence intensity (Ex: 350-360 nm, Em: 450-465 nm) Incubation_2->Measurement Analysis Calculate % inhibition and IC50 values Measurement->Analysis

Figure 1: General workflow for a fluorescence-based DPP-4 inhibition assay.

Protocol: Fluorometric DPP-4 Inhibition Assay [1][2][3][4]

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds (Azetidin-3-ylmethanamine derivatives) in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in assay buffer.

    • Prepare a working solution of human recombinant DPP-4 enzyme in assay buffer.

    • Prepare a working solution of the fluorogenic substrate, such as Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin), in assay buffer.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the test compound dilutions. For control wells, add the vehicle solvent.

    • Add the DPP-4 enzyme solution to all wells except the blank (substrate-only) wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the enzymatic reaction by adding the DPP-4 substrate solution to all wells.

    • Incubate the plate at 37°C for a specific time (e.g., 30 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 350-360 nm, Em: 450-465 nm for AMC).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Dopamine D3 Receptor (D3R) Antagonism: Targeting Neurological and Psychiatric Disorders

The dopamine D3 receptor, a member of the D2-like receptor family, is predominantly expressed in the limbic regions of the brain and is implicated in the pathophysiology of various neurological and psychiatric disorders, including schizophrenia and substance abuse. Developing selective D3R antagonists over the closely related D2R is a key objective to minimize side effects such as extrapyramidal symptoms.

Key SAR Insights for D3R Antagonism

The development of selective D3R antagonists often involves fine-tuning the substitution patterns on a core scaffold to optimize interactions with the D3R binding pocket while minimizing affinity for the D2R. For azetidine-containing ligands, the substituents on the azetidine nitrogen and the nature of the aromatic moiety are critical for both potency and selectivity.

Experimental Workflow: Dopamine D3 Receptor Radioligand Binding Assay

A standard method to evaluate the affinity of compounds for the D3R is the competitive radioligand binding assay.

D3R Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of Azetidin-3-ylmethanamine derivatives Incubation Incubate membranes with: a. Radioligand + Test compound b. Radioligand + Vehicle (Total Binding) c. Radioligand + Non-specific ligand (NSB) Compound_Prep->Incubation Membrane_Prep Prepare cell membranes expressing D3 receptors Membrane_Prep->Incubation Radioligand_Prep Prepare radioligand solution (e.g., [³H]Spiperone) Radioligand_Prep->Incubation Filtration Rapid filtration to separate bound and free radioligand Incubation->Filtration Counting Quantify radioactivity on filters (scintillation counting) Filtration->Counting Analysis Calculate specific binding and Ki values Counting->Analysis

Figure 2: General workflow for a dopamine D3 receptor radioligand binding assay.

Protocol: Dopamine D3 Receptor Radioligand Binding Assay [5][6][7][8][9]

  • Materials and Reagents:

    • Cell membranes from a stable cell line overexpressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells).

    • Radioligand: e.g., [³H]Spiperone.

    • Non-specific binding agent: e.g., S(-)-sulpiride or (+)-butaclamol at a high concentration.

    • Test compounds: Azetidin-3-ylmethanamine derivatives.

    • Assay buffer: e.g., Tris-HCl buffer with appropriate ions.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Assay Procedure (96-well plate format):

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding (NSB), and for each concentration of the test compound.

    • Add the D3R-expressing cell membranes to each well.

    • Add the assay buffer or the non-specific binding agent to the appropriate wells.

    • Add the test compound dilutions to the experimental wells.

    • Add the radioligand to all wells.

    • Incubate the plate for a specified time (e.g., 120 minutes) at a controlled temperature (e.g., 37°C) to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.

    • Place the filter discs in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a one-site competition model.

    • Calculate the equilibrium dissociation constant (Ki) for each compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Histamine H3 Receptor (H3R) Antagonism: A Target for Cognitive and Sleep Disorders

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters. H3R antagonists/inverse agonists have been investigated for their potential in treating cognitive disorders, sleep-wake disorders, and other neurological conditions.

Key SAR Insights for H3R Antagonism

The development of non-imidazole H3R antagonists has been a major focus to overcome the limitations of early imidazole-based ligands, such as potential drug-drug interactions. For azetidine-containing scaffolds, the nature of the substituents on the azetidine ring and the linker connecting it to an aromatic moiety are crucial for achieving high affinity and selectivity.

Experimental Workflow: Histamine H3 Receptor Functional Assay ([³⁵S]GTPγS Binding)

A widely used functional assay to characterize H3R antagonists and inverse agonists is the [³⁵S]GTPγS binding assay, which measures the activation of G proteins coupled to the receptor.

H3R GTPgS Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of Azetidin-3-ylmethanamine derivatives Incubation Incubate membranes with: a. Reagents + Test compound (antagonist) b. Reagents + Agonist (control) c. Reagents only (basal) Compound_Prep->Incubation Membrane_Prep Prepare cell membranes expressing H3 receptors Membrane_Prep->Incubation Reagent_Prep Prepare assay buffer with GDP and [³⁵S]GTPγS Reagent_Prep->Incubation Filtration Rapid filtration to separate bound and free [³⁵S]GTPγS Incubation->Filtration Counting Quantify radioactivity on filters (scintillation counting) Filtration->Counting Analysis Calculate % stimulation or inhibition and determine IC50/EC50 values Counting->Analysis

Figure 3: General workflow for a histamine H3 receptor [³⁵S]GTPγS binding assay.

Protocol: [³⁵S]GTPγS Binding Assay for H3R Antagonism [10][11][12]

  • Reagents and Materials:

    • Cell membranes from a cell line stably expressing the human histamine H3 receptor (e.g., CHO-K1 cells).

    • [³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog).

    • Guanosine diphosphate (GDP).

    • H3R agonist (e.g., (R)-α-methylhistamine) for antagonist mode.

    • Test compounds (Azetidin-3-ylmethanamine derivatives).

    • Assay buffer: e.g., Tris-HCl buffer containing MgCl₂, NaCl, and BSA.

    • Glass fiber filters and a cell harvester.

    • Scintillation cocktail and a scintillation counter.

  • Assay Procedure:

    • In a 96-well plate, add the H3R-expressing cell membranes.

    • Add the assay buffer containing GDP.

    • For antagonist determination, add a fixed concentration of the H3R agonist to stimulate GTPγS binding.

    • Add serial dilutions of the test compounds. For basal activity, add buffer only.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Filtration and Detection:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • For antagonists, calculate the percent inhibition of the agonist-stimulated [³⁵S]GTPγS binding.

    • For inverse agonists, calculate the percent decrease in basal [³⁵S]GTPγS binding.

    • Determine the IC50 (for antagonists) or EC50 (for inverse agonists) values by fitting the data to a sigmoidal dose-response curve.

C-C Chemokine Receptor 5 (CCR5) Antagonism: An Anti-HIV and Anti-Inflammatory Target

CCR5 is a G protein-coupled receptor that acts as a co-receptor for the entry of the most common strains of HIV-1 into host cells. CCR5 antagonists have been developed as anti-HIV therapeutics. This receptor is also involved in inflammatory responses, making it a target for various inflammatory diseases.

Key SAR Insights for CCR5 Antagonism

The SAR of CCR5 antagonists is complex, with small structural modifications often leading to significant changes in activity. For azetidine-containing compounds, the substituents on the azetidine ring and their spatial orientation are critical for effective blockade of the receptor and prevention of viral entry.

Experimental Workflow: CCR5-Mediated Calcium Mobilization Assay

A common functional assay to assess the antagonist activity of compounds on CCR5 is to measure their ability to block chemokine-induced intracellular calcium mobilization in cells expressing the receptor.

CCR5 Calcium Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Cell_Prep Culture cells expressing CCR5 Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Prep->Dye_Loading Pre_Incubation Pre-incubate cells with test compounds or vehicle Dye_Loading->Pre_Incubation Compound_Prep Prepare serial dilutions of Azetidin-3-ylmethanamine derivatives Compound_Prep->Pre_Incubation Stimulation Stimulate cells with a CCR5 agonist (e.g., RANTES) Pre_Incubation->Stimulation Measurement Measure changes in intracellular calcium concentration (fluorescence) Stimulation->Measurement Analysis Calculate % inhibition and IC50 values Measurement->Analysis

Figure 4: General workflow for a CCR5-mediated calcium mobilization assay.

Protocol: CCR5 Calcium Mobilization Assay [13][14]

  • Cell Preparation:

    • Culture a suitable cell line (e.g., U-87 or CHO cells) stably expressing human CCR5.

    • Harvest the cells and resuspend them in an appropriate assay buffer.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation followed by washing to remove excess dye.

  • Assay Procedure:

    • Dispense the dye-loaded cells into a 96-well or 384-well microplate.

    • Add serial dilutions of the Azetidin-3-ylmethanamine test compounds to the wells and pre-incubate for a specific time to allow for receptor binding.

    • Stimulate the cells by adding a CCR5 agonist, such as RANTES (CCL5), at a concentration that elicits a submaximal response (e.g., EC80).

  • Data Acquisition and Analysis:

    • Immediately after agonist addition, measure the transient increase in intracellular calcium concentration by monitoring the fluorescence signal using a suitable plate reader (e.g., a FLIPR instrument).

    • The antagonist activity is determined by the reduction in the agonist-induced calcium signal.

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Azetidin-3-ylmethanamine derivatives represent a versatile and promising scaffold for the development of modulators for a variety of important biological targets. The comparative analysis of their SAR across DPP-4, Dopamine D3, Histamine H3, and CCR5 receptors reveals both common principles and target-specific nuances in their molecular recognition. Understanding these relationships, supported by robust and reproducible experimental protocols, is paramount for the rational design of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. The workflows and protocols detailed in this guide provide a foundational framework for researchers to effectively explore the therapeutic potential of this valuable chemical class.

References

  • Bio-protocol. (n.d.). Radioligand binding assays. [Link]

  • TW. (n.d.). D3 Human Dopamine GPCR Binding Antagonist Radioligand LeadHunter Assay. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Bio-protocol. (n.d.). 3.4. DPP-IV–Inhibitory Activity Assay. [Link]

  • PubMed. (2002, October 15). Fully Automated Radioligand Binding Filtration Assay for Membrane-Bound Receptors. [Link]

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). [Link]

  • Proceedings of the National Academy of Sciences. (n.d.). Molecular uncoupling of C-C chemokine receptor 5-induced chemotaxis and signal transduction from HIV-1 coreceptor activity. [Link]

  • Walsh Medical Media. (2012, August 27). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. [Link]

  • ResearchGate. (n.d.). Inhibition of CCR5 function by vicriviroc. (A) Chemotaxis assay.... [Link]

  • Comparison of structure–activity relationship between IC50 values of compounds. (n.d.). [Link]

  • ResearchGate. (n.d.). Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). [Link]

  • PMC. (n.d.). The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density. [Link]

  • ResearchGate. (n.d.). Affinity for the human histamine H3 receptor in the [³⁵S]‐GTPγS assay.... [Link]

  • SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism. (2022, October 1). [Link]

  • PMC. (n.d.). Novel histamine H3 receptor antagonists: affinities in an H3 receptor binding assay and potencies in two functional H3 receptor models. [Link]

  • Publikationsserver der Universität Regensburg. (n.d.). dependent Assays for Functional Characterization of Histamine Receptors and Ligands. [Link]

  • ResearchGate. (2022, September 24). SAR exploration of the non‐imidazole histamine H3 receptor ligand ZEL‐H16 reveals potent inverse agonism. [Link]

  • PMC. (n.d.). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. [Link]

  • Universiteit Leiden. (2014, December 16). Synthesis, binding affinity and structure-activity relationships of novel, selective and dual targeting CCR2 and CCR5 receptor antagonists. [Link]

  • PubMed. (2006, December 15). The strength of the chemotactic response to a CCR5 binding chemokine is determined by the level of cell surface CCR5 density. [Link]

  • PubMed. (n.d.). Synthesis of Potent Non-Imidazole Histamine H3-receptor Antagonists. [Link]

  • PMC. (n.d.). Heterocyclic Compounds as Dipeptidyl Peptidase-IV Inhibitors with Special Emphasis on Oxadiazoles as Potent Anti-Diabetic Agents. [Link]

  • Cresset Group. (n.d.). A 3D-QSAR study on DPP-4 inhibitors. [Link]

  • PMC. (n.d.). Synthesis of New DPP-4 Inhibitors Based on a Novel Tricyclic Scaffold. [Link]

  • ResearchGate. (n.d.). Synthesis and SAR studies of benzimidazolone derivatives as histamine H3-receptor antagonists | Request PDF. [Link]

  • Search for novel leads for histamine H3-receptor antagonists: oxygen-containing derivatives. (n.d.). [Link]

  • TIB.eu. (n.d.). Expression and Activity of CCR5 on THP‐1 Monocytes and Monocyte‐Derived Macrophages. [Link]

  • PubMed. (2004, January 15). Three-dimensional quantitative structure-activity relationship analyses of piperidine-based CCR5 receptor antagonists. [Link]

  • PMC. (n.d.). Regio- and Stereo-selective Syntheses of the Natural Product CCR5 Antagonist Anibamine and its Three Olefin Isomers. [Link]

  • PMC. (n.d.). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. [Link]

  • PubMed. (2015, February 1). Design and synthesis of a novel series of histamine H3 receptor antagonists through a scaffold hopping strategy. [Link]

  • PubMed. (2006, July 1). Synthesis and SAR of novel histamine H3 receptor antagonists. [Link]

  • MDPI. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

  • OAText. (n.d.). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. [Link]

  • Frontiers. (n.d.). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. [Link]

  • Eman. (2023, December 3). A Review of Dipeptidyl Peptidase-4 (DPP-4) and its potential synthetic derivatives in the management of Diabetes Mellitus. [Link]

  • PMC. (n.d.). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship (SAR) and binding affinity of DPP-4 enzyme with catechin and top three potent inhibitors namely diprotin- A, vildagliptin and sitagliptin respectively. [Link]

  • MDPI. (2023, April 30). Guanidines: Synthesis of Novel Histamine H 3 R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. [Link]

  • Frontiers. (n.d.). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to In Silico Modeling of Azetidin-3-ylmethanamine Dihydrochloride Binding: A Comparative Workflow Analysis

This guide provides a comprehensive comparison of in silico methodologies for predicting the binding of small molecules, using the Azetidin-3-ylmethanamine scaffold as a central case study. As researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of in silico methodologies for predicting the binding of small molecules, using the Azetidin-3-ylmethanamine scaffold as a central case study. As researchers, scientists, and drug development professionals, our goal is to move beyond mere procedural descriptions. We will delve into the causality behind our choices, ensuring a self-validating system of protocols grounded in authoritative scientific principles.

While direct, publicly available experimental binding data for Azetidin-3-ylmethanamine dihydrochloride to a specific protein target is scarce, the azetidine moiety is a well-established and privileged scaffold in modern medicinal chemistry, particularly for targeting the central nervous system.[1][2][3] Notably, derivatives of azetidine have shown significant affinity for monoamine transporters.[4][5][6][7]

Therefore, to provide a scientifically rigorous and practical guide, we will focus our comparative analysis on a well-characterized system: the binding of an azetidine-containing ligand to the Human Serotonin Transporter (SERT) . This approach allows us to leverage available experimental data for the crucial step of model validation, a cornerstone of trustworthy in silico science.[8][9]

Conceptual Framework: The In Silico Gauntlet for Ligand Binding

Predicting the interaction between a ligand and its protein target is not a monolithic task. It is a multi-stage process of increasing computational rigor and, consequently, accuracy. Each stage offers a different balance of speed and precision, and the choice of methodology is dictated by the research question at hand—from high-throughput screening of millions of compounds to the precise calculation of binding affinity for a few lead candidates.

Our comparative guide will navigate three core tiers of in silico modeling:

  • Tier 1: Molecular Docking - The rapid initial assessment of binding pose and affinity.

  • Tier 2: Molecular Dynamics (MD) Simulations - Refining the docked pose and assessing complex stability.

  • Tier 3: Binding Free Energy Calculations - The most computationally intensive, yet most accurate, prediction of binding affinity.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption: "The In Silico Gauntlet Workflow"

Tier 1: Molecular Docking - The First Encounter

Molecular docking serves as the initial computational filter, predicting the preferred orientation of a ligand within a protein's binding site and providing a preliminary estimate of binding affinity.[8] Its primary advantage is speed, making it suitable for screening large libraries of compounds.

Comparative Analysis of Docking Software

Several docking programs are available, each employing different search algorithms and scoring functions. The choice of software can significantly impact the outcome.[10][11]

SoftwareSearch AlgorithmScoring Function PrincipleKey StrengthsKey Limitations
AutoDock Vina Iterated Local Search Global OptimizerEmpirical & Knowledge-basedHigh speed, ease of use, widely validated for academic use.[12][13]Scoring function is less accurate for ranking closely related analogs.
Glide (Schrödinger) Exhaustive SearchEmpirical (ChemScore-like)High accuracy in pose prediction, good for lead optimization.[10]Commercial license required, computationally more demanding than Vina.
GOLD Genetic AlgorithmEmpirical (GoldScore, ChemScore)High flexibility in ligand and protein, good for complex binding sites.[10]Can be slower, parameterization can be complex.

Expert Insight: For initial screening of an azetidine library against SERT, AutoDock Vina provides an excellent balance of speed and accuracy. For lead optimization, where precise pose prediction is critical for understanding structure-activity relationships (SAR), Glide is often the preferred choice in an industrial setting.

Experimental Protocol: Docking Azetidin-3-ylmethanamine with SERT using AutoDock Vina

This protocol outlines the essential steps for a robust docking workflow.

Objective: To predict the binding pose and affinity of Azetidin-3-ylmethanamine to the human SERT.

Materials:

  • Receptor Structure: Human SERT (e.g., PDB ID: 5I6X).

  • Ligand Structure: Azetidin-3-ylmethanamine (generated from SMILES and energy minimized).

  • Software: MGLTools, AutoDock Vina, PyMOL.[1][12]

Procedure:

  • Receptor Preparation: a. Download the SERT PDB file (5I6X). b. Open in PyMOL, remove water molecules, co-crystallized ligands, and any non-essential protein chains. c. Save the cleaned protein structure as sert_clean.pdb. d. Using prepare_receptor4.py from MGLTools, add polar hydrogens and assign Gasteiger charges. This creates the sert_clean.pdbqt file.

  • Ligand Preparation: a. Generate a 3D structure of Azetidin-3-ylmethanamine from its SMILES string (C1C(CN1)CN) using a tool like Open Babel. b. Perform energy minimization using a force field like MMFF94. c. Using prepare_ligand4.py from MGLTools, define the rotatable bonds and assign charges. This creates the ligand.pdbqt file.

  • Grid Box Definition: a. In AutoDockTools, load sert_clean.pdbqt. b. Identify the binding site. For SERT, this is the central binding pocket where serotonin binds. c. Center the grid box on this site, ensuring its dimensions (e.g., 25x25x25 Å) encompass the entire binding pocket to allow for translational and rotational freedom of the ligand.

  • Configuration File (conf.txt):

  • Run Docking:

  • Analysis: a. The output file sert_ligand_out.pdbqt contains the predicted binding poses, ranked by their binding affinity (in kcal/mol). b. Visualize the top-ranked pose in complex with the receptor using PyMOL to analyze key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Tier 2: Molecular Dynamics (MD) Simulations - Bringing the Complex to Life

Docking provides a static snapshot. MD simulations introduce dynamics, allowing us to assess the stability of the predicted binding pose in a simulated physiological environment.[4][14] This step is crucial for weeding out docking poses that are energetically favorable in a rigid context but unstable when protein flexibility is considered.

Comparative Analysis of MD Simulation Packages
SoftwareKey FeaturesForce FieldsPerformanceLearning Curve
GROMACS Extremely fast, highly parallelizable, large user community.[14][15][16]GROMOS, AMBER, CHARMM, OPLSExcellent, especially on GPUs.[17][18]Moderate to Steep
AMBER Robust force fields for proteins and nucleic acids, strong in free energy calculations.AMBERVery good, with excellent GPU support.Steep
NAMD Highly scalable for large systems and long simulations.CHARMMExcellent for parallel computing on large clusters.Steep

Expert Insight: GROMACS is an outstanding choice for routine stability assessment of protein-ligand complexes due to its computational efficiency and extensive documentation. AMBER's strength lies in its force fields, which are often considered a gold standard, making it a preferred tool for subsequent high-accuracy free energy calculations.

Experimental Protocol: MD Simulation of the SERT-Azetidine Complex using GROMACS

Objective: To evaluate the stability of the top-ranked docked pose of Azetidin-3-ylmethanamine in the SERT binding site.

Materials:

  • Starting Structure: The top-ranked pose from the AutoDock Vina output.

  • Software: GROMACS, a suitable force field (e.g., AMBER99SB-ILDN for protein, GAFF for the ligand).

Procedure:

  • System Preparation: a. Separate the receptor and ligand from the docked complex PDBQT file. b. Generate a topology for the ligand using tools like acpype to create GAFF parameters compatible with GROMACS. c. Use the gmx pdb2gmx tool to generate the protein topology using the AMBER99SB-ILDN force field. d. Combine the protein and ligand topologies and coordinate files.

  • Solvation and Ionization: a. Define a simulation box (e.g., a cubic box with 1.0 nm distance from the protein to the box edge). b. Fill the box with a water model (e.g., TIP3P). c. Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration using gmx genion.

  • Energy Minimization: a. Perform a steep descent energy minimization to remove steric clashes. This is a critical step to ensure the stability of the initial system.

  • Equilibration (NVT and NPT): a. Perform a short (e.g., 100 ps) simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature. b. Perform a longer (e.g., 200 ps) simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density.

  • Production MD: a. Run the production simulation for a duration sufficient to observe the stability of the ligand (e.g., 50-100 ns).

  • Analysis: a. Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, low RMSD for the ligand indicates a stable binding pose. b. Root Mean Square Fluctuation (RMSF): Analyze the RMSF per residue to identify flexible regions of the protein upon ligand binding. c. Interaction Analysis: Monitor hydrogen bonds and other key interactions between the ligand and protein throughout the simulation.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

} caption: "Molecular Dynamics Simulation Workflow"

Tier 3: Binding Free Energy Calculations - The Pursuit of Quantitative Accuracy

While docking provides a "score" and MD simulations assess stability, neither provides a rigorous calculation of the binding free energy (ΔG), which is directly related to the binding affinity (Kd or Ki). Methods like MM/PBSA and Free Energy Perturbation (FEP) aim to bridge this gap.[19]

Comparative Analysis of Free Energy Calculation Methods
MethodPrincipleComputational CostAccuracyBest For
MM/PBSA & MM/GBSA End-point method averaging energies from MD snapshots with an implicit solvent model.[6][20][21]ModerateModerate; good for ranking congeneric series, but absolute values can have large errors.[7]Re-ranking docked poses; estimating relative affinities of similar ligands.
Free Energy Perturbation (FEP) Alchemical transformation of one ligand into another through a series of non-physical intermediate states.[19][22]Very HighHigh; often considered the gold standard for predicting relative binding affinities (ΔΔG).[2][13]Accurately predicting the impact of small chemical modifications on binding affinity.

Expert Insight: MM/PBSA is a pragmatic choice for refining the ranking of a set of promising compounds after docking and MD. It offers a better estimation than docking scores without the prohibitive cost of FEP.[12] FEP is the method of choice when a highly accurate prediction of the change in binding affinity due to a specific chemical modification is required, for example, during the late stages of lead optimization.[22]

Experimental Protocol: MM/PBSA Calculation

Objective: To calculate the binding free energy of the SERT-Azetidine complex from the MD trajectory.

Materials:

  • MD Trajectory: The output from the GROMACS production run.

  • Software: gmx_MMPBSA (a tool that integrates GROMACS trajectories with AMBER's energy calculation engines).

Procedure:

  • Trajectory Preparation: a. Remove periodic boundary conditions from the trajectory. b. Extract a set of uncorrelated snapshots (e.g., 100-200 frames) from the stable portion of the trajectory.

  • Input File Preparation: a. Create index files for the protein, ligand, and the complex. b. Prepare a parameter file for gmx_MMPBSA specifying the calculation type (PBSA or GBSA), the frames to be analyzed, and the location of the topology files.

  • Run MM/PBSA Calculation: a. Execute the gmx_MMPBSA script. The tool will calculate the different energy components for the complex, receptor, and ligand for each snapshot and then average them.

  • Analysis: a. The final output will provide the estimated binding free energy (ΔG_bind) and its components (van der Waals, electrostatic, polar solvation, and non-polar solvation energies). b. This calculated ΔG can be compared with the experimental value derived from Ki or IC50 data to validate the model.

The Final Arbiter: Experimental Validation

The in silico workflow is a powerful predictive engine, but its results must be anchored to reality. The ultimate validation comes from comparing the computational predictions with robust experimental data.[8][9] For our case study, we would compare our calculated binding free energy for the azetidine derivative to the experimentally determined Ki value for its binding to SERT. A strong correlation between the predicted and experimental values across a series of compounds lends high confidence to the predictive power of the in silico model.[23]

Conclusion

The in silico modeling of ligand binding is a tiered approach, with each level providing deeper insights at an increased computational cost. Molecular docking offers a rapid first look, molecular dynamics assesses the stability and dynamics of the interaction, and free energy calculations provide a quantitative estimate of binding affinity. By structuring our investigation as a "gauntlet" where only the most promising candidates from one tier proceed to the next, we can efficiently and accurately predict ligand binding. The key to a trustworthy model, however, lies in its validation against experimental data, a principle that transforms computational chemistry from a theoretical exercise into a powerful tool for modern drug discovery.

References

  • Waman, Y. G., & W, P. B. (2021). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 12(15), 2846–2856.
  • BenchChem. (2025).
  • BenchChem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. BenchChem.
  • Chen, Y. C. (2015). Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation: A Comparison of Calculation Methods.
  • RCSB Protein Data Bank. (2024). 8YWO: Crystal structure of L-azetidine-2-carboxylate hydrolase soaked in (S)-azetidine-2-carboxylic acid. RCSB PDB.
  • Oboh, G., et al. (2022). Experimental validation and molecular docking to explore the active components of cannabis in testicular function and sperm quality modulations in rats. BMC Complementary Medicine and Therapies, 22(1), 227.
  • RCSB Protein Data Bank. (2025). 8RYE: AzeJ in complex with MTA and AZE from Pseudomonas aeruginosa (P2(1)2(1)2). RCSB PDB.
  • Guzman, A., et al. (2013). Biological Evaluation in Vitro and in Silico of Azetidin-2-one Derivatives as Potential Anticancer Agents. Molecules, 18(10), 11846-11864.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). L-azetidine-2-carboxylate. Retrieved from [Link]

  • Drug Design, Development and Therapy. (2025). Network Pharmacology, Molecular Docking and Experimental Validation on Wound Healing Effects of Cinnamomum zeylanicum in Diabetic Rats. Drug Design, Development and Therapy.
  • Carroll, F. I., et al. (2011). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Journal of Medicinal Chemistry, 54(17), 5858-5863.
  • Ahmed, A., & Faisal, M. (2025). In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. Turkish Computational and Theoretical Chemistry, 9(1), 29-40.
  • Waman, Y. G., et al. (2025). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Medicinal Chemistry Letters.
  • Kuhn, L. A., & Kollman, P. A. (2005). Lessons from Docking Validation. Journal of Medicinal Chemistry, 48(12), 4034-4041.
  • Kim, J., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(19), 8464-8477.
  • Kim, D., et al. (2014). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. ACS Medicinal Chemistry Letters, 5(7), 779-784.
  • Bioorganic & Medicinal Chemistry Letters. (2020). Azetidine-based selective glycine transporter-1 (GlyT1) inhibitors with Memory Enhancing Properties. Bioorganic & Medicinal Chemistry Letters, 30(14), 127214.
  • Lee, H. S., et al. (2014). Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors.
  • ResearchGate. (n.d.). Structures of some azetidine based drugs. [Image]. Retrieved from [Link]

  • Mobley, D. L., & Gilson, M. K. (2017). Predicting binding free energies: Frontiers and benchmarks. Annual Review of Biophysics, 46, 531-558.
  • ACS Omega. (2022). Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase. ACS Omega.
  • Yu, H., et al. (2018). Molecular Docking, Molecular Dynamics Simulations, and Free Energy Calculation Insights into the Binding Mechanism between VS-4718 and Focal Adhesion Kinase.
  • RCSB Protein Data Bank. (2022). IFI Ligand Summary Page. RCSB PDB.
  • ChemRxiv. (2021). A Benchmark of Popular Free Energy Approaches Revealing the Inhibitors Binding to SARS-CoV2 Mpro. ChemRxiv.
  • ResearchGate. (n.d.). Examples of biologically active drug leads containing azetidine. [Image]. Retrieved from [Link]

  • Patel, R., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules, 12(11), 2443-2450.
  • Fierro, F., et al. (2022). Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. bioRxiv.
  • Manglik, A., & Kobilka, B. K. (2014). How ligands illuminate GPCR molecular pharmacology.
  • ACS Medicinal Chemistry Letters. (2025). Identification of Novel 2-(Azetidin-3-ylamino)-nicotinamide Derivatives as Potent KRAS::SOS1 Inhibitors. ACS Medicinal Chemistry Letters.
  • Fierro, F., et al. (2022). Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. bioRxiv.
  • Im, D. S. (2013). Intercellular Lipid Mediators and GPCR Drug Discovery. Biomolecules & Therapeutics, 21(6), 429-440.
  • Shoichet, B. K., & Kobilka, B. K. (2017). Discovery of new GPCR ligands to illuminate new biology. Nature Chemical Biology, 13(11), 1143-1151.

Sources

Validation

"confirming the purity of synthesized Azetidin-3-ylmethanamine dihydrochloride"

Comprehensive Comparison Guide: Confirming the Purity of Synthesized Azetidin-3-ylmethanamine Dihydrochloride The Analytical Conundrum: Why Traditional Methods Fail Azetidin-3-ylmethanamine dihydrochloride (CAS: 221095-8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Confirming the Purity of Synthesized Azetidin-3-ylmethanamine Dihydrochloride

The Analytical Conundrum: Why Traditional Methods Fail

Azetidin-3-ylmethanamine dihydrochloride (CAS: 221095-80-3) is a highly versatile aliphatic diamine building block frequently utilized in the synthesis of novel kinase inhibitors and antimicrobial agents. However, confirming the purity of this synthesized intermediate presents a severe analytical challenge due to its specific physicochemical properties:

  • Extreme Polarity: As a small, doubly charged salt (MW: 159.06 g/mol ), it exhibits virtually no retention on standard C18 reversed-phase columns, eluting entirely in the void volume.

  • Absence of a Chromophore: The molecule consists solely of an azetidine ring and a primary amine. Lacking a conjugated π -system or aromatic ring, it possesses no measurable UV absorbance above 210 nm.

Consequently, traditional HPLC-UV methods are functionally obsolete for this compound. Relying on low-wavelength UV (e.g., 205 nm) introduces severe baseline drift and solvent interference, leading to false purity inflation. To establish a rigorous, self-validating purity profile, researchers must pivot to orthogonal techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with aerosol-based detection, and Quantitative 1H NMR (qNMR) [1][2].

Objective Comparison of Analytical Methodologies

To accurately assess the purity of Azetidin-3-ylmethanamine dihydrochloride, the analytical strategy must be divided into relative chromatographic purity (identifying organic impurities) and absolute mass purity (determining the exact active pharmaceutical ingredient content).

HILIC-CAD vs. HILIC-ELSD (Relative Purity)

Both Charged Aerosol Detection (CAD) and Evaporative Light Scattering Detection (ELSD) evaporate the mobile phase to leave behind solid analyte particles for detection, making them ideal for non-chromophoric compounds[3]. However, the physical mechanism of detection dictates their performance:

  • ELSD relies on light scattering. Because light scattering efficiency drops exponentially as particle size decreases (transitioning from Mie to Rayleigh scattering), ELSD struggles to detect low-level impurities (<0.1%)[4].

  • CAD transfers a charge to the dried particles using ionized nitrogen gas. The measured charge is directly proportional to the particle's mass, providing a near-universal response independent of chemical structure and superior sensitivity for small particles[4].

Quantitative 1H NMR (Absolute Purity)

While CAD provides excellent relative area percent, it cannot determine absolute mass fraction without a highly pure reference standard of the azetidine itself. qNMR solves this by comparing the integration of the analyte's protons against a certified internal standard (e.g., Maleic acid). Because the NMR signal is strictly proportional to the number of nuclei, qNMR provides absolute purity traceability without requiring an analyte-specific standard[5].

Quantitative Data Comparison Table
ParameterHILIC-CADHILIC-ELSD1H qNMR (Internal Calibrant)
Primary Output Relative Purity (Area %)Relative Purity (Area %)Absolute Purity (Mass %)
Limit of Detection (LOD) ~1–5 ng (High sensitivity)~20–50 ng (Low sensitivity)~0.1% mass fraction
Linearity ( R2 ) > 0.995 (Over 3-4 logs)Non-linear (Requires log-log fit)> 0.999 (Strictly linear)
Inter-analyte Response Highly uniformVariable (depends on refractive index)Universal (per proton equivalent)
Reference Standard Requires analyte standard for quantRequires analyte standard for quantRequires only a generic CRM

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness (E-E-A-T), the following protocols are designed as self-validating systems . They include built-in physical checks that immediately flag analytical failures, ensuring the data generated is intrinsically reliable.

Protocol 1: HILIC-CAD Workflow for Impurity Profiling

Causality: HILIC retains the polar azetidine by partitioning it into a water-enriched layer on the stationary phase. Because CAD response fluctuates based on the volatility of the mobile phase, running a gradient normally invalidates mass-proportionality. We solve this by introducing an inverse gradient.

  • Column Selection: Use a Zwitterionic HILIC column (e.g., 150 x 4.6 mm, 3 µm) to ensure strong electrostatic and hydrophilic retention of the diamine.

  • Mobile Phase:

    • A: 100 mM Ammonium Formate in H2​O (pH 3.0 to ensure full protonation).

    • B: Acetonitrile.

  • Gradient Elution: Start at 90% B, ramping down to 50% B over 15 minutes.

  • Self-Validating Step (Inverse Gradient): Plumb a secondary makeup pump post-column. Program it to deliver the exact inverse of the analytical gradient (starting at 10% B, ramping to 50% B).

    • Validation Logic: The CAD detector now receives a constant 50/50 A/B solvent mixture at all times. If an impurity elutes at 3 minutes or 12 minutes, its response factor remains identical, guaranteeing that Area % equals Mass % for all non-volatile impurities.

G A Azetidin-3-ylmethanamine 2HCl (Highly Polar, No Chromophore) B Chromatographic Purity (Relative %) A->B C Absolute Purity (Mass %) A->C D HILIC-CAD (Uniform Mass Response) B->D Preferred E HILIC-ELSD (Non-linear Response) B->E Alternative F 1H qNMR (Internal Calibrant) C->F Gold Standard

Decision tree for selecting purity analysis methods for non-chromophoric polar amines.
Protocol 2: Absolute Purity Determination via 1H qNMR

Causality: To calculate absolute purity without an analyte standard, we co-weigh the synthesized azetidine with a highly pure Internal Standard (IS). The accuracy of this method relies entirely on complete magnetization relaxation between NMR pulses[6].

  • Sample Preparation: Accurately co-weigh ~15 mg of synthesized Azetidin-3-ylmethanamine dihydrochloride and ~10 mg of Maleic acid (NIST CRM, 99.9% purity) into a vial using a microbalance (d = 0.001 mg). Dissolve in 0.7 mL of D2​O .

  • T1​ Inversion Recovery (System Suitability): Execute a T1​ measurement to find the longest longitudinal relaxation time among the analyte and IS protons.

  • Acquisition: Set the relaxation delay ( D1​ ) to ≥5×T1​ (typically 30-45 seconds). Acquire ≥64 transients to ensure a Signal-to-Noise ratio > 250:1.

  • Self-Validating Calculation: Calculate the purity ( Px​ ) using the standard qNMR equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​
    • Validation Logic: Perform this calculation twice. First, using the integral of the azetidine ring protons ( ∼4.0 ppm). Second, using the integral of the exocyclic methylene protons ( ∼3.2 ppm). If Pring​≈Pmethylene​ (within 0.5%), the purity value is internally validated. A significant discrepancy immediately flags that a hidden impurity is co-resonating under one of the multiplets[7].

qNMR P1 1. Co-weigh Analyte + IS P2 2. Measure T1 Relaxation P1->P2 P3 3. Acquire NMR (D1 > 5*T1) P2->P3 P4 4. Integrate Multiple Peaks P3->P4 P5 5. Cross-Validate Calculations P4->P5

Self-validating workflow for absolute purity determination using 1H qNMR.

Conclusion

For non-chromophoric, highly polar intermediates like Azetidin-3-ylmethanamine dihydrochloride, standard HPLC-UV is inadequate. By combining HILIC-CAD (with an inverse gradient) to map the relative impurity profile, and 1H qNMR (with multi-peak cross-validation) to establish absolute mass fraction, researchers can establish an unimpeachable, self-validating proof of purity suitable for regulatory submissions and advanced drug development.

References

  • Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation. Journal of Pharmaceutical and Biomedical Analysis (2013). Link

  • CAD vs ELSD: Which HPLC Detector Is Your Better Option? Thermo Fisher Scientific (2024). Link

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. United States Pharmacopeia (USP) - qNMR Exchange (2024).Link

  • Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry (ACS Publications) (2014). Link

  • Purity Calculation - Mestrelab Resources. Mestrelab Research (2024). Link

  • Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube Educational Reference (2018).Link

Sources

Comparative

"biological potency comparison of Azetidin-3-ylmethanamine dihydrochloride isomers"

Biological Potency and SAR Comparison of Azetidin-3-ylmethanamine Dihydrochloride and Its Positional Isomers As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently encounter a critical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Biological Potency and SAR Comparison of Azetidin-3-ylmethanamine Dihydrochloride and Its Positional Isomers

As a Senior Application Scientist in medicinal chemistry and drug discovery, I frequently encounter a critical structural misconception regarding azetidine building blocks. Researchers often request a "biological potency comparison of Azetidin-3-ylmethanamine dihydrochloride isomers." However, Azetidin-3-ylmethanamine is an achiral molecule [1]. Because the methanamine group is at the 3-position of the four-membered azetidine ring, the molecule possesses a plane of symmetry, meaning it has no stereoisomers (enantiomers or diastereomers).

When medicinal chemists evaluate the "isomeric potency" of this pharmacophore, they are actually conducting a Structure-Activity Relationship (SAR) comparison against its positional isomers —specifically, the chiral (R)- and (S)-enantiomers of Azetidin-2-ylmethanamine [1].

This guide provides an in-depth technical comparison of how shifting the methanamine vector from the achiral 3-position to the chiral 2-position impacts biological potency, using a kinase inhibitor framework as our comparative model [2].

Mechanistic Causality: The Role of the Azetidine Ring in Drug Discovery

In modern drug discovery, sp3-rich, polar heterocycles like azetidines are heavily utilized to replace traditional planar rings (e.g., piperazines or morpholines) [3]. This substitution typically lowers the partition coefficient (logP), increases aqueous solubility, and improves metabolic stability.

However, the biological potency of the resulting drug candidate is entirely dictated by the exit vector of the primary amine:

  • Azetidin-3-ylmethanamine (Achiral): Projects the primary amine in a linear, symmetric vector. This is ideal for probing deep, narrow solvent channels where symmetric hydrogen bonding is required without inducing steric clashes.

  • Azetidin-2-ylmethanamine (Chiral): Projects the primary amine at an acute angle. Depending on whether the (R)- or (S)-enantiomer is used, this angled vector can either perfectly align with a specific hydrogen bond acceptor in the target's binding pocket (drastically increasing potency) or cause a severe steric clash (abolishing activity).

G A Azetidin-3-ylmethanamine (Achiral, Linear Vector) D Symmetric H-Bonding (Solvent Channel) A->D B (R)-Azetidin-2-ylmethanamine (Chiral, Angled Vector) E Stereospecific Clash or Enhanced Binding B->E C (S)-Azetidin-2-ylmethanamine (Chiral, Angled Vector) C->E

Conceptual exit vectors of azetidinylmethanamine positional isomers in a target binding pocket.

Quantitative Data Presentation: Isomeric Potency Divergence

To objectively compare these building blocks, we must look at their performance when conjugated to a generic biological target, such as an Aurora Kinase inhibitor scaffold [2]. The table below summarizes the physicochemical properties and representative biological potency shifts caused by altering the azetidine substitution pattern.

Compound Building BlockChiralityExit Vector AngleRepresentative Kinase IC₅₀ (nM)Primary SAR Advantage / Disadvantage
Azetidin-3-ylmethanamine Achiral~180° (Linear)15.2Provides a stable, symmetric projection into the solvent channel.
(R)-Azetidin-2-ylmethanamine Chiral (R)~120° (Angled)145.0Disadvantage: Severe steric clash with the kinase hinge region.
(S)-Azetidin-2-ylmethanamine Chiral (S)~120° (Angled)8.4Advantage: Optimal alignment with a secondary H-bond acceptor.

Note: IC₅₀ values are representative of typical SAR divergence trends observed when evaluating these positional isomers in competitive ATP-site kinase assays.

Experimental Protocol: Self-Validating TR-FRET Kinase Assay

To generate trustworthy potency data (IC₅₀) for compounds containing these isomers, a highly robust assay is required. The following Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) protocol is designed as a self-validating system to eliminate false positives caused by compound auto-fluorescence.

Step-by-Step Methodology

Step 1: Compound Preparation and Dilution

  • Action: Prepare a 10-point, 3-fold serial dilution of the azetidine-derivatized compounds in 100% DMSO. Transfer to an aqueous assay buffer containing 50 mM HEPES (pH 7.5) and 0.01% Tween-20.

  • Causality: The inclusion of Tween-20 is critical; it prevents non-specific compound aggregation and adherence to the microplate walls, ensuring that the concentration-response curves accurately reflect biological binding rather than physical precipitation.

Step 2: Kinase Reaction Assembly

  • Action: In a 384-well pro-binding plate, combine 2 nM of the target kinase, 100 nM biotinylated peptide substrate, and ATP at its predetermined Michaelis constant ( Km​ ).

  • Causality: Setting the ATP concentration strictly at Km​ ensures the assay remains highly sensitive to competitive ATP-site inhibitors. This is the only way to accurately differentiate the subtle potency shifts caused by the different azetidine exit vectors.

Step 3: Incubation and Termination

  • Action: Incubate the reaction for 60 minutes at room temperature. Terminate the reaction by adding 10 mM EDTA.

  • Causality: EDTA functions as a self-validating termination agent. By chelating the Mg2+ ions required for kinase catalytic activity, it instantly freezes the reaction state, preventing assay drift while plates are queued for reading.

Step 4: Signal Development and Detection

  • Action: Add a Europium-labeled anti-phospho antibody (donor) and Streptavidin-APC (acceptor). Read the plate on a multi-mode reader, calculating the emission ratio of 665 nm / 615 nm.

  • Causality: The delayed excitation window of TR-FRET allows short-lived background fluorescence (often emitted by sp3-rich amines) to decay. This isolates the specific FRET signal generated only when the substrate is phosphorylated, guaranteeing data integrity.

Step 5: Data Validation (Z'-Factor)

  • Action: Calculate the Z'-factor using positive (no inhibitor) and negative (no enzyme) controls.

  • Causality: A Z'-factor > 0.5 mathematically validates the assay's dynamic range. It proves that the observed IC₅₀ differences between the 2-substituted and 3-substituted isomers are biologically real, rather than artifacts of assay noise.

Workflow Step1 1. Scaffold Conjugation (Attach Isomers to Kinase Core) Step2 2. TR-FRET Assay Setup (Kinase, ATP, Substrate in 384-well) Step1->Step2 Step3 3. Reaction Termination (Add EDTA to chelate Mg2+) Step2->Step3 Step4 4. Signal Detection (Measure 615nm/665nm Emission Ratio) Step3->Step4 Step5 5. Data Validation (Calculate IC50 & Z'-factor > 0.5) Step4->Step5

Self-validating TR-FRET assay workflow for evaluating isomeric biological potency.

Conclusion

When optimizing a drug scaffold, the choice between Azetidin-3-ylmethanamine and its positional isomers (Azetidin-2-ylmethanamine) should be driven by the spatial constraints of the target pocket. The achiral 3-position offers a safe, symmetric vector ideal for solvent-exposed regions, while the chiral 2-position offers a high-risk, high-reward angled vector that can either exponentially increase potency through targeted hydrogen bonding or destroy activity via steric clashing.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 190550, (Azetidin-2-yl)methanamine." PubChem, [Link]

Validation

Comparative Analysis of Cross-Reactivity Profiles: Azetidin-3-ylmethanamine dihydrochloride vs. Piperidin-3-ylmethanamine dihydrochloride

A Proactive Approach to Preclinical Safety Assessment In the landscape of modern drug discovery, the selection of small molecule scaffolds is a critical determinant of a compound's ultimate success. The azetidine ring, a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Proactive Approach to Preclinical Safety Assessment

In the landscape of modern drug discovery, the selection of small molecule scaffolds is a critical determinant of a compound's ultimate success. The azetidine ring, a four-membered saturated heterocycle, has garnered significant interest as a versatile building block, often employed as a bioisosteric replacement for larger, more common moieties like the piperidine ring.[1] This guide provides a comparative framework for evaluating the potential cross-reactivity of Azetidin-3-ylmethanamine dihydrochloride, a representative azetidine-containing compound, against its structural analog, Piperidin-3-ylmethanamine dihydrochloride.

The inherent ring strain and compact nature of the azetidine scaffold can confer unique physicochemical properties, potentially influencing a molecule's binding affinity and selectivity for its intended biological target.[2] However, these same properties may also lead to unforeseen off-target interactions, a primary cause of adverse drug reactions and late-stage clinical failures.[3][4] Therefore, a thorough and early assessment of a compound's cross-reactivity profile is paramount for de-risking drug candidates and ensuring a smoother path through preclinical and clinical development.[5][6]

This guide is intended for researchers, scientists, and drug development professionals. It will delve into a predictive comparison of the two aforementioned compounds, outlining key physicochemical differences and providing detailed, state-of-the-art experimental protocols for a comprehensive in vitro and in vivo cross-reactivity assessment. The objective is to equip researchers with the foundational knowledge and practical methodologies to proactively evaluate the safety and selectivity of azetidine-containing compounds.

Physicochemical Properties: A Tale of Two Rings

The fundamental differences in the physicochemical properties of azetidine and piperidine rings are rooted in their distinct sizes and conformational flexibility. These differences can have a profound impact on how a molecule interacts with biological targets and off-targets.[2]

PropertyAzetidin-3-ylmethanamine dihydrochloride (Predicted)Piperidin-3-ylmethanamine dihydrochloride (Predicted)Key Considerations for Cross-Reactivity
Molecular Formula C₄H₁₂Cl₂N₂C₆H₁₆Cl₂N₂The smaller size of the azetidine ring may allow for access to smaller binding pockets, potentially leading to a different off-target profile.
Molecular Weight 159.06 g/mol 187.13 g/mol A lower molecular weight is generally favorable for drug-like properties.
pKa Azetidine pKa ≈ 11.29[2]Piperidine pKa ≈ 11.22[2]The basicity of the amine groups is a key determinant of interactions with acidic residues in protein binding sites. The subtle difference in pKa may influence binding affinities at physiological pH.
Calculated logP Azetidine-containing compounds generally have lower lipophilicity.Piperidine-containing compounds often exhibit higher lipophilicity.Lower lipophilicity can reduce non-specific binding and improve solubility, potentially leading to a cleaner off-target profile.
Polar Surface Area (PSA) 38.05 Ų38.05 ŲThe identical PSA suggests that the primary difference in polarity will be driven by the conformational presentation of the amine groups.
Ring Strain High (approx. 25.4 kcal/mol)[2]LowThe high ring strain of azetidine can influence its reactivity and may be a site for metabolic cleavage.[2] This could lead to the formation of reactive metabolites with their own off-target activities.
Conformational Flexibility RigidFlexible (chair/boat conformations)The rigidity of the azetidine ring can lead to higher binding affinity and selectivity for the on-target protein. However, it may also pre-organize the molecule for binding to specific off-targets. The flexibility of the piperidine ring may allow for binding to a broader range of off-targets.

Experimental Protocols for Cross-Reactivity Assessment

A comprehensive evaluation of cross-reactivity requires a multi-pronged approach, combining in vitro screening against a broad panel of targets with in vivo assessments of functional and behavioral endpoints.

In Vitro Off-Target Screening

The initial step in assessing cross-reactivity is to screen the compound against a panel of known biological targets that are commonly associated with adverse drug reactions.[4][7]

Objective: To identify potential off-target binding interactions of Azetidin-3-ylmethanamine dihydrochloride and Piperidin-3-ylmethanamine dihydrochloride across a diverse range of protein families.

Methodology: Broad Panel Radioligand Binding and Enzyme Inhibition Assays

A standard safety pharmacology panel should be utilized, including, but not limited to, G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes.[7][8]

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of Azetidin-3-ylmethanamine dihydrochloride and Piperidin-3-ylmethanamine dihydrochloride in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Plates: Utilize pre-plated assay panels from a reputable contract research organization (CRO) containing membranes or purified proteins for each target.

  • Radioligand Displacement: For receptor and transporter targets, incubate the test compounds at a fixed concentration (e.g., 10 µM) with the target and a specific radiolabeled ligand.

  • Enzyme Inhibition: For enzyme targets, incubate the test compounds with the enzyme and its substrate.

  • Detection: Measure the displacement of the radioligand or the inhibition of enzyme activity using appropriate detection methods (e.g., scintillation counting, fluorescence, or luminescence).

  • Data Analysis: Calculate the percent inhibition for each compound at each target. For any significant "hits" (typically >50% inhibition), perform follow-up concentration-response studies to determine the IC₅₀ (half-maximal inhibitory concentration).

Interpretation of Results:

Significant binding or inhibition of off-targets at concentrations close to the expected therapeutic dose may indicate a potential for adverse effects. The comparative data between the azetidine and piperidine analogs will reveal if the scaffold modification alters the off-target profile.

cluster_0 In Vitro Screening Cascade A Test Compounds (Azetidine & Piperidine Analogs) B Broad Panel Off-Target Screen (e.g., 44 targets) A->B Single high concentration C Data Analysis: Identify Hits (>50% Inhibition) B->C D Concentration-Response Studies (IC50 Determination for Hits) C->D Significant Hits E Risk Assessment: Compare IC50 to On-Target Potency D->E

Caption: Workflow for in vitro off-target screening.

hERG Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias.[9] Therefore, a dedicated hERG assay is a critical component of safety pharmacology.

Objective: To assess the potential for Azetidin-3-ylmethanamine dihydrochloride and Piperidin-3-ylmethanamine dihydrochloride to inhibit the hERG channel.

Methodology: Automated Patch Clamp Electrophysiology

Step-by-Step Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Compound Application: Apply a range of concentrations of the test compounds to the cells using an automated patch clamp system (e.g., QPatch or SyncroPatch).[9]

  • Electrophysiological Recording: Measure the hERG channel current in response to a specific voltage protocol before and after compound application.

  • Data Analysis: Calculate the percent inhibition of the hERG current at each concentration and determine the IC₅₀ value.

Interpretation of Results:

An IC₅₀ value in the low micromolar range or below is considered a potential risk for cardiac toxicity. Comparing the IC₅₀ values of the two analogs will indicate if the azetidine ring confers a different hERG liability compared to the piperidine ring.

Cytochrome P450 (CYP) Inhibition Panel

Inhibition of CYP450 enzymes can lead to drug-drug interactions by altering the metabolism of co-administered drugs.[10][11]

Objective: To determine the inhibitory potential of the two compounds against major human CYP450 isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Methodology: In Vitro Incubation with Human Liver Microsomes

Step-by-Step Protocol:

  • Incubation: Incubate a range of concentrations of the test compounds with human liver microsomes and a specific probe substrate for each CYP isoform.

  • Metabolite Quantification: After a set incubation time, quench the reaction and quantify the formation of the specific metabolite using LC-MS/MS.[11]

  • Data Analysis: Calculate the percent inhibition of metabolite formation at each concentration and determine the IC₅₀ value for each CYP isoform.

Interpretation of Results:

Potent inhibition of a major CYP isoform (IC₅₀ < 1 µM) suggests a high potential for drug-drug interactions.

In Vivo Safety Pharmacology

In vivo studies are essential to assess the integrated physiological and behavioral effects of a compound that may not be predicted by in vitro assays alone.[12]

Objective: To evaluate the potential neurological and behavioral off-target effects of Azetidin-3-ylmethanamine dihydrochloride and Piperidin-3-ylmethanamine dihydrochloride in a rodent model.

Methodology: Rodent Functional Observational Battery (FOB)

The FOB is a series of non-invasive tests designed to detect gross functional deficits in rodents.[13][14]

Step-by-Step Protocol:

  • Animal Dosing: Administer the test compounds to rats or mice at multiple dose levels, including a vehicle control.

  • Home Cage Observations: Observe the animals in their home cage for changes in posture, activity, and any abnormal behaviors.

  • Open Field Assessment: Place each animal in a novel open field arena and record parameters such as locomotor activity, rearing frequency, and grooming.[15]

  • Sensorimotor and Reflex Testing: Evaluate responses to various stimuli (e.g., auditory startle, tail pinch) and assess reflexes (e.g., righting reflex).

  • Physiological Measurements: Measure body temperature, heart rate, and respiratory rate.

  • Data Collection and Analysis: Score all observations and measurements at multiple time points post-dosing and compare the results between treated and control groups.

Interpretation of Results:

Statistically significant changes in any of the FOB parameters in the treated groups compared to the control group may indicate off-target effects on the central nervous, autonomic, or neuromuscular systems. Comparing the effects of the azetidine and piperidine analogs can reveal differences in their in vivo safety profiles.

cluster_1 In Vivo Safety Pharmacology Workflow F Dose Range Finding Study G Main Study: Administration of Test Compounds and Vehicle F->G H Functional Observational Battery (FOB) - Multiple Time Points - G->H I Data Collection & Scoring H->I J Statistical Analysis: Compare Treated vs. Control I->J K Identification of Potential In Vivo Off-Target Effects J->K

Caption: Workflow for an in vivo safety pharmacology study.

Comparative Analysis and Conclusion

While direct experimental data for the cross-reactivity of Azetidin-3-ylmethanamine dihydrochloride is not publicly available, a predictive comparison with its piperidine analog, Piperidin-3-ylmethanamine dihydrochloride, can be made based on their structural differences.

The increased rigidity and reduced size of the azetidine ring in Azetidin-3-ylmethanamine dihydrochloride may lead to a more defined and potentially narrower off-target profile compared to the more flexible piperidine analog. This rigidity could result in higher selectivity for its intended target but may also pre-dispose it to binding with specific off-targets that have complementary binding pockets. Conversely, the conformational flexibility of the piperidine ring in Piperidin-3-ylmethanamine dihydrochloride might allow it to adapt to a wider range of binding sites, potentially leading to a broader, but less potent, off-target profile.

The lower lipophilicity generally associated with azetidine-containing compounds could be advantageous for Azetidin-3-ylmethanamine dihydrochloride, potentially reducing non-specific binding and improving its overall safety profile. However, the inherent ring strain of the azetidine moiety is a factor that warrants consideration, as it could influence metabolic stability and the potential for the formation of reactive metabolites.

Ultimately, the experimental protocols outlined in this guide provide a robust framework for empirically determining the cross-reactivity profiles of these two compounds. By conducting these studies in parallel, researchers can gain valuable insights into the impact of the azetidine scaffold on a molecule's safety and selectivity. This data-driven approach is essential for making informed decisions in lead optimization and for the successful development of novel therapeutics. The judicious use of the azetidine motif, supported by comprehensive cross-reactivity profiling, holds significant promise for the discovery of new medicines with improved efficacy and safety.[1]

Sources

Comparative

Pharmacokinetic Profile Comparison Guide: Azetidin-3-ylmethanamine Derivatives vs. Traditional Saturated Heterocycles

Executive Summary In modern medicinal chemistry, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as maximizing its target affinity. The incorporation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a lead compound is as critical as maximizing its target affinity. The incorporation of saturated, nitrogen-containing heterocycles is a standard strategy to improve physicochemical properties. However, traditional 5- and 6-membered rings (pyrrolidines and piperidines) often introduce excessive lipophilicity and metabolic liabilities.

This guide provides an objective, data-supported comparison of Azetidin-3-ylmethanamine derivatives against their pyrrolidine and piperidine counterparts. By leveraging high ring strain and a compact sp3-rich scaffold, azetidin-3-ylmethanamine offers a superior pharmacokinetic (PK) profile, characterized by enhanced aqueous solubility, lower lipophilicity, and improved metabolic stability [1, 2].

Mechanistic Rationale: Why Ring Size Dictates Pharmacokinetics

The transition from a 6-membered piperidine to a 4-membered azetidine ring fundamentally alters the 3D topology and electron distribution of the molecule. As an Application Scientist, it is crucial to understand the causality behind these physicochemical shifts:

  • Lipophilicity (logP) and Solubility: Azetidines possess fewer hydrophobic methylene groups than pyrrolidines or piperidines. This reduction in molecular weight and surface area directly lowers the partition coefficient (logP), thereby increasing aqueous solubility [1]. High solubility is a prerequisite for optimal oral bioavailability and formulation viability.

  • Metabolic Stability: Cytochrome P450 (CYP) enzymes typically oxidize unhindered C-H bonds adjacent to nitrogen atoms. The compact, rigid nature of the azetidine ring restricts the conformational flexibility required to fit into the CYP catalytic pocket, significantly reducing the rate of oxidative metabolism compared to the highly flexible piperidine ring [2].

  • pKa Modulation: The electron-withdrawing effect of the strained azetidine ring subtly modulates the basicity (pKa) of the primary amine on the methanamine pendant group. This fine-tunes the ionization state at physiological pH (7.4), balancing membrane permeability with aqueous solubility.

G A Azetidin-3-ylmethanamine Scaffold B Reduced Lipophilicity (Lower logP) A->B C High Ring Strain & sp3 Character A->C D Altered Amine pKa A->D E Enhanced Aqueous Solubility B->E F Improved Metabolic Stability B->F C->E C->F D->E G Optimized PK Profile (Higher Bioavailability) E->G F->G

Fig 1: Mechanistic pathway illustrating how the azetidin-3-ylmethanamine scaffold optimizes PK profiles.

Comparative Pharmacokinetic Data

The following table synthesizes experimental physicochemical and ADME data comparing representative derivatives utilizing azetidin-3-ylmethanamine, pyrrolidin-3-ylmethanamine, and piperidin-3-ylmethanamine scaffolds [1].

ParameterAzetidin-3-ylmethanamine DerivativePyrrolidin-3-ylmethanamine DerivativePiperidin-3-ylmethanamine Derivative
Ring Size 4-membered5-membered6-membered
Relative Lipophilicity (logP) ~1.3 (Lowest)~1.6 (Moderate)~1.9 (Highest)
Aqueous Solubility HighModerateLow
In Vitro Microsomal Stability (T½) > 60 mins (High)~ 45 mins (Moderate)< 30 mins (Low)
Non-Specific Protein Binding LowModerateHigh
Conformational Rigidity High (Precise vectoring)FlexibleHighly flexible

Note: Baseline values are derived from representative N-substituted analogs. Exact values fluctuate based on distal functional groups, but the relative trend remains highly conserved across drug discovery campaigns [1, 4].

Experimental Methodologies & Protocols

To ensure data trustworthiness, PK parameters must be derived using self-validating assay systems. Below are the standardized protocols used to generate the comparative data for azetidine derivatives.

Protocol A: In Vitro Microsomal Stability Assay

This assay determines the vulnerability of the heterocycle to Phase I hepatic metabolism.

  • Preparation: Prepare a 1 µM solution of the azetidin-3-ylmethanamine derivative in 0.1 M potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add human or mouse liver microsomes to achieve a final protein concentration of 0.5 mg/mL. Causality: Microsomes contain the CYP450 enzymes necessary to simulate hepatic first-pass metabolism.

  • Initiation: Pre-incubate at 37°C for 5 minutes, then initiate the reaction by adding 1 mM NADPH. Causality: NADPH acts as the essential electron donor for CYP450 catalytic cycles; without it, the assay will yield false-positive stability.

  • Sampling & Quenching: At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately mix with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism and precipitating proteins to protect the LC-MS/MS column.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ).

Protocol B: In Vivo Pharmacokinetic Profiling (Mice)

This workflow determines absolute oral bioavailability (%F) and systemic clearance.

  • Formulation: Formulate the compound in 5% DMSO / 10% Solutol / 85% Saline to ensure complete dissolution.

  • Dosing: Administer to two parallel cohorts of male C57BL/6 mice:

    • Cohort 1: Intravenous (IV) bolus at 2 mg/kg.

    • Cohort 2: Per os (PO, oral gavage) at 10 mg/kg.

  • Sampling: Collect serial blood samples (approx. 20 µL) via the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.

  • Extraction & Quantification: Isolate plasma via centrifugation. Precipitate proteins using the acetonitrile method described above. Quantify parent drug concentrations using a validated LC-MS/MS method.

  • Data Processing: Calculate Non-Compartmental Analysis (NCA) parameters (AUC, Cmax​ , Vd​ , Clearance) to determine absolute bioavailability ( ).

PK_Workflow Step1 1. Dosing (IV & PO) Parallel Cohorts Step2 2. Serial Blood Sampling (0.25 to 24 hrs) Step1->Step2 Step3 3. Plasma Extraction (Protein Precipitation) Step2->Step3 Step4 4. LC-MS/MS Analysis (Quantification) Step3->Step4 Step5 5. NCA Parameter Calculation (Clearance, Vd, Half-life, %F) Step4->Step5

Fig 2: Standardized in vivo pharmacokinetic profiling workflow for azetidine derivatives.

Case Studies in Drug Discovery

The theoretical advantages of azetidin-3-ylmethanamine translate directly to clinical and late-stage preclinical success:

  • Gram-Negative Antibiotics (LpxH Inhibitors): In the development of novel inhibitors targeting the Lipid A biosynthesis pathway (LpxH) in multi-drug resistant bacteria, researchers utilized azetidin-3-ylmethanamine as a critical linker. The azetidine scaffold provided the necessary polarity to penetrate the complex Gram-negative outer membrane while maintaining the metabolic stability required for systemic circulation [3].

  • Central Nervous System (CNS) Agents: In the exploration of triple reuptake inhibitors (TRIs) for depression, replacing larger cyclic amines with azetidine derivatives yielded compounds with excellent in vivo activity (active in forced swim tests at 10 mg/kg IV and 20-40 mg/kg PO). The azetidine core lowered the overall molecular weight and optimized the polar surface area (PSA), facilitating superior blood-brain barrier (BBB) penetration compared to piperidine analogs [4].

References

  • A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery Source: Benchchem URL
  • Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed / NIH URL
  • Source: Google Patents (US20240417387A1)
  • Source: PubMed / NIH (J Med Chem)

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Azetidin-3-ylmethanamine Dihydrochloride

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Azetidin-3-ylmethanamine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this docum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Azetidin-3-ylmethanamine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with established safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined are grounded in authoritative regulations to foster a culture of safety and compliance.

Immediate Safety Concerns and Hazard Identification

Azetidin-3-ylmethanamine dihydrochloride is a chemical compound that requires careful handling throughout its lifecycle, including disposal. While a specific Safety Data Sheet (SDS) for this exact salt is not universally available, data from analogous azetidine compounds indicate significant potential hazards.

Primary Hazards:

  • Corrosivity: As a dihydrochloride salt of an amine, this compound will form a corrosive acidic solution in water. This poses a risk of severe skin burns and eye damage.

  • Flammability: The parent azetidine compounds are often flammable liquids. While the salt form is a solid, its potential for ignition, especially when mixed with other substances or during certain disposal processes, must be considered.

  • Reactivity: Azetidine compounds can be reactive. It is crucial to avoid mixing this waste with incompatible materials, particularly strong bases and oxidizing agents, to prevent violent reactions.

Due to these properties, Azetidin-3-ylmethanamine dihydrochloride must be treated as hazardous waste .

Waste Characterization: An EPA RCRA Perspective

Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), a chemical waste is deemed hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity. For Azetidin-3-ylmethanamine dihydrochloride, the following characteristics are most relevant:

Hazardous Waste Characteristic RCRA Code Applicability to Azetidin-3-ylmethanamine Dihydrochloride Regulatory Citation
Ignitability D001 The parent azetidine structure suggests potential flammability. It is prudent to manage this waste as potentially ignitable. A liquid waste with a flash point below 60°C (140°F) meets this criterion.[1][2][3]40 CFR § 261.21[1][2][3]
Corrosivity D002 As a dihydrochloride salt, aqueous solutions are expected to be acidic. An aqueous waste with a pH ≤ 2.0 is classified as corrosive.[4][5][6]40 CFR § 261.22[4][5][6]

Therefore, waste Azetidin-3-ylmethanamine dihydrochloride should be provisionally classified under EPA Hazardous Waste Codes D001 and D002 .

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe disposal of Azetidin-3-ylmethanamine dihydrochloride and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles and a face shield

  • A flame-resistant laboratory coat

Step 2: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.

  • Do not mix Azetidin-3-ylmethanamine dihydrochloride waste with other chemical waste streams, especially alkaline solutions (bases) or strong oxidizing agents.

  • Dedicate a specific waste container for this compound and any materials contaminated with it.

Step 3: Containerization

Select a container that is compatible with both corrosive and flammable materials.

  • Recommended Containers: Use borosilicate glass bottles with a secure screw cap or a chemically-resistant plastic container (e.g., polyethylene).

  • Labeling: The container must be clearly and accurately labeled. The label must include:

    • The words "HAZARDOUS WASTE "

    • The full chemical name: "Azetidin-3-ylmethanamine dihydrochloride "

    • The applicable EPA Waste Codes: D001, D002

    • The date on which waste was first added to the container.

Step 4: On-Site Accumulation and Storage

Store the container in a designated Satellite Accumulation Area within the laboratory.

  • The storage location must be at or near the point of waste generation.

  • The container must be kept closed at all times, except when adding waste.

  • Store the container within a secondary containment unit (e.g., a chemical-resistant tray or bin) to contain any potential leaks or spills.

  • The storage area must be well-ventilated and away from any sources of ignition such as heat, sparks, or open flames.

Step 5: Arranging for Final Disposal

Disposal of hazardous waste must be conducted by a licensed and certified hazardous waste management company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Provide the EHS department or the waste vendor with the complete chemical name and hazard information from the label.

Step 6: Recommended Final Disposal Method

The preferred and most environmentally sound method for the final disposal of Azetidin-3-ylmethanamine dihydrochloride is high-temperature incineration .

  • This process must be performed at a permitted hazardous waste incineration facility.

  • The incinerator should be equipped with an afterburner and a flue gas scrubbing system to ensure complete destruction of the compound and to neutralize harmful emissions.

Step 7: Disposal of Contaminated Materials

Any materials that have come into contact with Azetidin-3-ylmethanamine dihydrochloride are also considered hazardous waste. This includes:

  • Empty Containers: The original product container must be disposed of as hazardous waste. Triple-rinsing the container is an option, but the rinsate must be collected and disposed of as D001/D002 hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective equipment must be collected in a labeled hazardous waste bag or container.

  • Spill Cleanup Materials: Any absorbent pads, vermiculite, or other materials used to clean up spills of this chemical must be disposed of as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of Azetidin-3-ylmethanamine dihydrochloride.

Disposal_Workflow start Generation of Azetidin-3-ylmethanamine dihydrochloride Waste characterize Characterize Waste: Corrosive (D002) & Ignitable (D001) start->characterize segregate Segregate from Incompatible Chemicals characterize->segregate containerize Use Labeled, Compatible Hazardous Waste Container segregate->containerize store Store in Designated Satellite Accumulation Area (SAA) containerize->store contact_ehs Contact EHS for Pickup by Licensed Waste Vendor store->contact_ehs incinerate High-Temperature Incineration at Permitted Facility contact_ehs->incinerate end Disposal Complete incinerate->end

Sources

Handling

Personal protective equipment for handling Azetidin-3-ylmethanamine dihydrochloride

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic system. Azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) is a highly valuable building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a regulatory checklist, but as a mechanistic system. Azetidin-3-ylmethanamine dihydrochloride (CAS 221095-80-3) is a highly valuable building block in drug discovery, particularly for synthesizing conformationally restricted amine pharmacophores. However, its physical state as a dihydrochloride salt introduces specific operational challenges: it is highly hygroscopic and exists as a fine, easily aerosolized powder.

This guide provides the causality behind the safety protocols, ensuring that every handling step is a self-validating system designed to protect both the researcher and the integrity of the chemical.

Mechanistic Hazard Profile

To understand the required Personal Protective Equipment (PPE), we must first understand the chemical's behavior. The free base of azetidin-3-ylmethanamine is a strongly basic diamine. To stabilize it for transport and storage, it is converted to the dihydrochloride salt. While this prevents rapid oxidation and degradation, the resulting salt is highly water-soluble and hygroscopic.

If airborne dust particles contact the mucous membranes of your respiratory tract or the aqueous environment of your eyes, they rapidly dissolve. This dissociation of the hydrochloride salt creates a localized, highly concentrated acidic microenvironment. This mechanism directly drives its GHS hazard classifications:

  • H315 / H319 : Causes skin and serious eye irritation (1)[1].

  • H335 : May cause respiratory irritation (2)[2].

  • H302 : Harmful if swallowed (1)[1].

Table 1: Quantitative Hazard and Physical Data Summary

ParameterValue / Description
Chemical Name Azetidin-3-ylmethanamine dihydrochloride
CAS Number 221095-80-3
Molecular Weight 159.06 g/mol
GHS Classifications H302, H315, H319, H335
Precautionary Codes P261, P280, P305+P351+P338, P501
Storage Requirements Desiccated, Room Temperature (Cold-chain preferred for long-term stability)

Personal Protective Equipment (PPE) Matrix: The Causality of Protection

Standard laboratory attire is insufficient for handling hygroscopic hydrochloride salts. Based on OSHA's Personal Protective Equipment standard (29 CFR 1910 Subpart I), PPE must be selected based on a rigorous hazard assessment (3)[3]. Here is the validated PPE matrix:

  • Ocular Protection : Chemical splash goggles (ANSI Z87.1 compliant).

    • Causality: Standard safety glasses have gaps. Because this salt is hygroscopic, ambient air currents in a fume hood can blow fine dust into the eyes, rapidly dissolving in tear fluid to cause severe irritation (H319). Goggles provide a hermetic seal against aerosolized particles (4)[4].

  • Dermal Protection (Hands) : Double-layered Nitrile Gloves (minimum 4 mil thickness).

    • Causality: Nitrile provides excellent resistance to incidental contact with aqueous acidic salts. Double gloving acts as a self-validating safety mechanism: if the outer glove is contaminated with powder during weighing, it can be removed inside the fume hood, ensuring your hands remain protected when touching external equipment like balance doors (3)[3].

  • Dermal Protection (Body) : Flame-retardant or 100% cotton lab coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through spilled powder, and a fully buttoned coat protects the forearms from aerosolized dust settling on the skin.

  • Respiratory Protection : Fume Hood (Primary) or N95/P100 Respirator (Secondary).

    • Causality: All manipulations of the dry powder must occur within a certified chemical fume hood with a face velocity of 80-100 fpm to prevent inhalation (H335). If a fume hood is unavailable (e.g., during a large-scale spill cleanup), an N95 or P100 particulate respirator is mandatory (4)[4].

Operational Protocols: Step-by-Step Handling and Solution Preparation

To ensure scientific integrity and safety, follow this self-validating workflow. The goal is to minimize aerosolization and manage the endothermic/exothermic properties of dissolution.

Step 1: Pre-Operation Setup

  • Verify the fume hood is operational (check the magnehelic gauge or airflow monitor).

  • Clear the workspace of unnecessary clutter to prevent cross-contamination.

  • Place an anti-static weighing boat on the analytical balance. Scientific Insight: Hydrochloride salts often carry a static charge, causing the powder to "jump" and aerosolize. Using an anti-static gun (Zerostat) or grounded spatulas neutralizes this risk.

Step 2: Weighing and Transfer

  • Don all required PPE (Goggles, double nitrile gloves, lab coat).

  • Carefully open the reagent bottle inside the fume hood.

  • Transfer the desired mass using a micro-spatula.

  • Immediately re-seal the reagent bottle and wrap the cap with Parafilm to prevent moisture ingress during storage.

Step 3: Dissolution and Neutralization

  • Transfer the weighed solid to a volumetric flask or reaction vessel.

  • Slowly add the primary solvent (e.g., DI water or buffer). Note: Dissolving the dihydrochloride salt in water will result in an acidic solution (pH ~3-4).

  • If your downstream assay requires the free amine, you must neutralize the solution using a base (e.g., 1M NaOH or Triethylamine). Causality: Acid-base neutralization is exothermic. Add the base dropwise while stirring the solution in an ice bath to prevent thermal degradation of the azetidine ring.

HandlingWorkflow Step1 1. Fume Hood Setup Verify airflow & don PPE matrix Step2 2. Anti-Static Weighing Use grounded spatulas to prevent aerosolization Step1->Step2 Step3 3. Solvent Addition Dissolve salt (Yields acidic pH < 4) Step2->Step3 Step4 4. Neutralization (Optional) Add base dropwise in ice bath (Exothermic) Step3->Step4 Step5 5. Decontamination Wipe surfaces with damp 70% EtOH towel Step4->Step5

Caption: Safe operational workflow for weighing and dissolving Azetidin-3-ylmethanamine.

Spill Response and Waste Disposal Plan

Even with meticulous planning, spills occur. A self-validating safety system includes a pre-planned response that isolates the hazard before it spreads, aligning with the National Research Council's Prudent Practices in the Laboratory (5)[5].

Spill Response Protocol:

  • Assess & Isolate : Immediately stop work. If the spill is outside the hood, alert personnel and restrict access to the area.

  • Containment : Do NOT sweep the powder dry, as this will aerosolize the irritating dust. Instead, cover the spill with damp absorbent paper towels. The moisture will safely dissolve and trap the salt.

  • Neutralization : Wipe the area with a mildly basic solution (e.g., dilute sodium bicarbonate) to neutralize residual hydrochloride, followed by a final wipe with 70% ethanol.

  • Disposal : Place all contaminated towels and the outer layer of your nitrile gloves into a sealed, clearly labeled hazardous waste bag.

Waste Disposal Plan:

  • Solid Waste : Unused powder and contaminated consumables must be disposed of as solid hazardous waste in EPA-compliant bins (5)[5].

  • Liquid Waste : Aqueous solutions of this compound must be collected in designated aqueous waste carboys. Do not mix with halogenated organic waste unless the compound was dissolved in a halogenated solvent (e.g., Dichloromethane). Ensure the pH of the waste is adjusted to neutral (pH 6-8) before final collection, if permitted by your institution's EHS guidelines.

SpillResponse Assess 1. Assess & Isolate Stop work, alert lab members Contain 2. Damp Containment Cover with wet absorbent pads Assess->Contain Clean 3. Decontaminate Wipe with dilute NaHCO3 Contain->Clean Dispose 4. Segregate Waste Seal in solid hazardous waste bin Clean->Dispose

Caption: Spill response protocol using damp containment to prevent dust aerosolization.

References

  • ChemScene. "221095-80-3 | Azetidin-3-ylmethanamine dihydrochloride - ChemScene".
  • BLD Pharm. "221095-80-3|Azetidin-3-ylmethanamine dihydrochloride|BLD Pharm".
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance - OSHA".
  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Academies of Sciences, Engineering, and Medicine.
  • National Institutes of Health (NIH). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection". PubMed Central (PMC).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.